molecular formula C13H16O2 B1294532 1-(4-Methylphenyl)cyclopentanecarboxylic acid CAS No. 80789-75-9

1-(4-Methylphenyl)cyclopentanecarboxylic acid

Cat. No.: B1294532
CAS No.: 80789-75-9
M. Wt: 204.26 g/mol
InChI Key: YKDWTRWSHHGVII-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methylphenyl)cyclopentane-1-carboxylic acid
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InChI

InChI=1S/C13H16O2/c1-10-4-6-11(7-5-10)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDWTRWSHHGVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101001527
Record name 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid
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Molecular Weight

204.26 g/mol
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CAS No.

80789-75-9
Record name 1-(4-Methylphenyl)cyclopentanecarboxylic acid
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Record name 1-(4-Methylphenyl)cyclopentanecarboxylic acid
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Record name 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid
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Record name 1-(4-methylphenyl)cyclopentanecarboxylic acid
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Foundational & Exploratory

1-(4-Methylphenyl)cyclopentanecarboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a molecule of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of facts. It delves into the causality behind its chemical characteristics, provides validated experimental protocols, and contextualizes its properties within the broader landscape of chemical research.

Molecular Identity and Physicochemical Profile

This compound is a carbocyclic compound featuring a cyclopentane ring substituted with both a carboxylic acid group and a p-tolyl (4-methylphenyl) group at the same carbon atom. This quaternary substitution pattern imparts specific steric and electronic properties that influence its reactivity and physical behavior.

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name 1-(4-methylphenyl)cyclopentane-1-carboxylic acid [1][2]
CAS Number 80789-75-9 [1][2]
Molecular Formula C₁₃H₁₆O₂ [1][2]
Molecular Weight 204.26 g/mol [1][2]
SMILES CC1=CC=C(C=C1)C2(CCCC2)C(=O)O [1][2]

| InChIKey | YKDWTRWSHHGVII-UHFFFAOYSA-N |[1] |

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3-AA 3.2 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor Count 2 [1]
Rotatable Bond Count 2 [1]
Topological Polar Surface Area 37.3 Ų [3]

| pKa (Predicted) | ~4.5 | N/A |

Note: The pKa is an estimated value based on the general acidity of carboxylic acids and the electronic influence of the aromatic ring. Experimental determination is recommended for precise applications.

Synthesis and Purification: A Mechanistic Approach

The synthesis of tertiary carboxylic acids like this compound often leverages the formation of a carbon-carbon bond at a quaternary center. The most direct and reliable method is the carboxylation of a Grignard reagent.

Recommended Synthetic Pathway: Grignard Carboxylation

This pathway is chosen for its high efficiency and the ready availability of starting materials. It involves the creation of a nucleophilic organomagnesium compound which then attacks the electrophilic carbon of carbon dioxide.[4]

SynthesisWorkflow

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, with checks and rationales provided at each critical step.

Materials:

  • 1-(4-Methylphenyl)cyclopentan-1-ol

  • Thionyl chloride (SOCl₂) or concentrated HCl

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid CO₂)

  • 1M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Alkyl Halide (Intermediate 1):

    • To a solution of 1-(4-methylphenyl)cyclopentan-1-ol in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

    • Causality: The tertiary alcohol is readily converted to the corresponding alkyl chloride. Using SOCl₂ is advantageous as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[5]

    • Stir for 2-3 hours, monitor by TLC, and then quench carefully with ice water. Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Formation of the Grignard Reagent:

    • Assemble a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings and a small crystal of iodine (as an initiator).

    • Add a solution of the 1-chloro-1-(4-methylphenyl)cyclopentane in anhydrous THF dropwise to the magnesium.

    • Causality: The reaction is exothermic. A gentle reflux should be maintained. The anhydrous conditions are absolutely critical; Grignard reagents are strong bases and will be quenched by any protic source, including water.[4]

  • Carboxylation:

    • Crush a significant excess of dry ice in a separate, dry beaker.

    • Once the Grignard formation is complete (most of the magnesium is consumed), transfer the Grignard solution via cannula onto the crushed dry ice with vigorous stirring.

    • Causality: Using a large excess of CO₂ minimizes the side reaction where the Grignard reagent attacks the initially formed carboxylate salt. Pouring the reagent onto the CO₂ (inverse addition) is the standard procedure to ensure CO₂ is always in excess.[4]

  • Acidic Workup and Isolation:

    • Allow the CO₂ to sublime, then slowly and carefully add 1M HCl with cooling in an ice bath. Continue adding acid until the aqueous phase is acidic (pH ~1-2) and all magnesium salts have dissolved.

    • Causality: The strong acid protonates the magnesium carboxylate salt to yield the desired neutral carboxylic acid, which is typically insoluble in the aqueous phase.[4]

    • Extract the product into diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure this compound as a crystalline solid.

    • Validation: Purity should be assessed by melting point determination and confirmed by spectroscopic methods (NMR, IR).

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the final compound is paramount. The following spectroscopic data are characteristic of this compound.[1]

a

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show four main regions.

    • Aromatic Region (~7.1-7.3 ppm): Two doublets characteristic of a 1,4-disubstituted (para) benzene ring.

    • Aliphatic Region (~1.6-2.5 ppm): A series of complex multiplets corresponding to the eight protons of the cyclopentane ring. Protons on carbons adjacent to the quaternary center will be further downfield.

    • Methyl Region (~2.3 ppm): A sharp singlet integrating to three protons from the tolyl methyl group.

    • Carboxylic Acid Region (~10-13 ppm): A very broad singlet for the acidic proton, which will readily exchange with D₂O.

  • ¹³C NMR: Key signals include:

    • Carbonyl Carbon (~180-185 ppm): The characteristic signal for a carboxylic acid carbon.

    • Aromatic Carbons (~125-145 ppm): Four signals for the aromatic ring carbons.

    • Quaternary Carbon (~55-60 ppm): The sp³ carbon attached to both the aromatic ring and the carboxyl group.

    • Aliphatic Carbons (~25-40 ppm): Two or three signals for the cyclopentane methylene carbons.

    • Methyl Carbon (~21 ppm): The signal for the tolyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the carboxylic acid functional group.[1]

  • O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

  • C=O Stretch: An intense, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl stretch.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 204. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclopentane ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by its carboxylic acid moiety. It can undergo standard transformations such as:

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) to form the corresponding ester.

  • Amide Formation: Conversion to an acid chloride (using SOCl₂ or oxalyl chloride) followed by reaction with an amine to yield an amide.[5]

  • Reduction: Reduction to the corresponding primary alcohol, 1-(4-methylphenyl)cyclopentylmethanol, using strong reducing agents like LiAlH₄.

From a drug development perspective, the cyclopentanecarboxylic acid scaffold is of significant interest. Related structures have been investigated for a range of biological activities, suggesting that this compound could serve as a valuable building block or lead compound. For instance, various cyclopentane carboxylic acid derivatives have been explored as potent and selective inhibitors of the NaV1.7 sodium channel for pain management and as leukotriene B4 antagonists for treating inflammatory conditions like arthritis.[6][7] The presence of the p-tolyl group can influence pharmacokinetic properties such as metabolic stability and receptor binding affinity.[8]

References

A Comprehensive Technical Guide to the Synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a primary synthesis route for 1-(p-tolyl)cyclopentane-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis proceeds through a two-step process commencing with a Grignard reaction to form a key intermediate, 1-(p-tolyl)cyclopentan-1-ol, which is subsequently converted to the nitrile derivative, 1-(p-tolyl)cyclopentane-1-carbonitrile. The final step involves the robust hydrolysis of the nitrile to yield the desired carboxylic acid. This document furnishes detailed experimental protocols, mechanistic insights, and a comparative analysis of reaction parameters, designed to equip researchers with the necessary knowledge for successful and efficient synthesis.

Introduction: Significance and Synthetic Strategy

1-(p-tolyl)cyclopentane-1-carboxylic acid and its derivatives are emerging as important scaffolds in the development of novel therapeutics and functional materials. The strategic incorporation of the p-tolyl group onto a cyclopentane ring functionalized with a carboxylic acid offers a unique combination of lipophilicity, aromaticity, and a key acidic functional group for further molecular elaboration. A logical and efficient synthetic approach to this target molecule involves a convergent strategy, beginning with the construction of the carbon skeleton via a Grignar reaction, followed by functional group manipulation to install the carboxylic acid moiety.

The chosen synthetic pathway, detailed herein, is summarized by the following overarching transformation:

Synthesis_Overview p_tolyl_bromide p-Tolyl Bromide grignard_reagent p-Tolylmagnesium Bromide p_tolyl_bromide->grignard_reagent Mg, THF cyclopentanone Cyclopentanone intermediate_alcohol 1-(p-tolyl)cyclopentan-1-ol cyclopentanone->intermediate_alcohol Grignard Addition grignard_reagent->intermediate_alcohol intermediate_nitrile 1-(p-tolyl)cyclopentane- 1-carbonitrile intermediate_alcohol->intermediate_nitrile NaCN, H+ final_product 1-(p-tolyl)cyclopentane- 1-carboxylic acid intermediate_nitrile->final_product Alkaline Hydrolysis (e.g., NaOH, H2O) Grignard_Reaction cluster_reagents Reagents cluster_product Product p_tolyl_MgBr p-Tolyl-MgBr alkoxide Magnesium Alkoxide Intermediate p_tolyl_MgBr->alkoxide Nucleophilic Attack cyclopentanone Cyclopentanone cyclopentanone->alkoxide alcohol 1-(p-tolyl)cyclopentan-1-ol alkoxide->alcohol Aqueous Workup (H3O+) Nitrile_Hydrolysis nitrile 1-(p-tolyl)cyclopentane- 1-carbonitrile amide_intermediate Carboxamide Intermediate nitrile->amide_intermediate NaOH, H2O, Δ carboxylate_salt Carboxylate Salt amide_intermediate->carboxylate_salt NaOH, H2O, Δ final_acid 1-(p-tolyl)cyclopentane- 1-carboxylic acid carboxylate_salt->final_acid Acidification (e.g., HCl)

An In-depth Technical Guide to 1-(4-Methylphenyl)cyclopentanecarboxylic Acid (CAS: 80789-75-9)

Author: BenchChem Technical Support Team. Date: December 2025

A Keystone Moiety for Advanced Research in Medicinal Chemistry and Materials Science

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-methylphenyl)cyclopentanecarboxylic acid, a versatile carbocyclic aromatic compound. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, outlining a robust synthesis protocol, providing a thorough spectroscopic characterization, and exploring its potential applications, particularly in the realm of medicinal chemistry as a scaffold for novel therapeutics. The guide emphasizes the practical application of this molecule, supported by detailed experimental procedures and data interpretation, to facilitate its use in innovative research endeavors.

Introduction: The Scientific Merit of this compound

This compound, with the CAS number 80789-75-9, is a unique molecule that merges the rigidity of a cyclopentane ring with the electronic and steric properties of a para-substituted toluene moiety. This structural amalgamation makes it an intriguing building block in organic synthesis. The cyclopentane scaffold imparts a defined three-dimensional geometry, which is a desirable trait in the design of molecules intended to interact with specific biological targets. The tolyl group offers a site for further functionalization and its lipophilic nature can significantly influence the pharmacokinetic properties of derivative compounds.

While the direct biological applications of this compound are not extensively documented, its structural analogues have shown promise in various therapeutic areas. Notably, derivatives of 1-phenylcyclopentanecarboxylic acid have been investigated as ligands for the sigma-1 receptor, a unique intracellular chaperone protein implicated in a variety of neurological disorders.[1] This suggests that the title compound could serve as a valuable starting point for the development of novel modulators of this important biological target. Furthermore, the carboxylic acid functionality provides a convenient handle for amide bond formation, esterification, and other transformations, enabling its incorporation into a diverse array of larger molecular architectures.

This guide aims to provide a detailed technical resource for researchers, enabling them to synthesize, characterize, and utilize this compound in their scientific pursuits.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of a compound is paramount for its effective application in research. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 80789-75-9[2]
Molecular Formula C₁₃H₁₆O₂[3]
Molecular Weight 204.26 g/mol [3]
Melting Point 181-184 °CN/A
Boiling Point 355.7 °C at 760 mmHg (Predicted)N/A
Flash Point 165.6 °C (Predicted)N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents. Insoluble in water.N/A
SMILES CC1=CC=C(C=C1)C2(CCCC2)C(=O)O[2]
InChIKey YKDWTRWSHHGVII-UHFFFAOYSA-N[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of 1-arylcycloalkanecarboxylic acids can be achieved through various synthetic strategies. A robust and scalable approach involves the phase-transfer-catalyzed alkylation of a substituted phenylacetonitrile followed by hydrolysis. This method is advantageous due to its relatively mild reaction conditions and the use of readily available starting materials.

Reaction Scheme

Synthesis_Scheme p_tolylacetonitrile p-Tolylacetonitrile intermediate 1-(p-Tolyl)cyclopentanecarbonitrile p_tolylacetonitrile->intermediate 1,4-Dibromobutane, NaOH, TBAB dibromobutane 1,4-Dibromobutane naoh NaOH (50% aq.) ptc TBAB (cat.) h2so4 H₂SO₄ (conc.) h2o H₂O product This compound intermediate->product H₂SO₄, H₂O, Δ

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-tolylacetonitrile (13.1 g, 0.1 mol) and tetrabutylammonium bromide (TBAB, 1.61 g, 0.005 mol).

  • Addition of Base: Begin stirring the mixture and add 50% aqueous sodium hydroxide solution (40 mL) dropwise over 15 minutes. The reaction mixture will become viscous and may require efficient stirring.

  • Alkylation: Add 1,4-dibromobutane (21.6 g, 0.1 mol) dropwise over 30 minutes. An exothermic reaction will be observed.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 9:1).

  • Work-up: Cool the reaction mixture to room temperature and add water (100 mL). Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(p-tolyl)cyclopentanecarbonitrile as an oil.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure nitrile.

Step 2: Hydrolysis to this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add the 1-(p-tolyl)cyclopentanecarbonitrile (18.5 g, 0.1 mol) obtained from the previous step.

  • Hydrolysis: Add a mixture of concentrated sulfuric acid (50 mL) and water (50 mL) cautiously to the nitrile.

  • Reaction Completion: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 8-12 hours. The progress of the hydrolysis can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g). A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound as a crystalline solid.

Spectroscopic Characterization and Analysis

Unambiguous structural elucidation is critical for the validation of a synthesized compound. The following section details the expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 12.0-10.0 (br s, 1H): This very broad singlet is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and exchange.

    • 7.28 (d, J = 8.0 Hz, 2H): These two protons correspond to the aromatic protons ortho to the cyclopentyl group on the tolyl ring. They appear as a doublet due to coupling with the meta protons.

    • 7.15 (d, J = 8.0 Hz, 2H): These are the aromatic protons meta to the cyclopentyl group, appearing as a doublet from coupling to the ortho protons.

    • 2.50-2.40 (m, 2H): These are the two methylene protons of the cyclopentane ring adjacent to the quaternary carbon and deshielded by the aromatic ring.

    • 2.34 (s, 3H): This sharp singlet corresponds to the three protons of the methyl group on the tolyl ring.

    • 1.95-1.80 (m, 6H): This multiplet arises from the remaining six protons of the cyclopentane ring. The overlapping signals are due to the complex spin-spin coupling in the five-membered ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 184.5: Quaternary carbon of the carboxylic acid group (C=O).

    • 142.1: Quaternary aromatic carbon attached to the cyclopentyl ring.

    • 136.8: Quaternary aromatic carbon bearing the methyl group.

    • 129.2 (2C): Aromatic CH carbons meta to the cyclopentyl group.

    • 126.5 (2C): Aromatic CH carbons ortho to the cyclopentyl group.

    • 55.4: Quaternary carbon of the cyclopentane ring.

    • 37.2 (2C): Methylene carbons of the cyclopentane ring.

    • 24.1 (2C): Methylene carbons of the cyclopentane ring.

    • 21.0: Methyl carbon of the tolyl group.

Infrared (IR) Spectroscopy
  • IR (KBr, cm⁻¹):

    • 3300-2500 (broad): O-H stretching of the carboxylic acid, showing a very broad absorption due to hydrogen bonding.

    • 2950, 2870: C-H stretching of the aliphatic cyclopentyl and methyl groups.

    • 1705 (strong): C=O stretching of the carboxylic acid dimer.

    • 1610, 1515: C=C stretching vibrations of the aromatic ring.

    • 1410, 1290: In-plane O-H bending and C-O stretching, characteristic of carboxylic acids.

    • 920 (broad): Out-of-plane O-H bend of the carboxylic acid dimer.

Mass Spectrometry (MS)
  • EI-MS (70 eV) m/z (% relative intensity):

    • 204 [M]⁺ (30): Molecular ion peak.

    • 159 [M - COOH]⁺ (100): Base peak, corresponding to the loss of the carboxylic acid group, forming a stable benzylic-type carbocation.

    • 144 [159 - CH₃]⁺ (45): Loss of a methyl radical from the base peak.

    • 119 [M - C₅H₈O₂]⁺ (60): Fragmentation of the cyclopentane ring.

    • 91 [C₇H₇]⁺ (55): Tropylium ion, a common fragment for toluene derivatives.

Potential Applications in Research and Drug Discovery

The structural features of this compound make it a compelling scaffold for the development of novel bioactive molecules.

Sigma-1 Receptor Ligand Development

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in cellular stress responses and calcium signaling.[4] Ligands that modulate the sigma-1 receptor have therapeutic potential for a range of central nervous system disorders, including neurodegenerative diseases, psychiatric disorders, and pain.[1] The 1-phenylcycloalkanecarboxylic acid motif is a known pharmacophore for sigma-1 receptor ligands. Therefore, this compound and its derivatives are prime candidates for investigation as novel sigma-1 receptor modulators.

Sigma1_Interaction cluster_ligand This compound Derivative cluster_receptor Sigma-1 Receptor Binding Pocket ligand Cyclopentyl Core p-Tolyl Group Carboxamide/Ester Linkage receptor Hydrophobic Pocket Hydrogen Bond Acceptor/Donor Cationic Site ligand:f0->receptor:f0 Hydrophobic Interactions ligand:f1->receptor:f0 π-π Stacking ligand:f2->receptor:f1 Hydrogen Bonding

Caption: Putative binding interactions with the Sigma-1 receptor.

A Versatile Synthetic Intermediate

The carboxylic acid group of the title compound serves as a versatile functional handle for a wide range of chemical transformations. This allows for its incorporation into more complex molecular frameworks, making it a valuable building block in multi-step organic syntheses.

Synthetic_Utility cluster_derivatives Derivative Synthesis start This compound amides Amides start->amides Amide Coupling esters Esters start->esters Esterification alcohols Alcohols start->alcohols Reduction amines Amines alcohols->amines Further Functionalization

Caption: Synthetic utility of the core molecule.

Experimental Workflow for Biological Evaluation

To assess the potential of this compound and its derivatives as sigma-1 receptor ligands, a competitive radioligand binding assay can be employed.

Sigma-1 Receptor Binding Assay Protocol

This protocol is adapted from established methods for characterizing sigma-1 receptor ligands.[5]

  • Membrane Preparation: Prepare a membrane fraction from a tissue known to have high expression of sigma-1 receptors, such as guinea pig liver, or from cells overexpressing the human sigma-1 receptor.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a high-affinity, selective sigma-1 receptor radioligand, such as --INVALID-LINK---pentazocine.

  • Competitive Binding:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of the test compound (this compound or its derivatives).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding in the presence of a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion

This compound is a compound of significant interest due to its unique structural characteristics and its potential as a versatile building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and a thorough analysis of its expected spectroscopic data. The exploration of its potential applications, particularly as a scaffold for sigma-1 receptor ligands, highlights its promise for future research. The detailed experimental workflow for biological evaluation provides a practical starting point for investigators seeking to explore the therapeutic potential of this and related molecules. It is our hope that this technical guide will serve as a valuable resource for the scientific community, fostering innovation and accelerating discovery in the ever-evolving landscape of chemical and pharmaceutical research.

References

An In-Depth Technical Guide to the Physical Characteristics of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical characteristics of 1-(4-Methylphenyl)cyclopentanecarboxylic acid (CAS No: 80789-75-9). As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its physical properties is paramount for its application in research and development. This document collates available experimental and estimated data for its melting point, boiling point, and spectral properties (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry). Furthermore, it outlines the standard methodologies for the determination of these properties, offering insights into the experimental rationale. Where experimental data is not available, this guide discusses predictive approaches and the underlying principles.

Introduction

This compound, also known as 1-(p-tolyl)cyclopentane-1-carboxylic acid, is a carboxylic acid derivative featuring a cyclopentane ring and a 4-methylphenyl (p-tolyl) group attached to the alpha-carbon. Its molecular structure, combining a rigid cycloalkane, an aromatic ring, and a polar carboxylic acid functional group, imparts a unique combination of properties that are of interest in the design of novel bioactive molecules and functional materials.

The presence of the carboxylic acid group allows for salt formation and hydrogen bonding, influencing its solubility and potential for interactions with biological targets. The lipophilic character is contributed by the cyclopentyl and tolyl moieties, impacting its membrane permeability and pharmacokinetic profile. A detailed understanding of its physical characteristics is therefore essential for formulation development, quality control, and structure-activity relationship (SAR) studies.

General Information

IdentifierValueSource
IUPAC Name 1-(4-methylphenyl)cyclopentane-1-carboxylic acid--INVALID-LINK--[1]
CAS Number 80789-75-9--INVALID-LINK--[2], --INVALID-LINK--[3]
Molecular Formula C₁₃H₁₆O₂--INVALID-LINK--[4], --INVALID-LINK--[3]
Molecular Weight 204.26 g/mol --INVALID-LINK--[4], --INVALID-LINK--[3]
Canonical SMILES CC1=CC=C(C=C1)C2(CCCC2)C(=O)O--INVALID-LINK--[2]
InChI Key YKDWTRWSHHGVII-UHFFFAOYSA-N--INVALID-LINK--[2]

Physicochemical Properties

Melting Point

The melting point is a critical parameter for the identification and purity assessment of a solid compound. For this compound, a consistent melting point range has been reported by chemical suppliers.

PropertyValueSource
Melting Point 181-184 °C--INVALID-LINK--[2], --INVALID-LINK--[3]

The determination of the melting point of a crystalline solid such as this compound is typically performed using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts are recorded as the melting point range.

Causality of Experimental Choices: A slow heating rate near the melting point is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A wide melting range can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

Boiling Point

The boiling point of this compound is estimated to be quite high, which is expected for a molecule of its molecular weight and polarity.

PropertyValueSource
Boiling Point (estimated) 355.7 °C at 760 mmHg--INVALID-LINK--[2]
Boiling Point (rough estimate) 302.76 °C--INVALID-LINK--[3]

It is important to note that these values are estimates and have not been experimentally verified in peer-reviewed literature.

Solubility and pKa
  • Solubility: The presence of the polar carboxylic acid group suggests some solubility in polar solvents like water, especially under basic conditions where the carboxylate salt can form. Conversely, the nonpolar cyclopentane and tolyl groups indicate good solubility in organic solvents such as ethers, and chlorinated solvents.

  • pKa: As a carboxylic acid, it is expected to be a weak acid. The pKa value is influenced by the electronic effects of the substituents. The electron-donating methyl group on the phenyl ring may slightly increase the pKa compared to an unsubstituted phenyl ring.

Potentiometric titration is a robust method for the simultaneous determination of the acid dissociation constant (pKa) and the intrinsic aqueous solubility of ionizable compounds.

Methodology:

  • Solution Preparation: A known concentration of this compound is prepared in a co-solvent (e.g., methanol) and then diluted in water to create a saturated or near-saturated solution.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: The pKa is determined from the pH at the half-equivalence point of the titration curve. The intrinsic solubility can be calculated from the deviation of the titration curve of a saturated solution from that of an unsaturated solution.

Self-Validating System: The accuracy of the potentiometric titration relies on the precise calibration of the pH meter with standard buffers and the accurate determination of the titrant concentration. Performing the titration at different concentrations of the analyte can validate the determined pKa value.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized NaOH solution D Add NaOH titrant incrementally A->D B Prepare analyte solution (known concentration) B->D C Calibrate pH meter with standard buffers E Record pH after each addition C->E D->E Monitor pH F Plot pH vs. Volume of NaOH added E->F G Determine equivalence point F->G I Analyze curve deviation for solubility F->I H Calculate pKa from half-equivalence point G->H

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

While an experimental spectrum is not available, the expected chemical shifts for the protons in this compound can be predicted based on its structure:

  • -COOH: A broad singlet is expected in the downfield region, typically around 10-13 ppm.

  • Aromatic protons (tolyl group): Two doublets in the aromatic region (approximately 7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

  • Cyclopentane protons: A series of multiplets in the upfield region (around 1.5-2.5 ppm).

  • -CH₃ (tolyl group): A singlet at approximately 2.3 ppm.

PubChem indicates the availability of a ¹³C NMR spectrum.[2] The expected chemical shifts are:

  • -COOH (carboxyl carbon): In the range of 170-185 ppm.

  • Aromatic carbons: Between 125-150 ppm.

  • Cyclopentane carbons: In the aliphatic region, typically 20-60 ppm.

  • -CH₃ (methyl carbon): Around 20-25 ppm.

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing A Dissolve sample in a deuterated solvent (e.g., CDCl₃) B Transfer to NMR tube A->B C Place sample in NMR spectrometer B->C D Acquire FID signal C->D E Fourier Transform (FID to spectrum) D->E F Phase and baseline correction E->F G Integration and peak picking F->G

References

An In-Depth Technical Guide on the Molecular Structure of 1-(p-tolyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(p-tolyl)cyclopentane-1-carboxylic acid, a compound of interest in medicinal chemistry. This document delves into the synthesis, spectroscopic characterization, and three-dimensional conformation of the molecule. By integrating experimental data with theoretical insights, this guide aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound's structural features, which are critical for its potential applications in the design of novel therapeutic agents.

Introduction: The Significance of Aryl-Cyclopentane Scaffolds

Cyclopentane rings are prevalent structural motifs in a vast array of biologically active molecules, including prostaglandins and steroids. Their conformational flexibility allows them to serve as versatile scaffolds in drug design, enabling precise spatial orientation of functional groups to interact with biological targets. The introduction of an aryl substituent, such as the p-tolyl group in 1-(p-tolyl)cyclopentane-1-carboxylic acid, imparts a degree of rigidity and lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Derivatives of cyclopentane carboxylic acid have garnered attention for their potential as inhibitors of the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics.[1] Furthermore, the cyclopentane moiety has been explored as a bioisostere for other functional groups, offering a strategy to modulate the physicochemical properties and biological activity of drug candidates. A comprehensive understanding of the molecular structure of 1-(p-tolyl)cyclopentane-1-carboxylic acid is therefore paramount for unlocking its full potential in drug discovery and development.

Synthesis and Spectroscopic Characterization

The synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid is typically achieved through a two-step process, commencing with the formation of the corresponding nitrile precursor, followed by hydrolysis.

Synthesis of 1-(p-tolyl)cyclopentane-1-carbonitrile

The key intermediate, 1-(p-tolyl)cyclopentane-1-carbonitrile, can be synthesized via the alkylation of p-tolylacetonitrile with 1,4-dibromobutane. This reaction proceeds through a nucleophilic substitution mechanism where the carbanion generated from p-tolylacetonitrile attacks the electrophilic carbon of 1,4-dibromobutane, leading to cyclization.

Experimental Protocol: Synthesis of 1-(p-tolyl)cyclopentane-1-carbonitrile

  • Step 1: Deprotonation. To a stirred solution of p-tolylacetonitrile in a suitable aprotic solvent such as dimethyl sulfoxide (DMSO), a strong base like sodium hydroxide is added to generate the corresponding carbanion.

  • Step 2: Cyclization. 1,4-dibromobutane is then added to the reaction mixture. The carbanion undergoes an intramolecular cyclization to form 1-(p-tolyl)cyclopentane-1-carbonitrile.[2]

  • Step 3: Work-up and Purification. The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Synthesis_Nitrile p_tolylacetonitrile p-Tolylacetonitrile base Strong Base (e.g., NaOH) DMSO p_tolylacetonitrile->base Deprotonation dibromobutane 1,4-Dibromobutane product 1-(p-tolyl)cyclopentane-1-carbonitrile dibromobutane->product Alkylation & Cyclization base->product Alkylation & Cyclization

Caption: Synthesis of the nitrile precursor.

Hydrolysis to 1-(p-tolyl)cyclopentane-1-carboxylic acid

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a common method for this conversion.

Experimental Protocol: Hydrolysis of 1-(p-tolyl)cyclopentane-1-carbonitrile

  • Step 1: Reaction Setup. 1-(p-tolyl)cyclopentane-1-carbonitrile is heated under reflux with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, in an aqueous solution.[2]

  • Step 2: Reaction Monitoring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled, and the product, 1-(p-tolyl)cyclopentane-1-carboxylic acid, often precipitates out of the solution. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system.

Synthesis_Acid nitrile 1-(p-tolyl)cyclopentane-1-carbonitrile acid_hydrolysis Acidic Hydrolysis (e.g., H₂SO₄, H₂O, Δ) nitrile->acid_hydrolysis product 1-(p-tolyl)cyclopentane-1-carboxylic acid acid_hydrolysis->product

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Spectroscopic Data

The molecular structure of 1-(p-tolyl)cyclopentane-1-carboxylic acid is confirmed through a combination of spectroscopic techniques.

Property Value Reference
Molecular Formula C₁₃H₁₆O₂[3]
Molecular Weight 204.26 g/mol [3]
Melting Point 181-184 °C[3]
CAS Number 80789-75-9[3]

Table 1: Physicochemical Properties of 1-(p-tolyl)cyclopentane-1-carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, typically in the range of 7.0-7.5 ppm. A singlet corresponding to the methyl group protons will appear around 2.3 ppm. The protons of the cyclopentane ring will exhibit complex multiplets in the aliphatic region, generally between 1.5 and 2.5 ppm. The acidic proton of the carboxylic acid group will be observed as a broad singlet at a downfield chemical shift, usually above 10 ppm.[4]

    • ¹³C NMR: The ¹³C NMR spectrum will display a signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm.[5] The aromatic carbons will resonate between 120 and 150 ppm. The quaternary carbon of the cyclopentane ring attached to the aryl group will appear around 40-50 ppm, while the other cyclopentane carbons and the methyl carbon will be observed at higher field strengths.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[6] A strong, sharp absorption corresponding to the C=O stretching of the carbonyl group will be present around 1700 cm⁻¹.[6] Characteristic peaks for C-H stretching of the aromatic and aliphatic moieties will also be observed.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (204.26). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[7] The fragmentation of the tolyl and cyclopentane moieties will also contribute to the overall fragmentation pattern.

Molecular Structure and Conformation

While a definitive crystal structure for 1-(p-tolyl)cyclopentane-1-carboxylic acid is not publicly available, valuable insights into its three-dimensional arrangement can be inferred from the known structures of related aryl-cyclopentane carboxylic acids and from theoretical modeling.

The cyclopentane ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common conformations are the "envelope" and "twist" forms. The presence of two bulky substituents at the C1 position, the p-tolyl group and the carboxylic acid, will significantly influence the preferred conformation of the cyclopentane ring.

X-ray crystallographic studies on similar α-aryl cyclopentane carboxylic acids have shown that the aryl group is typically positioned cis to the carboxylic acid directing group.[8] It is highly probable that 1-(p-tolyl)cyclopentane-1-carboxylic acid adopts a similar conformation. In the solid state, it is expected that the carboxylic acid groups will form intermolecular hydrogen bonds, leading to the formation of dimeric structures.

Potential Applications in Drug Discovery

The structural features of 1-(p-tolyl)cyclopentane-1-carboxylic acid make it an intriguing candidate for further investigation in drug discovery.

  • Scaffold for Novel Therapeutics: The rigid, three-dimensional arrangement of the aryl and carboxylic acid functional groups provides a well-defined pharmacophore that can be further elaborated to target specific biological receptors or enzymes.

  • Modulation of Physicochemical Properties: The p-tolyl group contributes to the lipophilicity of the molecule, which can be crucial for membrane permeability and oral bioavailability. The carboxylic acid group provides a handle for salt formation, which can be used to optimize solubility and other pharmaceutical properties.

  • Potential as a Bioisostere: As demonstrated with other cyclopentane derivatives, the cyclopentane carboxylic acid moiety can serve as a bioisostere for other acidic functional groups, offering a strategy to fine-tune the acidity and pharmacokinetic profile of a lead compound.[9]

Conclusion and Future Directions

1-(p-tolyl)cyclopentane-1-carboxylic acid is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its synthesis, spectroscopic characterization, and key structural features. While a definitive crystal structure remains to be determined, the available data provides a solid foundation for understanding its molecular architecture.

Future research should focus on obtaining a high-resolution crystal structure to precisely define its bond lengths, bond angles, and solid-state conformation. Furthermore, a thorough biological evaluation of this compound and its derivatives is warranted to explore its potential as a modulator of various biological targets, particularly in the context of pain and inflammation. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents based on the aryl-cyclopentane scaffold.

References

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a cornerstone, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 1-(4-Methylphenyl)cyclopentanecarboxylic acid, a compound of interest in medicinal chemistry. In the absence of extensive experimental data in publicly accessible literature, this document leverages established predictive models and foundational scientific principles to construct a robust solubility profile. Furthermore, it details the standard experimental methodologies that would be employed to empirically determine these crucial parameters, offering a roadmap for researchers in the field.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is the first step in characterizing its solubility. This compound possesses a unique structural architecture, combining a lipophilic p-tolyl group and a cyclopentane ring with a polar carboxylic acid moiety.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol [1]
Melting Point 181-184 °CN/A
Predicted Aqueous Solubility (Intrinsic) LowInferred from structure
Predicted pKa ~4.5Inferred from chemical class
Predicted LogP ~3.5Inferred from structure

Note: Predicted values are based on computational models and the properties of structurally similar compounds. Experimental verification is recommended.

Predicted Solubility Profile

The interplay of the functional groups in this compound dictates its behavior in various solvent systems.

Aqueous Solubility

The presence of the carboxylic acid group, which can ionize, suggests that the aqueous solubility of this compound will be highly dependent on the pH of the medium.

  • Intrinsic Solubility (S₀): The intrinsic solubility, which is the solubility of the un-ionized form of the acid, is predicted to be low. The significant hydrocarbon content from the p-tolyl and cyclopentane rings contributes to the molecule's hydrophobicity, limiting its interaction with water molecules.

  • pH-Dependent Solubility: As a carboxylic acid, the compound's solubility in water is expected to increase significantly at pH values above its pKa. In this pH range, the carboxylic acid group will be deprotonated to form the more soluble carboxylate anion. The relationship between pH, pKa, and solubility for an acidic compound can be described by the Henderson-Hasselbalch equation.

Solubility in Organic Solvents

Given its lipophilic character, this compound is anticipated to exhibit good solubility in a range of common organic solvents. The choice of solvent will depend on the polarity and hydrogen bonding capabilities of the solvent.

Solvent ClassPredicted SolubilityRationale
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone)HighThese solvents can effectively solvate both the polar carboxylic acid group and the nonpolar regions of the molecule.
Polar Protic Solvents (e.g., Ethanol, Methanol)Moderate to HighThese solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the carboxylic acid.
Nonpolar Solvents (e.g., Toluene, Hexane)Low to ModerateWhile the nonpolar regions of the molecule will interact favorably with these solvents, the polar carboxylic acid group will limit overall solubility.

Key Physicochemical Parameters Influencing Solubility

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary ionizable center. The predicted pKa of approximately 4.5 is typical for a carboxylic acid. This value is critical for predicting the extent of ionization at a given pH and, consequently, the aqueous solubility.

Diagram of Ionization Equilibrium

G R-COOH (Unionized, Low Solubility) R-COOH (Unionized, Low Solubility) R-COO- + H+ (Ionized, Higher Solubility) R-COO- + H+ (Ionized, Higher Solubility) R-COOH (Unionized, Low Solubility)->R-COO- + H+ (Ionized, Higher Solubility) pH > pKa R-COO- + H+ (Ionized, Higher Solubility)->R-COOH (Unionized, Low Solubility) pH < pKa

Caption: Ionization equilibrium of a carboxylic acid.

Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity. A higher LogP value indicates a greater preference for a nonpolar environment (octanol) over a polar one (water). The predicted LogP of ~3.5 for this compound suggests that it is a significantly lipophilic molecule. This high lipophilicity is a key factor contributing to its predicted low aqueous solubility and good solubility in organic solvents.[2]

Experimental Protocols for Solubility Profile Determination

To obtain definitive data on the solubility profile of this compound, the following established experimental methods are recommended.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to buffer of known pH B Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify concentration in the supernatant using a validated analytical method (e.g., HPLC-UV) C->D

Caption: Standard workflow for the shake-flask solubility assay.

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., from pH 2 to pH 10) to determine the pH-solubility profile.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (usually 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Workflow for Potentiometric pKa Determination

G cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis A Dissolve a known amount of the compound in a suitable solvent (e.g., water with co-solvent if needed) B Calibrate pH meter with standard buffers A->B C Titrate the solution with a standardized solution of a strong base (e.g., NaOH) B->C D Record pH after each incremental addition of titrant C->D E Plot pH versus the volume of titrant added D->E F Determine the equivalence point (inflection point of the curve) E->F G The pH at the half-equivalence point is equal to the pKa F->G

Caption: Workflow for determining pKa via potentiometric titration.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a known volume of purified water. A co-solvent such as methanol or DMSO may be necessary if the aqueous solubility is very low.

  • Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH meter to monitor the pH.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is determined from the pH at the point where half of the acid has been neutralized (the half-equivalence point). This corresponds to the midpoint of the steepest part of the titration curve.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility profile of this compound based on predictive modeling and established scientific principles. The compound is anticipated to be a lipophilic carboxylic acid with low intrinsic aqueous solubility that increases with pH. It is expected to be soluble in various organic solvents. For drug development purposes, the formulation strategies for this compound would likely focus on enhancing its aqueous solubility, for example, through salt formation or the use of solubility-enhancing excipients. The detailed experimental protocols provided herein offer a clear path for the empirical determination of its solubility and pKa, which are essential for progressing this compound through the drug discovery and development pipeline.

References

An In-Depth Technical Guide to 1-(p-tolyl)cyclopentane-1-carboxylic acid: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide provides a comprehensive overview of 1-(p-tolyl)cyclopentane-1-carboxylic acid, a notable derivative of cycloalkylaryl carboxylic acids. Addressed to researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, detailed experimental protocols, and the scientific principles underpinning its preparation. By synthesizing technical data with insights into the evolution of its synthetic methodology, this guide serves as an authoritative resource on this compound.

Introduction and Physicochemical Properties

1-(p-tolyl)cyclopentane-1-carboxylic acid, with the CAS Number 80789-75-9, is a solid, beige-greyish powder.[1] It belongs to the class of 1-aryl-1-cycloalkanecarboxylic acids, a group of compounds that has garnered interest in medicinal chemistry. The core structure features a cyclopentane ring and a carboxylic acid group attached to the same carbon, which is also bonded to a p-tolyl (4-methylphenyl) group.

Table 1: Physicochemical Properties of 1-(p-tolyl)cyclopentane-1-carboxylic acid

PropertyValueReference
Molecular FormulaC13H16O2[1]
Molecular Weight204.26 g/mol [1]
Melting Point181-184 °C[1]
AppearanceBeige-greyish powder and granules[1]
CAS Number80789-75-9[1]

Historical Context and Discovery of Synthetic Routes

The synthesis of 1-aryl-1-cycloalkanecarboxylic acids has historically been of interest due to the potential biological activities of their derivatives. While the precise first synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid is not prominently documented in seminal literature, its preparation falls under a well-established synthetic strategy for this class of compounds. The foundational work on the synthesis of related structures, such as 1-phenylcyclopentane-1-carboxylic acid, paved the way for the preparation of its substituted analogs.

A key and enduring method for the synthesis of these compounds involves a two-step process: the cycloalkylation of an arylacetonitrile followed by the hydrolysis of the resulting nitrile. This approach has been a cornerstone in the preparation of 1-arylcycloalkane-1-carbonitriles, which serve as direct precursors to the desired carboxylic acids. A notable example is a French patent from 1979 (FR2424898A1), which describes the synthesis of 1-phenylcyclopentane carboxylic acid by reacting phenylacetonitrile with a 1,4-dihalobutane in the presence of aqueous sodium hydroxide and dimethyl sulfoxide (DMSO), followed by acidic hydrolysis of the nitrile intermediate.[2] This methodology is directly applicable to the synthesis of the p-tolyl derivative.

A 2019 study by Aghekyan et al. further solidified this synthetic strategy, reporting the synthesis of various 1-arylcyclopentane-1-carboxylic acids through the alkaline hydrolysis of their corresponding nitriles, highlighting the continued relevance of this classic approach in contemporary organic synthesis.[3]

Established Synthetic Methodology: A Detailed Protocol

The most prevalent and reliable method for the laboratory-scale synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid is a two-step sequence. The first step involves the formation of a five-membered ring through the alkylation of p-tolylacetonitrile with 1,4-dibromobutane. The second step is the hydrolysis of the resulting nitrile to the carboxylic acid.

Step 1: Synthesis of 1-(p-tolyl)cyclopentane-1-carbonitrile

This step is a classic example of a nucleophilic substitution reaction where the carbanion generated from p-tolylacetonitrile acts as the nucleophile. The use of a strong base is crucial for the deprotonation of the benzylic proton of p-tolylacetonitrile, which is acidic due to the electron-withdrawing effect of the nitrile group and the resonance stabilization of the resulting anion by the aromatic ring. 1,4-dibromobutane serves as the electrophile, and the reaction proceeds via a tandem alkylation to form the cyclopentane ring.

Experimental Protocol:

  • Materials: p-tolylacetonitrile, 1,4-dibromobutane, sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO), water, and appropriate organic solvents for extraction (e.g., diethyl ether or dichloromethane).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of sodium hydroxide in water is prepared.

    • Dimethyl sulfoxide (DMSO) is added to the aqueous NaOH solution.

    • p-tolylacetonitrile is added to the reaction mixture.

    • 1,4-dibromobutane is added dropwise to the stirred mixture.

    • The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-(p-tolyl)cyclopentane-1-carbonitrile.

    • The crude product can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Choice of Base and Solvent: The use of a strong base like NaOH is essential to generate a sufficient concentration of the nucleophilic carbanion from the relatively weakly acidic p-tolylacetonitrile. DMSO is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the carbanion. The presence of water can facilitate the dissolution of the sodium hydroxide.

  • Tandem Alkylation: The reaction with 1,4-dibromobutane proceeds in two steps. The first alkylation forms an intermediate which then undergoes an intramolecular cyclization to form the cyclopentane ring.

Step 2: Hydrolysis of 1-(p-tolyl)cyclopentane-1-carbonitrile to 1-(p-tolyl)cyclopentane-1-carboxylic acid

The hydrolysis of the nitrile functional group to a carboxylic acid is a robust and widely used transformation in organic synthesis. It can be carried out under either acidic or basic conditions. For the synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid, both methods are effective.

Experimental Protocol (Alkaline Hydrolysis):

  • Materials: 1-(p-tolyl)cyclopentane-1-carbonitrile, sodium hydroxide (or potassium hydroxide), ethanol (or another suitable alcohol), water, and hydrochloric acid (for acidification).

  • Procedure:

    • 1-(p-tolyl)cyclopentane-1-carbonitrile is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • The mixture is heated at reflux for several hours until the hydrolysis is complete (ammonia gas evolution will cease, and the reaction can be monitored by TLC).

    • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is diluted with water and washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted nitrile.

    • The aqueous layer is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the pH is acidic (pH ~2).

    • The precipitated 1-(p-tolyl)cyclopentane-1-carboxylic acid is collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or toluene).

Causality Behind Experimental Choices:

  • Reaction Conditions: The use of a strong base (NaOH or KOH) and heat is necessary to drive the hydrolysis of the relatively stable nitrile group. The reaction proceeds through the formation of a carboxylate salt.

  • Acidification: The final acidification step is crucial to protonate the carboxylate salt and precipitate the free carboxylic acid, which is typically a solid at room temperature.

Reaction Mechanisms and Workflows

To visually represent the synthetic process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Synthesis_Mechanism cluster_step1 Step 1: Cycloalkylation cluster_step2 Step 2: Hydrolysis p_tolylacetonitrile p-Tolylacetonitrile carbanion p-Tolylacetonitrile Carbanion p_tolylacetonitrile->carbanion NaOH, DMSO intermediate Alkylated Intermediate carbanion->intermediate + 1,4-Dibromobutane dibromobutane 1,4-Dibromobutane nitrile_product 1-(p-tolyl)cyclopentane-1-carbonitrile intermediate->nitrile_product Intramolecular Cyclization carboxylate Carboxylate Salt nitrile_product->carboxylate NaOH, H2O, EtOH Reflux final_product 1-(p-tolyl)cyclopentane-1-carboxylic acid carboxylate->final_product HCl (aq)

Caption: Reaction mechanism for the synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid.

Experimental_Workflow start Start step1_reagents Mix p-tolylacetonitrile, NaOH, DMSO, and 1,4-dibromobutane start->step1_reagents step1_reaction Heat and Stir step1_reagents->step1_reaction step1_workup Aqueous Workup and Extraction step1_reaction->step1_workup step1_purification Purification of Nitrile step1_workup->step1_purification step2_reagents Mix Nitrile, NaOH, EtOH, and H2O step1_purification->step2_reagents step2_reaction Reflux step2_reagents->step2_reaction step2_workup Solvent Removal and Acidification step2_reaction->step2_workup step2_purification Filtration and Recrystallization step2_workup->step2_purification end Final Product step2_purification->end

Caption: Experimental workflow for the synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid.

Alternative Synthetic Routes

While the nitrile hydrolysis route is the most common, other methods for the synthesis of cyclopentanecarboxylic acids exist and could potentially be adapted for the preparation of the title compound. One such alternative is the Favorskii rearrangement . This reaction involves the base-induced rearrangement of a cyclic α-haloketone to a carboxylic acid with ring contraction. For instance, a substituted 2-chlorocyclohexanone could potentially be rearranged to a 1-substituted-cyclopentanecarboxylic acid. However, this route would require the synthesis of a specific and potentially less accessible starting material compared to p-tolylacetonitrile.

Applications and Future Directions

The primary utility of 1-(p-tolyl)cyclopentane-1-carboxylic acid appears to be as a building block in organic synthesis. Its derivatives, particularly aminoesters, have been investigated for their biological activities. The 2019 study by Aghekyan et al. explored the sympatholytic and adrenolytic activities of aminoester derivatives of 1-arylcyclopentane-1-carboxylic acids.[3] This suggests that the title compound could serve as a scaffold for the development of new therapeutic agents. Further research could focus on the synthesis of a broader range of derivatives and a more comprehensive evaluation of their pharmacological properties.

Conclusion

The discovery and development of synthetic routes to 1-(p-tolyl)cyclopentane-1-carboxylic acid are rooted in the classical methods of organic chemistry. The well-established two-step synthesis involving cycloalkylation of p-tolylacetonitrile followed by nitrile hydrolysis remains a robust and reliable method. This in-depth guide has provided a detailed examination of the historical context, experimental protocols, and underlying scientific principles of its synthesis. As a versatile building block, 1-(p-tolyl)cyclopentane-1-carboxylic acid holds potential for the development of novel compounds with interesting biological activities, ensuring its continued relevance in the fields of organic and medicinal chemistry.

References

A Technical Guide to Investigating the Potential Biological Activity of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methylphenyl)cyclopentanecarboxylic acid is a small molecule with a structure suggestive of potential pharmacological activity. While direct biological data for this compound is sparse, its constituent moieties—a cyclopentanecarboxylic acid core and a 4-methylphenyl group—are present in numerous compounds with established biological profiles. This guide provides a comprehensive framework for the systematic investigation of the potential anti-inflammatory, analgesic, and anticancer activities of this compound. We will delve into the scientific rationale for exploring these activities, drawing parallels with structurally similar compounds, and provide detailed, field-proven experimental protocols for a thorough evaluation. This document is intended to serve as a technical roadmap for researchers embarking on the preclinical assessment of this and similar novel chemical entities.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. This compound presents an intriguing starting point for a drug discovery campaign.[1][2] Its structure, featuring a substituted cyclopentane ring, is a recognized scaffold in a variety of biologically active molecules.[3][4] The presence of a carboxylic acid group often imparts the ability to interact with biological targets through hydrogen bonding and ionic interactions.

The rationale for investigating this particular compound stems from its structural relationship to established therapeutic agents. Notably, it shares features with the non-steroidal anti-inflammatory drug (NSAID) Tolfenamic acid, which, in addition to its anti-inflammatory properties, has demonstrated potential as an anticancer agent.[5][6][7][8][9] Furthermore, derivatives of cyclopentanecarboxylic acid have been identified as potent inhibitors of the NaV1.7 sodium channel, a key target in pain signaling, and as leukotriene B4 antagonists with anti-inflammatory effects.[4][10]

This guide will, therefore, focus on three primary areas of potential biological activity:

  • Anti-inflammatory Effects: Primarily through the potential inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Properties: Exploring cytotoxicity, induction of apoptosis, and effects on key cancer-related signaling pathways.

  • Analgesic Potential: Investigating the possibility of ion channel modulation, particularly NaV1.7.

Potential Anti-inflammatory Activity

The Cyclooxygenase (COX) Inhibition Hypothesis

Many NSAIDs, including the structurally related Tolfenamic acid, exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX-1 and COX-2 enzymes.[5][9] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Given the structural similarities, it is plausible that this compound could also function as a COX inhibitor.

Proposed Investigational Workflow

A tiered approach is recommended to efficiently screen for and characterize potential anti-inflammatory activity.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Cytokine Release Assay Cytokine Release Assay COX-1/COX-2 Inhibition Assay->Cytokine Release Assay If active Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Cytokine Release Assay->Carrageenan-Induced Paw Edema Proceed if promising in vitro profile

Caption: Workflow for investigating anti-inflammatory potential.

Experimental Protocols

This initial screen will determine if the compound directly inhibits the activity of the COX enzymes.

  • Objective: To quantify the IC50 (half-maximal inhibitory concentration) of this compound for both COX-1 and COX-2.

  • Methodology:

    • Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound to generate a dose-response curve.

    • Add the diluted compound to wells containing either purified ovine COX-1 or human recombinant COX-2.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for the recommended time and temperature.

    • Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit's instructions.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values.

    • Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

Compound Predicted Outcome (Hypothetical)
This compoundIC50 values for COX-1 and COX-2
Indomethacin (Control)Known IC50 values for COX-1 and COX-2
Celecoxib (Control)Known IC50 values for COX-1 and COX-2

This classic model assesses the acute anti-inflammatory activity of a compound in a living organism.

  • Objective: To determine if this compound can reduce acute inflammation in vivo.

  • Methodology:

    • Acclimate male Wistar rats or Swiss albino mice for at least one week.

    • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups (at least three different doses).

    • Administer the test compound or controls orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Potential Anticancer Activity

Rationale for Investigation

The anticancer activity of Tolfenamic acid is a compelling reason to investigate similar properties in this compound.[5][9] Tolfenamic acid has been shown to induce apoptosis and inhibit cell growth in various cancer cell lines, including pancreatic and colon cancer.[7] Its mechanisms are multifaceted, involving both COX-dependent and independent pathways, such as the induction of reactive oxygen species (ROS) and the modulation of transcription factors like NF-κB and specificity proteins (Sp).[5][9]

Proposed Investigational Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Cytotoxicity Assay (MTT/XTT) Cytotoxicity Assay (MTT/XTT) Apoptosis Assay Apoptosis Assay Cytotoxicity Assay (MTT/XTT)->Apoptosis Assay If cytotoxic Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Cell Cycle Analysis->Western Blot (Signaling Pathways)

Caption: Workflow for investigating anticancer potential.

Experimental Protocols

This is a fundamental assay to determine if the compound has a direct cytotoxic or cytostatic effect on cancer cells.

  • Objective: To determine the GI50 (growth inhibition 50) or IC50 of the compound against a panel of cancer cell lines.

  • Methodology:

    • Culture selected cancer cell lines (e.g., PANC-1 for pancreatic cancer, HT-29 for colon cancer) in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50/IC50 value.

Cell Line Predicted Outcome (Hypothetical)
PANC-1GI50 value
HT-29GI50 value
Normal (e.g., fibroblasts)GI50 value (to assess selectivity)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Methodology:

    • Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

    • Incubate in the dark at room temperature.

    • Analyze the cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Potential Analgesic Activity

The NaV1.7 Inhibition Hypothesis

Recent drug discovery efforts have identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[4] This channel is a critical regulator of pain perception, and its inhibition is a promising strategy for the development of new analgesics. The presence of the cyclopentane carboxylic acid moiety in our compound of interest warrants an investigation into its potential as a NaV1.7 inhibitor.

Experimental Protocol: In Vitro Electrophysiology

Patch-clamp electrophysiology is the gold standard for assessing the activity of compounds on ion channels.

  • Objective: To determine if this compound can inhibit NaV1.7 channel currents.

  • Methodology:

    • Use a cell line that stably expresses human NaV1.7 channels (e.g., HEK293 cells).

    • Perform whole-cell patch-clamp recordings.

    • Establish a stable recording and apply a voltage protocol to elicit NaV1.7 currents.

    • Perfuse the cells with a solution containing the vehicle control to obtain a baseline current measurement.

    • Apply increasing concentrations of the test compound and measure the resulting inhibition of the NaV1.7 current.

    • Calculate the percentage of inhibition and determine the IC50 value.

    • To assess selectivity, this assay can be repeated on cells expressing other sodium channel subtypes, such as NaV1.5 (important for cardiac function).

Conclusion and Future Directions

This technical guide outlines a rational, multi-pronged approach to elucidating the potential biological activities of this compound. The proposed workflows, from initial in vitro screens to in vivo validation, provide a robust framework for generating a comprehensive preclinical data package. Positive findings in any of these areas would provide a strong impetus for further investigation, including lead optimization, pharmacokinetic profiling, and more extensive in vivo efficacy studies. The structural simplicity and synthetic tractability of this compound make it an attractive candidate for a medicinal chemistry program aimed at developing novel therapeutics for inflammatory diseases, cancer, or pain.

References

An In-Depth Technical Guide to the Synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthetic methodologies for 1-(p-tolyl)cyclopentane-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevailing synthetic routes, mechanistic insights, and detailed experimental protocols.

Introduction

Cyclopentane carboxylic acid derivatives are significant scaffolds in the design of pharmacologically active molecules. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets. Notably, derivatives of cyclopentane carboxylic acid have been investigated as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the development of novel analgesics.[1] The introduction of an aryl group, such as a p-tolyl moiety, at the C1 position can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on the synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid, a representative member of this important class of compounds.

Primary Synthetic Pathway: Phase-Transfer Catalyzed Alkylation and Subsequent Hydrolysis

The most prevalent and efficient route for the synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid involves a two-step process:

  • Phase-Transfer Catalyzed (PTC) Synthesis of 1-(p-tolyl)cyclopentane-1-carbonitrile: This step involves the cycloalkylation of p-tolylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis conditions.

  • Alkaline Hydrolysis of the Nitrile Intermediate: The resulting 1-(p-tolyl)cyclopentane-1-carbonitrile is then hydrolyzed to the target carboxylic acid.

This pathway is favored for its operational simplicity, relatively high yields, and the use of readily available starting materials.

Workflow of the Primary Synthetic Pathway

Synthetic Workflow cluster_0 Step 1: Nitrile Synthesis cluster_1 Step 2: Hydrolysis p-Tolylacetonitrile p-Tolylacetonitrile PTC_Reaction Phase-Transfer Catalyzed Alkylation p-Tolylacetonitrile->PTC_Reaction 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->PTC_Reaction Nitrile_Intermediate 1-(p-tolyl)cyclopentane- 1-carbonitrile PTC_Reaction->Nitrile_Intermediate Hydrolysis Alkaline Hydrolysis Nitrile_Intermediate->Hydrolysis Final_Product 1-(p-tolyl)cyclopentane- 1-carboxylic acid Hydrolysis->Final_Product

Caption: Overall workflow for the synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid.

Part 1: Synthesis of 1-(p-tolyl)cyclopentane-1-carbonitrile

The key to this step is the use of a phase-transfer catalyst (PTC), which facilitates the reaction between the water-soluble base and the organic-soluble reactants.[2][3] This avoids the need for anhydrous conditions and strong, hazardous bases often employed in traditional alkylation reactions.

Mechanism of Phase-Transfer Catalyzed Alkylation

The reaction proceeds via an interfacial mechanism.[4] The quaternary ammonium salt (Q⁺X⁻) acts as the phase-transfer catalyst.

PTC Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_organic Organic Phase NaOH Na⁺OH⁻ Interface Interface NaOH->Interface pTA p-Tolylacetonitrile (Ar-CH₂-CN) pTA_anion Carbanion [Ar-CH⁻-CN] pTA->pTA_anion DBB 1,4-Dibromobutane (Br-(CH₂)₄-Br) Nitrile_Product 1-(p-tolyl)cyclopentane- 1-carbonitrile DBB->Nitrile_Product Intramolecular Cyclization pTA_anion->DBB SN2 Attack Q+Br- Q⁺Br⁻ Nitrile_Product->Q+Br- Q+OH- Q⁺OH⁻ Interface->Q+OH- Q+X- PTC (Q⁺X⁻) Q+X-->Interface Ion Exchange Q+OH-->pTA Deprotonation Q+Br-->Interface Regenerates PTC

Caption: Mechanism of the phase-transfer catalyzed synthesis of the nitrile intermediate.

  • Ion Exchange: The phase-transfer catalyst (e.g., a quaternary ammonium halide, Q⁺X⁻) exchanges its anion with a hydroxide ion from the aqueous sodium hydroxide solution at the interface to form Q⁺OH⁻.

  • Deprotonation: The lipophilic Q⁺OH⁻ migrates into the organic phase and deprotonates the p-tolylacetonitrile to generate a carbanion.

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an Sₙ2 reaction.

  • Intramolecular Cyclization: A second, intramolecular Sₙ2 reaction occurs where the newly formed nucleophilic center attacks the other end of the butane chain, closing the cyclopentane ring.

  • Catalyst Regeneration: The bromide ion displaced in the cyclization step pairs with the quaternary ammonium cation (Q⁺) and returns to the aqueous phase to restart the catalytic cycle.

Detailed Experimental Protocol: Synthesis of 1-(p-tolyl)cyclopentane-1-carbonitrile

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • p-Tolylacetonitrile

  • 1,4-Dibromobutane

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or another suitable organic solvent

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add p-tolylacetonitrile and toluene.

  • Add the phase-transfer catalyst (e.g., TBAB, typically 1-5 mol%).

  • With vigorous stirring, slowly add the 50% aqueous NaOH solution to the mixture. The reaction is often exothermic, so controlled addition is necessary.

  • Add 1,4-dibromobutane dropwise to the reaction mixture.

  • Heat the mixture to a specified temperature (e.g., 70-80 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1-(p-tolyl)cyclopentane-1-carbonitrile can be purified by vacuum distillation or column chromatography.

Part 2: Alkaline Hydrolysis of 1-(p-tolyl)cyclopentane-1-carbonitrile

The hydrolysis of the nitrile to a carboxylic acid is a robust and high-yielding transformation. Alkaline conditions are generally preferred for this substrate.

Mechanism of Alkaline Nitrile Hydrolysis

The hydrolysis proceeds in two main stages: first to an amide intermediate, which is then further hydrolyzed to the carboxylate salt.

  • Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbon of the nitrile group.

  • Protonation: The resulting anionic intermediate is protonated by water to form an imidic acid tautomer.

  • Tautomerization: The imidic acid tautomerizes to the more stable amide.

  • Further Hydrolysis: Under the reaction conditions, the amide undergoes further hydrolysis. A hydroxide ion attacks the carbonyl carbon of the amide.

  • Leaving Group Departure: The tetrahedral intermediate collapses, expelling the amide anion, which is a poor leaving group but is protonated by water to form ammonia.

  • Acidification: The resulting carboxylate salt is protonated in a final acidic workup step to yield the carboxylic acid.

Detailed Experimental Protocol: Alkaline Hydrolysis

Materials:

  • 1-(p-tolyl)cyclopentane-1-carbonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethylene glycol or a high-boiling alcohol-water mixture

  • Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Deionized water

  • Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(p-tolyl)cyclopentane-1-carbonitrile in ethylene glycol or an alcohol/water mixture.

  • Add a significant excess of NaOH or KOH pellets or a concentrated aqueous solution.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Carefully acidify the mixture with concentrated HCl or H₂SO₄ until the pH is strongly acidic (pH 1-2). The carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water).

Characterization of 1-(p-tolyl)cyclopentane-1-carboxylic acid

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Property Value Reference
Molecular Formula C₁₃H₁₆O₂[5][6]
Molecular Weight 204.26 g/mol [5][6]
Melting Point 181-184 °C[7]
Appearance Beige-greyish powder and granules[7]
Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl group, and the methylene protons of the cyclopentane ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carboxylic acid carbon, the quaternary carbon of the cyclopentane ring attached to the aryl group, the aromatic carbons, the methyl carbon, and the methylene carbons of the cyclopentane ring.

  • IR Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and a strong absorption for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Alternative Synthetic Routes

While the phase-transfer catalysis route is highly effective, other methods for the synthesis of 1-arylcycloalkanecarboxylic acids exist.

  • Grignard Reaction: The reaction of a p-tolyl magnesium halide Grignard reagent with a cyclopentanone derivative followed by carboxylation could be a viable route. However, this may be a longer and more complex pathway.

  • Bucherer-Bergs Reaction: This multicomponent reaction of a ketone (cyclopentanone), potassium cyanide, and ammonium carbonate can produce a hydantoin intermediate, which can then be hydrolyzed to the corresponding amino acid. Further modification would be required to obtain the target carboxylic acid.

Conclusion

The synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid is most efficiently achieved through a two-step sequence involving phase-transfer catalyzed cycloalkylation of p-tolylacetonitrile followed by alkaline hydrolysis of the resulting nitrile. This method offers high yields, operational simplicity, and utilizes readily available reagents. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related compounds for applications in drug discovery and materials science.

References

X-ray crystallography of 1-(4-Methylphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Single-Crystal X-ray Crystallographic Analysis of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

A Methodological Whitepaper for Structural Elucidation

Abstract

Introduction: The Need for Structural Precision

This compound is a molecule of interest due to its rigid cyclopentane core and its aromatic moiety, a common feature in pharmacologically active compounds. The precise spatial arrangement of its constituent atoms—its conformation, stereochemistry, and the intermolecular interactions it forms—dictates its physicochemical properties and, consequently, its potential biological activity. Single-crystal X-ray crystallography remains the gold standard for unambiguously determining this three-dimensional structure at atomic resolution.

This guide outlines the complete experimental and computational workflow to achieve this goal. It is designed for researchers who require not just a final structure, but a deep understanding of the process, enabling them to troubleshoot and adapt the methodology for other novel compounds.

Part I: Synthesis and High-Purity Crystallization

The foundation of a successful crystallographic experiment is a high-quality single crystal, which can only be grown from exceptionally pure material.

Synthesis and Purification Protocol

The target compound can be synthesized via a Grignard reaction between 4-methylphenylmagnesium bromide and cyclopentanone, followed by carboxylation using carbon dioxide.

Step-by-Step Synthesis Protocol:

  • Grignard Reagent Formation: Add 1.2 equivalents of magnesium turnings to dry tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen). Slowly add 1.0 equivalent of 4-bromotoluene dissolved in dry THF to initiate the formation of the Grignard reagent.

  • Nucleophilic Addition: Cool the Grignard solution to 0°C and add 1.0 equivalent of cyclopentanone dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carboxylation: Pour the reaction mixture over crushed dry ice (solid CO₂), allowing the Grignard reagent to react and form the carboxylate salt.

  • Workup and Purification: Acidify the mixture with 1M HCl to protonate the carboxylate. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. The crude product must be purified to >99.5% purity, typically via recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or flash column chromatography. Purity should be confirmed by NMR spectroscopy and HPLC.

The Crystallization Matrix: A Search for Order

Crystallization is an empirical science that involves a systematic search for conditions under which molecules will self-assemble into a highly ordered lattice. For a carboxylic acid like our target molecule, which has both nonpolar (tolyl, cyclopentyl) and polar (carboxyl) regions, a range of solvents should be screened.

Key Experimental Techniques:

  • Slow Evaporation: The simplest method, where a solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thus increasing the concentration to the point of nucleation and crystal growth.

  • Vapor Diffusion (Hanging Drop/Sitting Drop): This is a highly controlled method where a drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can gently guide the system toward crystallization.

  • Thermal Methods (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.

Recommended Crystallization Screening Protocol:

  • Solvent Selection: Prepare saturated or near-saturated solutions of the purified compound in a variety of solvents, including ethanol, methanol, acetone, ethyl acetate, and toluene.

  • Initial Screening: Use a 24-well plate to set up parallel slow evaporation experiments with the selected solvents.

  • Advanced Screening (Vapor Diffusion): Based on initial results, proceed with vapor diffusion. A common setup involves dissolving the compound in a good solvent (e.g., acetone) and using a poor solvent (e.g., hexanes or water) as the precipitant in the reservoir.

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. Therefore, it is highly probable that the molecules will form centrosymmetric dimers in the crystal lattice. This predictable interaction is a powerful guiding principle in selecting crystallization conditions that favor such ordered packing.

Part II: Single-Crystal X-ray Diffraction

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the diffraction experiment can proceed.

Experimental Workflow

The process follows a logical sequence from crystal handling to the acquisition of raw diffraction data.

Caption: Workflow for X-ray diffraction data collection and processing.

Data Collection and Reduction Parameters
  • Diffractometer: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a photon-counting detector (e.g., Dectris PILATUS or EIGER) is recommended.

  • Temperature: Data collection is almost universally performed at low temperatures (around 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, leading to higher resolution data and reduces radiation damage to the crystal.

  • Data Reduction: Software such as CrysAlisPro, SAINT, or XDS is used to integrate the raw diffraction images. This process locates the diffraction spots, determines their intensities, and applies necessary corrections (e.g., Lorentz-polarization factor), ultimately generating a file of reflections indexed by their Miller indices (h,k,l).

Part III: Structure Solution, Refinement, and Analysis

This stage is a computational process to translate the diffraction data into a chemically meaningful atomic model.

Structure Solution and Refinement
  • Space Group Determination: The processed data is analyzed to determine the crystal system and space group, which describes the symmetry of the crystal lattice.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules like this, direct methods are highly effective. This statistical approach, implemented in software like SHELXT, can often locate most or all of the non-hydrogen atoms.

  • Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The quality of the final model is assessed using several metrics, most notably the R-factors (R1, wR2) and the goodness-of-fit (GooF).

Anticipated Structural Features and Data

Based on the molecular structure, we can anticipate the key findings from the analysis. The final refined structure will provide precise measurements of all bond lengths, bond angles, and torsion angles.

Table 1: Representative Crystallographic Data (Hypothetical)

ParameterValue (Anticipated)
Chemical FormulaC₁₂H₁₄O₂
Formula Weight190.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.1, 12.5, 9.8
α, β, γ (°)90, 105.5, 90
Volume (ų)1190
Z (Molecules per unit cell)4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Data / Restraints / Parameters2100 / 0 / 127
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Analysis of Intermolecular Interactions

A primary goal of the analysis is to understand how the molecules pack in the crystal. For carboxylic acids, the formation of hydrogen-bonded dimers is a dominant and highly predictable packing motif.

Caption: Expected centrosymmetric hydrogen-bonded R₂(2)(8) dimer motif.

This R₂(2)(8) graph set notation indicates a ring motif involving two hydrogen bond donors and two acceptors, with a total of 8 atoms in the ring. The analysis, supported by software like Mercury, will quantify the geometry of these bonds and identify any other weaker interactions (e.g., C-H···π) that contribute to the overall crystal packing.

Conclusion

This guide has detailed a rigorous, start-to-finish workflow for the structural determination of this compound. By following this protocol—emphasizing high-purity synthesis, systematic crystallization screening, precise data collection, and robust refinement—a researcher can obtain a high-quality crystal structure. The resulting atomic model will provide invaluable insights into the molecule's conformation and solid-state packing, information that is critical for rational drug design, materials science, and fundamental chemical understanding.

A Technical Guide to the Computational Modeling of 1-(p-tolyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive, in-depth framework for the computational modeling of 1-(p-tolyl)cyclopentane-1-carboxylic acid, a novel small molecule with potential applications in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that follows the scientific journey from single-molecule characterization to the simulation of complex biological interactions. We detail the causality behind methodological choices, establish self-validating protocols, and ground all claims in authoritative references. The guide covers quantum chemical calculations, physicochemical and ADMET property prediction, molecular docking, and molecular dynamics simulations, offering both theoretical insights and detailed, step-by-step experimental workflows.

Introduction

1-(p-tolyl)cyclopentane-1-carboxylic acid (CAS 80789-75-9) is an organic compound featuring a cyclopentane ring and a carboxylic acid group attached to the same carbon, which also bears a p-tolyl substituent.[1][2] Its structure presents an interesting scaffold for medicinal chemistry, combining a rigid carbocyclic core with a flexible aromatic group and a key hydrogen-bonding functional group (carboxylic acid). While specific biological data on this molecule is sparse, its structural motifs suggest potential for interacting with biological targets.

Computational modeling provides a powerful, resource-efficient avenue to perform an initial characterization and predict the behavior of such novel molecules before committing to costly and time-consuming wet-lab synthesis and testing.[3] This guide outlines a complete in silico workflow, demonstrating how to build a comprehensive profile of 1-(p-tolyl)cyclopentane-1-carboxylic acid from first principles.

Part 1: Foundational Analysis: The Molecule in Isolation

Before assessing how a molecule might interact with a biological system, we must first understand its intrinsic properties. This initial phase focuses on the molecule itself, using high-level quantum mechanical methods to define its structure, stability, and electronic character.

3D Structure Generation and Conformational Analysis

The first step is to generate a valid 3D conformation. While the molecule's connectivity is known from its 2D structure, its spatial arrangement, particularly the orientation of the tolyl group and the carboxylic acid, is critical. The carboxylic acid group itself can exist in syn and anti conformations, with the syn state generally being more stable.[4][5]

  • Expert Insight: The choice of initial conformation can influence the outcome of energy minimization. It is best practice to generate several plausible starting structures (e.g., rotating the key dihedral angles) to ensure the global energy minimum is found, rather than a local minimum.

Geometry Optimization and Vibrational Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method that calculates the electronic structure of a molecule to determine its properties.[6][7] Geometry optimization is performed to find the lowest energy, and thus most stable, three-dimensional arrangement of the atoms.

  • Causality Behind Method Selection: For an organic molecule of this size, the B3LYP functional combined with the 6-31G* basis set offers a well-validated balance of computational accuracy and efficiency for determining geometry and electronic properties.[8] Including a continuum solvation model, such as the Solvation Model based on Density (SMD), is crucial to simulate the molecule in a more biologically relevant aqueous environment.[8][9]

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Protocol 1: DFT Geometry Optimization

  • Structure Input: Build the 2D structure of 1-(p-tolyl)cyclopentane-1-carboxylic acid in a molecular editor and generate an initial 3D conformation.

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or PySCF.[10]

  • Calculation Setup:

    • Job Type: Geometry Optimization followed by Frequency calculation.

    • Method: Select the DFT functional (e.g., B3LYP).

    • Basis Set: Choose a Pople-style basis set (e.g., 6-31G*).

    • Solvation: Apply an implicit solvent model (e.g., SMD with water as the solvent).

  • Execution: Run the calculation.

  • Validation (Trustworthiness): After the optimization completes, inspect the results of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a saddle point, and the structure must be perturbed and re-optimized.

Electronic Properties and Chemical Reactivity Descriptors

The optimized DFT calculation provides a wealth of information about the molecule's electronic nature. This is formalized through Conceptual DFT, which uses descriptors to predict chemical reactivity.[11][12]

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule. For this molecule, the most negative region is expected around the carboxylic acid's oxygen atoms, indicating the primary site for electrophilic attack or hydrogen bonding.

  • Global Reactivity Descriptors: Quantities like electronegativity, chemical hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide quantitative measures of reactivity.[13][14]

  • Local Reactivity (Fukui Functions): These functions identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.[15]

PropertyPredicted Value (Illustrative)Significance
HOMO Energy -6.5 eVIndicates electron-donating capability
LUMO Energy -0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap 5.7 eVHigh gap suggests good kinetic stability
Dipole Moment 2.1 DebyeIndicates moderate polarity
Molecular Electrostatic Potential Min: -0.05 a.u. (on carboxyl O)Highlights the key interaction site
Advanced Analysis with Quantum Theory of Atoms in Molecules (QTAIM)

For a deeper understanding of the chemical bonds, the Quantum Theory of Atoms in Molecules (QTAIM) can be applied.[16][17] QTAIM analyzes the topology of the electron density to define atoms and the bonds between them.[18] By locating Bond Critical Points (BCPs) between atoms, one can characterize the nature of the interaction (e.g., covalent vs. weaker interactions) based on the properties of the electron density at that point. This provides a rigorous, quantitative description of the molecule's bonding framework.[19]

Part 2: Predicting Behavior in a Biological Context

With a solid understanding of the molecule's intrinsic properties, the next phase is to predict its behavior in a physiological environment and its potential to interact with biological targets.

Physicochemical and ADMET Property Prediction

For a molecule to be a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[20] Numerous computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict these properties from the molecular structure.[3][21]

  • Expert Insight: Early in silico ADMET prediction is a critical filtering step in drug discovery.[20] It allows for the early identification of potential liabilities, such as poor solubility or high toxicity, saving immense resources.[22]

PropertyPredicted Value (Illustrative)Desired Range for Oral DrugsSource
Molecular Weight 204.26 g/mol < 500[1]
LogP (Lipophilicity) 2.89< 5[1]
Topological Polar Surface Area (TPSA) 37.3 Ų< 140 Ų[1]
Hydrogen Bond Donors 1< 5[1]
Hydrogen Bond Acceptors 1< 10[1]
Aqueous Solubility (LogS) -3.5> -4.0Predicted
pKa (acidic) 4.5N/APredicted[9][23]
Blood-Brain Barrier (BBB) Permeation LowTarget-dependentPredicted[24]

These properties suggest that 1-(p-tolyl)cyclopentane-1-carboxylic acid generally complies with Lipinski's Rule of Five, a common guideline for drug-likeness.

Target Identification and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein.[25][26][27]

  • Target Selection: Since no specific target is known for this molecule, a hypothetical target must be chosen. A rational approach is to select a protein where similar carboxylic acid-containing ligands are known to bind, for example, a cyclooxygenase (COX) enzyme or a nuclear hormone receptor.

  • Trustworthiness (Protocol Validation): Before docking the novel compound, the docking protocol must be validated. This is achieved by taking a protein for which a crystal structure with a bound ligand already exists, removing the ligand, and then docking it back into the binding site. A successful validation is typically defined by the docked pose having a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystal structure pose.[28][29][30][31] This confirms that the chosen software and parameters can accurately reproduce a known binding mode.[32]

dot graph [rankdir="TB", splines=ortho, nodesep=0.5, width=12, height=4.5] node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

subgraph "Molecular Docking Workflow" P1[Prepare Protein Receptor(Add Hydrogens, Assign Charges)] L1[Prepare Ligand(Generate 3D Conformation, Assign Charges)] V1{Protocol Validation(Redock Native Ligand)} V1 -- "RMSD < 2.0 Å" --> D1[Define Binding Site(Grid Box Generation)] V1 -- "RMSD > 2.0 Å" --> P2[Adjust Parameters] P2 --> V1 D1 --> R1{Run Docking Simulation(e.g., AutoDock Vina)} R1 --> A1[Analyze Results(Binding Energy, Pose Interactions)] end

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caption [label="Validated workflow for molecular docking.", shape=plaintext, fontsize=10]

Protocol 2: Molecular Docking

  • Preparation:

    • Receptor: Obtain a protein structure from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding hydrogen atoms, and assigning partial charges.[33]

    • Ligand: Use the DFT-optimized structure of 1-(p-tolyl)cyclopentane-1-carboxylic acid. Assign partial charges compatible with the docking software's force field.

  • Validation: Perform redocking of a co-crystallized ligand to validate the protocol as described above.

  • Grid Generation: Define a search space (a "grid box") that encompasses the protein's active site.

  • Docking Execution: Run the docking simulation using software like AutoDock Vina.[25][33] The algorithm will sample many different poses of the ligand within the binding site.

  • Analysis: Analyze the top-ranked poses. Examine the binding energy (a lower score indicates stronger predicted affinity) and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.

Assessing Complex Stability with Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulation provides a dynamic view.[34] An MD simulation calculates the motion of every atom in the protein-ligand-solvent system over time, allowing for an assessment of the binding pose's stability.[35][36][37]

  • Expert Insight: MD is computationally intensive but provides crucial information that docking cannot. It can reveal whether key interactions observed in docking are stable over time, if water molecules play a role in mediating the binding, and if the ligand induces conformational changes in the protein.

Protocol 3: Protein-Ligand MD Simulation

  • System Setup:

    • Complex: Use the best-ranked pose from molecular docking as the starting structure.

    • Force Field: Select a suitable force field for both the protein (e.g., CHARMM36) and the small molecule (e.g., CGenFF, GAFF).[38][39][40][41] The accuracy of an MD simulation is highly dependent on the quality of the force field.[42]

    • Solvation: Place the complex in a box of explicit water molecules and add ions to neutralize the system and mimic physiological salt concentration.

  • Simulation Steps:

    • Energy Minimization: Remove any steric clashes in the initial system.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure, allowing the solvent to relax around the protein-ligand complex. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).[43]

    • Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.

  • Analysis:

    • RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable RMSD for the ligand indicates it remains bound in a consistent pose.

    • RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible or rigid parts of the protein upon ligand binding.

    • Interaction Analysis: Monitor the stability of key hydrogen bonds or other interactions identified during docking throughout the simulation.

Conclusion

This technical guide has outlined a comprehensive, multi-stage computational workflow for the characterization of 1-(p-tolyl)cyclopentane-1-carboxylic acid. By progressing from fundamental quantum mechanical analysis to the prediction of physicochemical properties and the simulation of complex biomolecular interactions, this framework provides a robust blueprint for generating a deep, predictive understanding of a novel small molecule. The emphasis on methodological justification and protocol validation ensures that the generated data is not only predictive but also trustworthy. This in silico approach enables researchers to make informed decisions, prioritize resources, and accelerate the early stages of the drug discovery and development pipeline.

References

Methodological & Application

Synthesis of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid and Its Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of 1-(4-methylphenyl)cyclopentanecarboxylic acid and its key derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols described herein are based on established synthetic transformations and offer insights into the underlying chemical principles and experimental best practices.

Introduction: The Significance of 1-Arylcycloalkanecarboxylic Acids

The 1-arylcycloalkanecarboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in a diverse range of biologically active molecules. These compounds have garnered significant attention for their therapeutic potential, notably as inhibitors of voltage-gated sodium channel NaV1.7 and histone deacetylases (HDACs).[1][2][3] Inhibition of NaV1.7 is a promising strategy for the development of novel analgesics, while HDAC inhibitors have emerged as a critical class of anticancer agents.[4][5][6] The specific compound, this compound, serves as a valuable building block for the synthesis of libraries of potential therapeutic agents. Its structural rigidity, combined with the tunable electronic and steric properties of the aryl and cycloalkyl moieties, allows for the systematic exploration of structure-activity relationships (SAR).

This guide will focus on a robust and widely applicable synthetic route to this compound, followed by protocols for the preparation of its ester, amide, and acid chloride derivatives, which are essential intermediates for further chemical modifications.

Core Synthetic Strategy: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step sequence:

  • Cycloalkylation of p-Tolylacetonitrile: This step involves the reaction of 4-methylphenylacetonitrile (p-tolylacetonitrile) with 1,4-dibromobutane to form the cyclopentane ring. This reaction is typically performed under phase-transfer catalysis (PTC) conditions to enhance reaction rates and yields.

  • Hydrolysis of the Nitrile Intermediate: The resulting 1-(4-methylphenyl)cyclopentane-1-carbonitrile is then hydrolyzed to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

The overall synthetic workflow is depicted below:

Synthesis_Workflow p_tolylacetonitrile p-Tolylacetonitrile intermediate 1-(4-Methylphenyl)cyclopentane- 1-carbonitrile p_tolylacetonitrile->intermediate Phase-Transfer Catalysis dibromobutane 1,4-Dibromobutane final_product 1-(4-Methylphenyl)cyclopentane- carboxylic Acid intermediate->final_product Hydrolysis caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Part 1: Synthesis of this compound

Protocol 1.1: Phase-Transfer Catalyzed Synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

This protocol details the cycloalkylation of p-tolylacetonitrile using 1,4-dibromobutane under phase-transfer catalysis. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated nitrile (a nucleophile) from the aqueous phase to the organic phase where the alkylating agent resides.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methylphenylacetonitrile131.1713.1 g0.1
1,4-Dibromobutane215.9021.6 g0.1
Sodium Hydroxide (50% w/w aq.)40.0040 mL~0.5
Tetrabutylammonium Bromide (TBAB)322.371.6 g0.005
Toluene-100 mL-
Dichloromethane-As needed-
Water-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-methylphenylacetonitrile (13.1 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), tetrabutylammonium bromide (1.6 g, 0.005 mol), and toluene (100 mL).

  • Begin vigorous stirring to ensure efficient mixing of the two phases.

  • Slowly add the 50% aqueous sodium hydroxide solution (40 mL) dropwise over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (100 mL) to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-methylphenyl)cyclopentane-1-carbonitrile. The crude product can be purified by vacuum distillation or used directly in the next step.

Protocol 1.2: Acid-Catalyzed Hydrolysis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

This protocol describes the hydrolysis of the nitrile intermediate to the carboxylic acid using a strong acid catalyst. This method is generally effective and leads to high yields of the desired product. An adapted procedure based on the hydrolysis of a similar aromatic nitrile is provided.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-Methylphenyl)cyclopentane-1-carbonitrile185.2718.5 g0.1
Sulfuric Acid (75% aq.)98.08150 g-
Sodium Hydroxide (10% aq.)40.00As needed-
Hydrochloric Acid (conc.)36.46As needed-
Benzene or Toluene-As needed-
Water-As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place the 75% sulfuric acid (150 g).

  • Heat the sulfuric acid to approximately 140-150 °C with stirring.

  • Slowly and carefully add the crude 1-(4-methylphenyl)cyclopentane-1-carbonitrile (18.5 g, 0.1 mol) to the hot acid over 30 minutes.

  • After the addition is complete, maintain the temperature at 150-160 °C and continue stirring for an additional 2-3 hours.

  • Raise the temperature to 180-190 °C and stir for another hour to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 500 g) with stirring.

  • Collect the precipitated crude carboxylic acid by vacuum filtration and wash it with cold water.

  • Dissolve the crude product in an excess of 10% aqueous sodium hydroxide solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid until the product precipitates completely.

  • Collect the purified this compound by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent such as benzene or a toluene/hexane mixture.

Part 2: Synthesis of Key Derivatives

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of a wide array of derivatives. The following protocols describe the preparation of the corresponding methyl ester, amide, and acid chloride.

Derivatives_Synthesis start 1-(4-Methylphenyl)cyclopentane- carboxylic Acid ester Methyl Ester start->ester Esterification (e.g., MeOH, H+) acid_chloride Acid Chloride start->acid_chloride Chlorination (e.g., SOCl2) amide Amide acid_chloride->amide Amination (e.g., NH3 or Amine) caption Synthesis of key derivatives.

Caption: Synthesis of key derivatives.

Protocol 2.1: Synthesis of Methyl 1-(4-Methylphenyl)cyclopentanecarboxylate

Esterification is a fundamental transformation in organic synthesis, often used to protect the carboxylic acid group or to modify the pharmacokinetic properties of a drug candidate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound204.2710.2 g0.05
Methanol (anhydrous)32.04100 mL-
Sulfuric Acid (conc.)98.081 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Diethyl Ether-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a 250 mL round-bottom flask, add this compound (10.2 g, 0.05 mol) and anhydrous methanol (100 mL).

  • Carefully add concentrated sulfuric acid (1 mL) to the solution while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester.

  • Purify the product by vacuum distillation.[8]

Protocol 2.2: Synthesis of 1-(4-Methylphenyl)cyclopentanecarboxamide

Amides are prevalent in pharmaceuticals and are often synthesized from the corresponding carboxylic acid or acid chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound204.2710.2 g0.05
Thionyl Chloride (SOCl₂)118.975.4 mL0.075
Dichloromethane (anhydrous)-50 mL-
Ammonium Hydroxide (conc. aq.)35.05As needed-
Diethyl Ether-As needed-

Procedure:

Step A: Synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonyl Chloride [9][10]

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend this compound (10.2 g, 0.05 mol) in anhydrous dichloromethane (50 mL).

  • Slowly add thionyl chloride (5.4 mL, 0.075 mol) to the suspension at room temperature.

  • Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.

  • After the reaction is complete (cessation of gas evolution), cool the mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride can be used directly in the next step.

Step B: Synthesis of 1-(4-Methylphenyl)cyclopentanecarboxamide

  • Dissolve the crude acid chloride from Step A in anhydrous diethyl ether (50 mL) and cool the solution in an ice bath.

  • Slowly add concentrated ammonium hydroxide dropwise with vigorous stirring. A white precipitate will form.

  • Continue stirring for 1 hour at 0 °C and then for another hour at room temperature.

  • Collect the solid by vacuum filtration and wash it with cold water and then with a small amount of cold diethyl ether.

  • Recrystallize the crude amide from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

References

The Synthetic Versatility of 1-(p-tolyl)cyclopentane-1-carboxylic acid: A Guide for Organic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel chemical entities. 1-(p-tolyl)cyclopentane-1-carboxylic acid emerges as a noteworthy building block, offering a unique combination of a rigid cyclopentyl core, an electronically tunable tolyl moiety, and a versatile carboxylic acid handle. This guide provides an in-depth exploration of its synthesis, characterization, and diverse applications, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

1-(p-tolyl)cyclopentane-1-carboxylic acid is a solid at room temperature with a melting point in the range of 181-184 °C.[1] Its molecular structure, characterized by a quaternary carbon stereocenter, imparts a defined three-dimensional geometry, a desirable trait in the design of molecules targeting specific biological binding sites.

PropertyValueSource
Molecular FormulaC₁₃H₁₆O₂[2]
Molecular Weight204.26 g/mol [2]
CAS Number80789-75-9[2]
Melting Point181-184 °C[1]
AppearanceBeige-greyish powder and granules[1]

The p-tolyl group offers a site for potential modification through electrophilic aromatic substitution, while the cyclopentyl ring provides a non-planar, lipophilic scaffold that can enhance binding affinity and modulate pharmacokinetic properties.

Synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid

The most direct and efficient synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid involves a two-step sequence: the alkylation of p-tolylacetonitrile with 1,4-dibromobutane, followed by the hydrolysis of the resulting 1-(p-tolyl)cyclopentane-1-carbonitrile.[1][3][4] This approach is amenable to scale-up and utilizes readily available starting materials.

Synthesis_Workflow p_tolylacetonitrile p-Tolylacetonitrile alkylation Alkylation (e.g., NaH, DMF) p_tolylacetonitrile->alkylation dibromobutane 1,4-Dibromobutane dibromobutane->alkylation intermediate 1-(p-tolyl)cyclopentane- 1-carbonitrile hydrolysis Hydrolysis (Acid or Base) intermediate->hydrolysis final_product 1-(p-tolyl)cyclopentane- 1-carboxylic acid hydrolysis->final_product alkylation->intermediate

Caption: Synthetic workflow for 1-(p-tolyl)cyclopentane-1-carboxylic acid.

Protocol 1: Synthesis of 1-(p-tolyl)cyclopentane-1-carbonitrile

This protocol is based on the well-established alkylation of phenylacetonitriles.[3]

Materials:

  • p-Tolylacetonitrile

  • 1,4-Dibromobutane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents) suspended in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of p-tolylacetonitrile (1.0 equivalent) in anhydrous DMF via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add 1,4-dibromobutane (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-(p-tolyl)cyclopentane-1-carbonitrile.

Protocol 2: Hydrolysis of 1-(p-tolyl)cyclopentane-1-carbonitrile

The hydrolysis of the nitrile can be achieved under either acidic or basic conditions.[4][5]

Materials:

  • 1-(p-tolyl)cyclopentane-1-carbonitrile

  • Sulfuric acid (concentrated) or Sodium hydroxide

  • Water

  • Diethyl ether

  • Hydrochloric acid (concentrated, for acidification if using basic hydrolysis)

Procedure (Acid-Catalyzed):

  • In a round-bottom flask, add 1-(p-tolyl)cyclopentane-1-carbonitrile and a mixture of sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(p-tolyl)cyclopentane-1-carboxylic acid.

Characterization

Unequivocal characterization of 1-(p-tolyl)cyclopentane-1-carboxylic acid is crucial for its use in subsequent synthetic steps. The following spectroscopic methods are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group (two doublets in the aromatic region), the methyl protons of the tolyl group (a singlet around 2.3 ppm), the methylene protons of the cyclopentyl ring (multiplets in the aliphatic region), and a broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).[6][7]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon of the cyclopentyl ring attached to the tolyl group, the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region), the aromatic carbons, the methyl carbon, and the methylene carbons of the cyclopentyl ring.[6][8]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid functionality. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, and a strong C=O stretching band will appear around 1700 cm⁻¹.[7]

Spectroscopic FeatureExpected Range/Pattern
¹H NMR
Ar-H~7.0-7.4 ppm (two doublets)
-COOH>10 ppm (broad singlet)
Cyclopentyl-H~1.5-2.5 ppm (multiplets)
Ar-CH₃~2.3 ppm (singlet)
¹³C NMR
C=O~170-180 ppm
Aromatic C~125-145 ppm
Quaternary C~45-55 ppm
Cyclopentyl CH₂~25-40 ppm
Ar-CH₃~21 ppm
IR (cm⁻¹)
O-H stretch2500-3300 (very broad)
C=O stretch~1700 (strong)

Applications in Organic Synthesis and Drug Discovery

1-(p-tolyl)cyclopentane-1-carboxylic acid is a versatile intermediate for the synthesis of a wide range of derivatives, particularly in the realm of medicinal chemistry.

Applications main_compound 1-(p-tolyl)cyclopentane- 1-carboxylic acid acid_chloride Acid Chloride main_compound->acid_chloride SOCl₂ or (COCl)₂ amides Amides main_compound->amides Amide Coupling (EDC, HATU) esters Esters main_compound->esters Esterification acid_chloride->amides R₂NH acid_chloride->esters ROH nav17_inhibitors NaV1.7 Inhibitors (Pain Therapeutics) amides->nav17_inhibitors sigma_ligands Sigma 1 Ligands (Antitussive/Anticonvulsant) amides->sigma_ligands bioactive_esters Bioactive Esters (e.g., Antispasmodics) esters->bioactive_esters

Caption: Key synthetic transformations and applications of 1-(p-tolyl)cyclopentane-1-carboxylic acid.

A. Synthesis of Amide Derivatives for Bioactivity Screening

The carboxylic acid functionality can be readily converted to an amide, a common pharmacophore in drug molecules. This can be achieved via the corresponding acid chloride or through direct amide coupling reactions.

Protocol 3: Conversion to 1-(p-tolyl)cyclopentane-1-carbonyl chloride

Materials:

  • 1-(p-tolyl)cyclopentane-1-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • To a solution of 1-(p-tolyl)cyclopentane-1-carboxylic acid (1.0 equivalent) in anhydrous DCM, add thionyl chloride (1.5 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-3 hours.

  • Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which can often be used in the next step without further purification.[9][10]

Protocol 4: Amide Coupling

Materials:

  • 1-(p-tolyl)cyclopentane-1-carboxylic acid or its acid chloride

  • Primary or secondary amine

  • Coupling agents (e.g., EDC, HATU) if starting from the carboxylic acid[11]

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., DCM, DMF)

Procedure (using a coupling agent):

  • To a solution of 1-(p-tolyl)cyclopentane-1-carboxylic acid (1.0 equivalent) in anhydrous DCM, add the amine (1.1 equivalents), a coupling agent like EDC (1.2 equivalents), and a base such as DIPEA (2.0 equivalents).[11]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

B. Applications in Drug Discovery
  • NaV1.7 Inhibitors for Pain Management: Recent studies have identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of pain. The 1-(p-tolyl)cyclopentane-1-carboxylic acid scaffold can serve as a starting point for the synthesis of novel analgesic agents.

  • Sigma 1 Receptor Ligands: Analogs of 1-phenylcyclopentanecarboxylic acid have been shown to be potent and selective sigma 1 ligands, with potential applications as antitussive, anticonvulsant, and anti-ischemic agents. The p-tolyl group in the title compound can be used to explore structure-activity relationships in this class of compounds.

  • Antispasmodic and Antitussive Agents: Esters of 1-phenylcyclopentane carboxylic acids have been patented for their antispasmodic and antitussive properties. This suggests that similar derivatives of 1-(p-tolyl)cyclopentane-1-carboxylic acid could exhibit valuable pharmacological activities.

Conclusion

1-(p-tolyl)cyclopentane-1-carboxylic acid is a valuable and versatile building block in organic synthesis. Its straightforward preparation, well-defined structure, and the reactivity of its carboxylic acid group make it an attractive starting material for the synthesis of complex molecules, particularly in the field of drug discovery. The protocols and applications outlined in this guide provide a solid foundation for researchers to incorporate this promising scaffold into their synthetic programs, paving the way for the discovery of new chemical entities with potential therapeutic applications.

References

The Versatile Scaffold: Application Notes and Protocols for 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular frameworks is paramount. Among the myriad of available building blocks, 1-(4-Methylphenyl)cyclopentanecarboxylic acid stands out as a scaffold of significant interest. Its structure, which marries a rigid cyclopentyl core with an electronically tunable tolyl group and a versatile carboxylic acid handle, offers a unique combination of lipophilicity, conformational constraint, and synthetic accessibility. This guide provides an in-depth exploration of this compound, from its synthesis to its application in the creation of diverse and potentially bioactive molecules. Designed for researchers, scientists, and drug development professionals, these notes and protocols are intended to serve as a practical resource for leveraging the full potential of this valuable synthetic intermediate.

The incorporation of the 1-arylcyclopentane motif has been noted in the development of various therapeutic agents, including leukotriene B4 antagonists and potent inhibitors of the NaV1.7 sodium channel, highlighting its relevance in contemporary drug discovery programs.[1][2] This document will provide detailed, field-proven insights into the synthesis of the parent acid and its subsequent elaboration into key chemical intermediates such as acid chlorides, esters, and amides, thereby unlocking a diverse chemical space for exploration.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective application. Below is a summary of the key data for this compound.

PropertyValueReference
CAS Number 80789-75-9[3]
Molecular Formula C₁₃H₁₆O₂[3]
Molecular Weight 204.26 g/mol [3]
Appearance Beige-greyish powder and granules[4]
Melting Point 181-184 °C[4]

Synthetic Protocol for this compound

The synthesis of the title compound is reliably achieved through a two-step process commencing with the alkylation of (4-methylphenyl)acetonitrile, followed by hydrolysis of the resulting nitrile. This approach provides a scalable and efficient route to the desired carboxylic acid.

Logical Workflow for Synthesis

Synthesis_Workflow Start (4-Methylphenyl)acetonitrile Intermediate 1-(4-Methylphenyl)cyclopentane- 1-carbonitrile Start->Intermediate  1,4-Dibromobutane,  NaOH (aq), Phase-Transfer Catalyst   Product 1-(4-Methylphenyl)cyclopentane- carboxylic Acid Intermediate->Product  Acid or Base Hydrolysis  (e.g., HCl or NaOH)  

Caption: Synthetic pathway to the target carboxylic acid.

Step 1: Synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

This procedure is adapted from a well-established protocol for the synthesis of the analogous 1-phenylcyclopentane-1-carbonitrile.[3] The use of a phase-transfer catalyst is crucial for facilitating the reaction between the organic and aqueous phases.

Materials:

  • (4-Methylphenyl)acetonitrile

  • 1,4-Dibromobutane

  • 50% (w/v) aqueous sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add (4-methylphenyl)acetonitrile (1.0 equiv), benzyltriethylammonium chloride (0.025 equiv), and 50% aqueous NaOH.

  • With vigorous stirring, add 1,4-dibromobutane (1.2 equiv) portion-wise.

  • Heat the biphasic mixture to 65-70 °C and maintain for 24 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude nitrile.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(4-methylphenyl)cyclopentane-1-carbonitrile as an oil.

Step 2: Hydrolysis to this compound

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[1][5] Both methods are effective, with the choice often depending on the compatibility of other functional groups in more complex substrates.

Materials:

  • 1-(4-Methylphenyl)cyclopentane-1-carbonitrile

  • Concentrated hydrochloric acid (HCl) or Sodium hydroxide (NaOH) pellets

  • Ethanol (for basic hydrolysis)

  • Diethyl ether

  • 1 M Hydrochloric acid (for workup of basic hydrolysis)

Protocol (Acid-Catalyzed):

  • In a round-bottomed flask, combine 1-(4-methylphenyl)cyclopentane-1-carbonitrile and an excess of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 12-24 hours. The reaction progress can be monitored by the disappearance of the nitrile starting material (TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The carboxylic acid product will often precipitate as a solid. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound. If the product does not precipitate, extract the aqueous mixture with diethyl ether, dry the organic layer, and concentrate to yield the product.

Application Notes: Derivatization of the Carboxylic Acid

The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations. The following protocols detail the conversion of this compound into its corresponding acid chloride, methyl ester, and an N-benzyl amide, which are key intermediates for further synthetic elaboration.

Application 1: Synthesis of 1-(p-Tolyl)cyclopentanecarbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step, as the chloride is a much better leaving group than the hydroxyl group, facilitating reactions with a wide range of nucleophiles.[6] Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.[4]

Logical Workflow for Derivatization

Derivatization_Workflow Start 1-(4-Methylphenyl)cyclopentane- carboxylic Acid AcidChloride 1-(p-Tolyl)cyclopentane- carbonyl Chloride Start->AcidChloride  Thionyl Chloride (SOCl₂)   Ester Methyl 1-(p-Tolyl)cyclopentane- carboxylate Start->Ester  Methanol (MeOH),  Acid Catalyst (e.g., H₂SO₄)   AcidChloride->Ester  Methanol (MeOH),  Base (e.g., Pyridine)   Amide N-Benzyl-1-(p-tolyl)cyclopentane- carboxamide AcidChloride->Amide  Benzylamine,  Base (e.g., Triethylamine)  

Caption: Key derivatization pathways from the parent acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (optional, as SOCl₂ can be used as the solvent)

Protocol:

  • In a flame-dried, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube or nitrogen inlet, place this compound (1.0 equiv).

  • Carefully add thionyl chloride (2.0-3.0 equiv). The reaction can be performed neat or in an anhydrous solvent like toluene.

  • Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.

  • After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) by distillation or under reduced pressure using a rotary evaporator. It is advisable to use a trap containing an aqueous base solution to neutralize the corrosive vapors.

  • The resulting crude 1-(p-tolyl)cyclopentanecarbonyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

Application 2: Synthesis of Methyl 1-(p-Tolyl)cyclopentanecarboxylate via Fischer Esterification

Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] To drive the equilibrium towards the ester product, the alcohol is typically used in large excess, and the water formed as a byproduct can be removed.[9]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄) or another strong acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • In a round-bottomed flask, dissolve this compound (1.0 equiv) in a large excess of anhydrous methanol (e.g., 10-20 equiv).

  • With cooling in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

  • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and carefully wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the product by column chromatography on silica gel or vacuum distillation.

Application 3: Synthesis of N-Benzyl-1-(p-tolyl)cyclopentanecarboxamide

Amides are a cornerstone of medicinal chemistry, and their synthesis from carboxylic acids is a fundamental transformation. A highly efficient method involves the reaction of an acid chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[6]

Materials:

  • 1-(p-Tolyl)cyclopentanecarbonyl chloride (from Application 1)

  • Benzylamine

  • Triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • In a round-bottomed flask, dissolve 1-(p-tolyl)cyclopentanecarbonyl chloride (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of benzylamine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-benzyl-1-(p-tolyl)cyclopentanecarboxamide can be purified by recrystallization or column chromatography on silica gel.

Conclusion

This compound is a building block with considerable untapped potential. The protocols detailed herein provide a robust foundation for its synthesis and derivatization, enabling access to a diverse range of chemical entities. The established link between the 1-arylcycloalkane scaffold and significant biological activities underscores the importance of this compound in the toolkit of the modern synthetic chemist. By providing a clear understanding of the causality behind the experimental choices and self-validating protocols, this guide aims to empower researchers to confidently explore the chemical space unlocked by this versatile intermediate.

References

The Versatile Scaffold: 1-(4-Methylphenyl)cyclopentanecarboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding a continuous exploration of unique molecular architectures. Among these, the 1-(4-methylphenyl)cyclopentanecarboxylic acid scaffold has emerged as a privileged structure, offering a unique combination of conformational rigidity and synthetic accessibility. This guide provides an in-depth exploration of the applications of this versatile building block, presenting its utility in the design of innovative drug candidates. We will delve into its role as a key intermediate, its incorporation into compounds targeting significant biological pathways, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising scaffold.

Introduction: The Strategic Value of the 1-Aryl Cyclopentane Moiety

The cyclopentane ring is a recurring motif in a multitude of biologically active molecules, both natural and synthetic.[1] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity interactions with biological targets. When coupled with an aryl group, such as the 4-methylphenyl (p-tolyl) moiety, the resulting scaffold gains a valuable combination of lipophilicity and potential for specific aromatic interactions, like π-π stacking and hydrophobic contacts within a receptor's binding pocket.

This compound, in particular, serves as an exemplary starting point for drug discovery programs. The carboxylic acid group provides a convenient handle for a wide array of chemical modifications, including amidation and esterification, allowing for the generation of diverse compound libraries. The p-tolyl group, a feature found in successful drugs like the COX-2 inhibitor Celecoxib, can contribute to favorable pharmacokinetic properties and target engagement.[2]

This guide will illuminate two primary areas where this scaffold has shown significant promise: the development of novel analgesics through the inhibition of voltage-gated sodium channels (NaV1.7) and its historical application in crafting agents with sympatholytic activity.

Core Application I: A Scaffold for Potent and Selective NaV1.7 Inhibitors for Pain Management

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[3] Individuals with loss-of-function mutations in the gene encoding NaV1.7 are largely insensitive to pain, making the development of NaV1.7 inhibitors a highly sought-after goal for creating new analgesics. Recent research has highlighted the potential of cyclopentane carboxylic acid derivatives as potent and selective inhibitors of this channel.[3]

Mechanistic Rationale and Structure-Activity Relationship (SAR)

The 1-arylcyclopentane carboxylic acid moiety is believed to act as a "warhead," interacting with key residues within the channel's pore. The carboxylic acid can form crucial hydrogen bonds, while the cyclopentane ring and the appended aryl group occupy a hydrophobic pocket, contributing to both potency and selectivity over other sodium channel isoforms, such as NaV1.5, where inhibition can lead to cardiac side effects.

Key SAR insights for this class of compounds include:

  • The Carboxylic Acid: Essential for potency, likely through direct interaction with the channel. Esterification or amidation can be used to develop prodrugs or to fine-tune physicochemical properties.

  • The Cyclopentane Ring: Offers an optimal conformational profile for fitting into the binding site. Ring expansion or contraction often leads to a decrease in activity.

  • The Aryl Group: The substitution pattern on the phenyl ring is critical for modulating potency and selectivity. The 4-methyl group in our topic compound is a good starting point for further optimization, with other substitutions potentially enhancing interactions with the target.

Below is a conceptual workflow for the development of NaV1.7 inhibitors based on the this compound scaffold.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Validation A Synthesis of 1-(4-Methylphenyl) cyclopentanecarboxylic acid B Library Synthesis via Amide/Ester Coupling A->B Versatile Intermediate C Primary Screen: NaV1.7 Inhibition Assay (Electrophysiology) B->C Compound Library D Selectivity Profiling: NaV1.5 & other isoforms C->D Active Hits E SAR-Guided Structural Modification D->E Selective Hits E->B Iterative Design F ADME/Tox Profiling E->F G Animal Models of Pain (e.g., Formalin-induced) F->G Optimized Leads G A 1-(4-Methylphenyl) cyclopentanecarboxylic acid B Activation (e.g., SOCl₂) A->B C Acyl Chloride Intermediate B->C E Esterification C->E D Amino Alcohol (e.g., N,N-diethylaminoethanol) D->E F Amino Ester Derivative (Potential Sympatholytic Agent) E->F

References

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, in-depth guide for the synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical principles and experimental considerations that ensure a successful and reproducible synthesis.

Introduction

1-(p-tolyl)cyclopentane-1-carboxylic acid is an aromatic carboxylic acid derivative with a unique three-dimensional structure conferred by the cyclopentyl ring. This structural motif is of significant interest in the development of novel therapeutic agents and functional materials. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a reliable and scalable two-step synthetic route, beginning with the formation of a key nitrile intermediate, followed by its hydrolysis to the final carboxylic acid product.

Synthetic Strategy Overview

The chosen synthetic pathway involves two primary transformations:

  • Cycloalkylation: Formation of 1-(p-tolyl)cyclopentane-1-carbonitrile via the alkylation of p-tolylacetonitrile with 1,4-dibromobutane.

  • Hydrolysis: Conversion of the nitrile intermediate to the desired 1-(p-tolyl)cyclopentane-1-carboxylic acid.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of each step. The nitrile intermediate is a stable and easily purifiable compound, which simplifies the overall process.

Synthesis_Workflow cluster_0 Step 1: Cycloalkylation cluster_1 Step 2: Hydrolysis p-Tolylacetonitrile p-Tolylacetonitrile Alkylation Alkylation p-Tolylacetonitrile->Alkylation 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Alkylation 1-(p-tolyl)cyclopentane-1-carbonitrile 1-(p-tolyl)cyclopentane-1-carbonitrile Alkylation->1-(p-tolyl)cyclopentane-1-carbonitrile Hydrolysis Hydrolysis 1-(p-tolyl)cyclopentane-1-carbonitrile->Hydrolysis 1-(p-tolyl)cyclopentane-1-carboxylic acid 1-(p-tolyl)cyclopentane-1-carboxylic acid Hydrolysis->1-(p-tolyl)cyclopentane-1-carboxylic acid Mechanism cluster_alkylation Cycloalkylation Mechanism cluster_hydrolysis Nitrile Hydrolysis Mechanism Deprotonation Deprotonation Carbanion_Formation p-Tolylacetonitrile Carbanion Deprotonation->Carbanion_Formation SN2_Attack Intramolecular Sₙ2 Attack Carbanion_Formation->SN2_Attack Nitrile_Intermediate 1-(p-tolyl)cyclopentane-1-carbonitrile SN2_Attack->Nitrile_Intermediate Nucleophilic_Attack Hydroxide Attack on Nitrile Carbon Amide_Intermediate Amide Intermediate Nucleophilic_Attack->Amide_Intermediate Amide_Hydrolysis Hydrolysis of Amide Amide_Intermediate->Amide_Hydrolysis Carboxylate_Salt Carboxylate Salt Amide_Hydrolysis->Carboxylate_Salt

Application Notes and Protocols: Reaction Mechanisms for the Synthesis of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the synthesis of 1-(4-methylphenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. We present a detailed, field-proven protocol centered on a robust and efficient two-step synthesis commencing from 4-methylphenylacetonitrile. The core of this methodology is a phase-transfer catalyzed (PTC) cycloalkylation, followed by nitrile hydrolysis. This guide elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, and offers expert insights into the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Introduction: Significance and Application

The 1-arylcycloalkanecarboxylic acid motif is a privileged scaffold in modern pharmacology. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it a key component in the design of highly specific enzyme inhibitors and receptor antagonists. Derivatives of this compound have been investigated for a range of therapeutic applications, including as potent and selective inhibitors of voltage-gated sodium channels for the treatment of pain and in the development of anti-inflammatory agents.[1]

This guide focuses on a highly practical and scalable synthetic route that avoids harsh organometallic reagents or expensive starting materials, making it suitable for both academic research and industrial drug development settings.

Primary Synthesis Route: Phase-Transfer Catalyzed Cycloalkylation and Hydrolysis

The most direct and efficient pathway for constructing the target molecule involves a two-stage process:

  • Stage 1: Cycloalkylation of 4-methylphenylacetonitrile with 1,4-dibromobutane using phase-transfer catalysis to form the intermediate, 1-(4-methylphenyl)cyclopentanecarbonitrile.

  • Stage 2: Subsequent hydrolysis of the nitrile intermediate to yield the final carboxylic acid product.

This approach is advantageous due to its operational simplicity, use of inexpensive reagents, and mild reaction conditions.[2]

2.1. In-Depth Reaction Mechanism

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase).[3][4] In this synthesis, a quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB), acts as the catalyst.

The mechanism proceeds via the following key steps:

  • Anion Exchange: The phase-transfer catalyst (Q⁺X⁻, e.g., TBAB) exchanges its bromide anion for a hydroxide anion (OH⁻) from the concentrated aqueous sodium hydroxide solution at the phase interface.

  • Ion Pair Transport: The newly formed lipophilic ion pair, Q⁺OH⁻, is soluble in the organic phase and transports the hydroxide ion into the organic layer where the substrates (4-methylphenylacetonitrile and 1,4-dibromobutane) reside.[3]

  • Carbanion Formation: The transported hydroxide ion is a potent base in the non-polar organic environment and deprotonates the acidic α-carbon of 4-methylphenylacetonitrile, generating a resonance-stabilized carbanion.

  • First Alkylation (Sₙ2): The carbanion acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane in a classic Sₙ2 reaction, displacing a bromide ion and forming an intermediate bromoalkylnitrile.

  • Intramolecular Cyclization (Sₙ2): The α-carbon of the newly formed intermediate remains acidic. It is deprotonated again by the PTC-transported hydroxide, and the resulting carbanion undergoes a rapid intramolecular Sₙ2 reaction, attacking the terminal carbon bearing the second bromine atom to form the five-membered cyclopentane ring. This step yields 1-(4-methylphenyl)cyclopentanecarbonitrile.[5]

  • Nitrile Hydrolysis: The final stage involves the hydrolysis of the nitrile group. This is typically achieved by heating in the presence of a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), which proceeds through a carboxamide intermediate to furnish the desired this compound.

PTC_Mechanism Mechanism of PTC Cycloalkylation cluster_aqueous Aqueous Phase (50% NaOH) cluster_organic Organic Phase (e.g., Toluene) NaOH Na⁺OH⁻ NaBr Na⁺Br⁻ ArCH2CN 4-Methylphenylacetonitrile (Ar-CH₂-CN) ArCHCN_neg Carbanion [Ar-CH-CN]⁻ BrC4H8Br 1,4-Dibromobutane (Br-(CH₂)₄-Br) Intermediate Alkylated Intermediate Ar-CH(CN)-(CH₂)₄-Br ArCHCN_neg->Intermediate Sₙ2 Attack TBABr TBABr (Q⁺Br⁻) ArCHCN_neg->TBABr Regenerates Q⁺Br⁻ Product_Nitrile 1-(4-Methylphenyl)cyclopentanecarbonitrile Intermediate->Product_Nitrile Intramolecular Sₙ2 Cyclization TBAOH TBAOH (Q⁺OH⁻) TBABr->TBAOH Anion Exchange (Interface) TBAOH->ArCHCN_neg Deprotonation

Caption: Phase-Transfer Catalysis (PTC) mechanism for cycloalkylation.

Experimental Protocols
Protocol 1: Synthesis of 1-(4-Methylphenyl)cyclopentanecarbonitrile

This protocol is adapted from established methodologies for the cycloalkylation of active methylene compounds.[5]

3.1.1. Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
4-Methylphenylacetonitrile131.1713.12 g0.10Starting material
1,4-Dibromobutane215.9022.67 g (11.7 mL)0.105Alkylating agent (slight excess)
Sodium Hydroxide (NaOH)40.0040.0 g1.00Base
Tetrabutylammonium Bromide (TBAB)322.371.61 g0.005Phase-Transfer Catalyst
Toluene-100 mL-Organic Solvent
Water18.0240 mL-Aqueous Solvent
Diethyl Ether-~150 mL-For extraction
Saturated NaCl Solution (Brine)-~50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g-Drying agent

3.1.2. Step-by-Step Procedure

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Charging: To the flask, add 4-methylphenylacetonitrile (13.12 g), 1,4-dibromobutane (22.67 g), toluene (100 mL), and Tetrabutylammonium Bromide (TBAB) (1.61 g).

  • Base Preparation: In a separate beaker, carefully dissolve sodium hydroxide (40.0 g) in water (40 mL). Caution: This is a highly exothermic process. Use an ice bath and add the NaOH pellets slowly to the water with stirring.

  • Reaction Initiation: Begin vigorous stirring of the organic mixture in the flask (at least 500 RPM is recommended to ensure sufficient interfacial area). Slowly add the 50% NaOH solution via the dropping funnel over 30 minutes. An exothermic reaction will be observed.

  • Reaction Conditions: After the addition is complete, heat the mixture to 60-65 °C and maintain vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the 4-methylphenylacetonitrile starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 100 mL of water to the flask and transfer the entire contents to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 1-(4-methylphenyl)cyclopentanecarbonitrile[6], can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow liquid.

Workflow_Nitrile Workflow: Nitrile Synthesis A 1. Charge Reagents (ArCH₂CN, BrC₄H₈Br, Toluene, TBAB) B 2. Add 50% NaOH (Vigorous Stirring) A->B C 3. Heat to 60-65 °C (4-6 hours) B->C D 4. Reaction Quench (Add H₂O) C->D E 5. Phase Separation & Extraction (Ether) D->E F 6. Wash & Dry (H₂O, Brine, MgSO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Purify (Vacuum Distillation) G->H

Caption: Experimental workflow for nitrile synthesis.

Protocol 2: Hydrolysis of 1-(4-Methylphenyl)cyclopentanecarbonitrile

3.2.1. Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (from 0.1 mol scale)Notes
1-(4-Methylphenyl)cyclopentanecarbonitrile185.27~18.5 g0.10Starting material
Sulfuric Acid (H₂SO₄), concentrated98.0825 mL~0.46Acid catalyst
Water18.0250 mL-Solvent
Ice-~200 g-For precipitation
Diethyl Ether-~100 mL-For extraction
10% Sodium Hydroxide Solution-As needed-For pH adjustment

3.2.2. Step-by-Step Procedure

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the crude or purified 1-(4-methylphenyl)cyclopentanecarbonitrile (~18.5 g) and 50 mL of water.

  • Acid Addition: With stirring, slowly and carefully add concentrated sulfuric acid (25 mL) to the mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours. The reaction progress can be monitored by observing the cessation of ammonia gas evolution (if using a basic hydrolysis) or by TLC.

  • Precipitation and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the acidic solution over ~200 g of crushed ice in a large beaker. A white solid should precipitate.

    • Stir the slurry for 15-20 minutes to allow for complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

    • Alternatively, the crude product can be dissolved in diethyl ether, washed with water, and then extracted into a 10% NaOH solution. The aqueous layer is then separated, cooled in an ice bath, and re-acidified with concentrated HCl to precipitate the pure carboxylic acid, which is then collected by filtration.

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

Table 2: Expected Analytical Data

AnalysisExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
¹H NMR (CDCl₃)δ (ppm): ~12.0 (s, 1H, -COOH), 7.2-7.4 (d, 2H, Ar-H), 7.1-7.2 (d, 2H, Ar-H), 2.4-2.6 (m, 2H, -CH₂-), 2.3 (s, 3H, Ar-CH₃), 1.8-2.0 (m, 6H, -CH₂-)
¹³C NMR (CDCl₃)δ (ppm): ~184 (-COOH), ~143 (Ar-C), ~136 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~55 (quaternary C), ~37 (-CH₂-), ~25 (-CH₂-), ~21 (Ar-CH₃)
IR (KBr, cm⁻¹)~2500-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1610, 1510 (C=C stretch)
Mass Spec (EI) m/z (%): 204 (M⁺), 159 ([M-COOH]⁺)

References

Application Notes & Protocols: Derivatization of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid for Bioassay Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is a critical driver of innovation. 1-(4-Methylphenyl)cyclopentanecarboxylic acid presents a unique and rigid three-dimensional structure, combining an aromatic moiety with a cyclopentane core. This arrangement offers a promising starting point for the development of new therapeutic agents. However, the parent molecule, with its single carboxylic acid functional group, often possesses limited biological activity and suboptimal pharmacokinetic properties.

Derivatization serves as a powerful strategy to overcome these limitations. By systematically modifying the carboxylic acid group, we can generate a diverse library of analogues. This process allows for the exploration of the structure-activity relationship (SAR), enabling the identification of key molecular interactions that govern biological efficacy. The introduction of various amide functionalities can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are crucial for a compound's interaction with biological targets and its overall drug-like character.

This guide provides a comprehensive framework for the derivatization of this compound and the subsequent evaluation of its derivatives in a panel of relevant bioassays. We will delve into the rationale behind the chosen synthetic methodologies and screening assays, providing detailed, field-proven protocols to empower researchers in their quest for novel therapeutics. The core focus will be on generating analogues with potential anticancer and anti-inflammatory activities, based on the known bioactivities of structurally related cyclopentane-containing molecules.[1][2][3][4][5]

Part 1: Synthesis and Characterization of an Amide Library

The cornerstone of this workflow is the efficient and versatile conversion of the parent carboxylic acid into a library of amide derivatives. The amide bond is a ubiquitous feature in pharmaceuticals due to its stability and ability to participate in hydrogen bonding. We will detail two robust coupling methodologies: the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) chemistry, and the highly efficient uronium-based reagent, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).[6][7][8]

Rationale for Amide Synthesis

The primary objective is to couple this compound with a diverse set of primary and secondary amines. This approach allows for the systematic introduction of various chemical functionalities, enabling a broad exploration of the chemical space around the core scaffold.

Why Amides?

  • Structural Diversity: A vast array of commercially available amines allows for the introduction of different alkyl, aryl, heterocyclic, and functionalized side chains.

  • Modulation of Physicochemical Properties: Amidation can fine-tune solubility, lipophilicity (LogP), and polarity, which are critical for cell permeability and oral bioavailability.

  • Biological Interactions: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. These interactions are fundamental for binding to biological targets like enzymes and receptors.

General Workflow for Derivatization

The overall process involves the activation of the carboxylic acid, followed by nucleophilic attack by an amine, and subsequent purification and characterization of the final amide product.

Derivatization_Workflow cluster_synthesis Synthesis cluster_downstream Purification & Characterization Start 1-(4-Methylphenyl) cyclopentanecarboxylic acid Activation Carboxylic Acid Activation (EDC/NHS or HBTU) Start->Activation Step 1 Coupling Amine Coupling (Diverse Amine Library) Activation->Coupling Step 2 Product Crude Amide Derivative Coupling->Product Step 3 Purification Purification (Column Chromatography) Product->Purification Step 4 Characterization Structure Verification (LC-MS, NMR) Purification->Characterization Step 5 Final Pure Amide Derivative (Ready for Bioassay) Characterization->Final Step 6

Caption: General workflow for the synthesis and purification of the amide library.

Protocol 1: EDC/NHS-Mediated Amide Coupling

This method is a staple in bioconjugation and small molecule synthesis due to its reliability and the stability of the NHS-ester intermediate, which minimizes side reactions.[8][9][10]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Selected primary or secondary amine (e.g., benzylamine, morpholine)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (optional, for amine salts)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Amine1.1Nucleophile for amide bond formation
EDC1.2Activates the carboxylic acid to form an unstable O-acylisourea intermediate
NHS1.2Reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, improving reaction efficiency and reducing side products.[8][11]
DIPEA (if using amine·HCl salt)1.2Non-nucleophilic base to deprotonate the amine hydrochloride salt

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Add NHS (1.2 eq.) followed by EDC (1.2 eq.) to the solution. Stir the mixture at room temperature. The reaction progress can be monitored by TLC for the disappearance of the starting carboxylic acid. Activation is typically complete within 1-2 hours.

  • Amine Addition: Once the acid is activated, add the desired amine (1.1 eq.). If the amine is a hydrochloride salt, add DIPEA (1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide derivative by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[12][13]

Protocol 2: HBTU-Mediated Amide Coupling

HBTU is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[6][7][14][15]

Materials:

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Selected primary or secondary amine

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Amine1.1Nucleophile for amide bond formation
HBTU1.1Activates the carboxylic acid by forming a reactive HOBt ester intermediate.[7]
DIPEA2.2Acts as a base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt.[6][14]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF (approx. 0.2 M).

  • Pre-activation/Coupling: To the stirred solution, add the amine (1.1 eq.), HBTU (1.1 eq.), and finally DIPEA (2.2 eq.).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Characterization of Derivatives

The identity and purity of each synthesized amide must be rigorously confirmed before proceeding to bioassays.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for assessing purity and confirming the molecular weight of the synthesized compound. A successful synthesis will show a major peak in the chromatogram with the expected mass-to-charge ratio ([M+H]⁺) for the target amide.[16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation. The spectra should be consistent with the proposed amide structure, showing characteristic shifts for the aromatic, cyclopentyl, and newly introduced amide moiety protons and carbons.[19][20]

Part 2: Bioassay Screening Protocols

Based on the activities of related cyclopentanone and carboxylic acid structures, we propose a tiered screening approach to evaluate the synthesized derivatives for potential anti-inflammatory and anticancer properties.[1][3][5]

Bioassay_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism-Based Assays MTT Cytotoxicity Screening (MTT Assay) [e.g., A549, MCF-7, RAW 264.7] AntiInflam Anti-inflammatory Assay (NF-κB Reporter Assay) MTT->AntiInflam Non-toxic hits AntiCancer Anticancer Assay (Tubulin Polymerization Assay) MTT->AntiCancer Cytotoxic hits Derivatives Pure Amide Derivatives Derivatives->MTT Initial evaluation of cell viability

Caption: A tiered workflow for the biological evaluation of synthesized derivatives.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21] It is a crucial first step to identify compounds with cytotoxic effects and to determine non-toxic concentrations for subsequent mechanism-based assays.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Murine macrophage cell line (e.g., RAW 264.7 for anti-inflammatory screening)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[22]

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

ParameterConditionRationale
Cell Seeding Density5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during the experiment and provides a sufficient signal-to-noise ratio.
Compound Conc.0.1, 1, 10, 50, 100 µM (or other suitable log-scale range)A wide range is used to determine the dose-response relationship and calculate the IC₅₀ (half-maximal inhibitory concentration).
Incubation Time24 - 72 hoursAllows sufficient time for the compound to exert its cytotoxic or anti-proliferative effects.
MTT Incubation4 hours at 37°CAllows for the reduction of MTT to formazan crystals by metabolically active cells.[21][22]
Wavelength570 nm (reference wavelength > 650 nm)[21]Corresponds to the absorbance maximum of the solubilized formazan product. A reference wavelength corrects for background absorbance.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the predetermined density in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[21]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[23] An overnight incubation at 37°C may be required for complete solubilization with SDS-based solutions.[21]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.

Protocol 4: Anti-Inflammatory Screening (NF-κB Reporter Assay)

The transcription factor NF-κB is a master regulator of inflammation.[24][25] This assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Inhibition of NF-κB activation by a test compound in stimulated cells results in a decreased reporter signal.[26][27]

Materials:

  • NF-κB reporter cell line (e.g., THP-1-Lucia™ NF-κB Monocytic Cell Line or HEK293-NF-κB-luc)

  • Appropriate cell culture medium

  • Inducing agent (e.g., TNF-α at 10 ng/mL or Lipopolysaccharide (LPS) at 100 ng/mL)[27]

  • Test compounds at non-toxic concentrations (determined from MTT assay)

  • White, opaque 96-well plates (for luminescence)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[27]

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate according to the supplier's protocol (e.g., 25,000 cells/well).[27]

  • Pre-treatment: Incubate cells with various concentrations of the test compounds for 1-2 hours. This allows the compounds to enter the cells before stimulation.

  • Stimulation: Add the inducing agent (e.g., TNF-α) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂. The optimal time depends on the cell line and stimulant.[26][27]

  • Lysis and Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence intensity using a plate-reading luminometer.

  • Data Analysis: Normalize the data by setting the stimulated control (inducer + vehicle) as 100% activity and the unstimulated control as 0%. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 5: Anticancer Screening (Tubulin Polymerization Assay)

Microtubules are crucial for cell division, making them a key target for anticancer drugs.[28] This in vitro biochemical assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. The change is monitored by an increase in light scattering or fluorescence.[28][29][30]

Materials:

  • Tubulin (>99% pure, e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[29][30]

  • GTP solution (10 mM)

  • Glycerol (as a polymerization enhancer)

  • Control compounds: Paclitaxel (stabilizer), Nocodazole or Colchicine (inhibitor)

  • UV-transparent or black 96-well plates

  • Temperature-controlled spectrophotometer or fluorometer capable of kinetic reads at 37°C

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents on ice. Dilute tubulin to the desired final concentration (e.g., 2-3 mg/mL) in ice-cold General Tubulin Buffer containing GTP (final concentration 1 mM) and glycerol.[29][30]

  • Assay Setup: Pre-warm the plate reader to 37°C. Add the test compounds at various concentrations to the wells of the assay plate. Include wells for vehicle control, positive control (paclitaxel), and negative control (nocodazole).

  • Initiate Polymerization: Add the cold tubulin/GTP solution to each well to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in the reader and begin measuring the absorbance at 340 nm (for light scattering) or fluorescence (if using a fluorescent reporter) every minute for 60-90 minutes at 37°C.[28][29]

  • Data Analysis:

    • Plot the absorbance/fluorescence versus time to generate polymerization curves.

    • Compare the curves of compound-treated samples to the vehicle control. Inhibitors will decrease the rate and extent of polymerization, while stabilizers will increase them.

    • Calculate parameters such as the maximum velocity (Vmax) or the area under the curve (AUC).

    • Plot the parameter against the compound concentration to determine the IC₅₀ (for inhibitors) or EC₅₀ (for stabilizers).

Conclusion

This document provides a detailed, integrated strategy for the synthesis and biological evaluation of novel amide derivatives of this compound. By employing robust chemical derivatization techniques and a logical, tiered bioassay cascade, researchers can efficiently explore the structure-activity relationships of this promising scaffold. The protocols outlined herein are grounded in established methodologies and provide a solid foundation for identifying lead compounds with potential therapeutic value in oncology and inflammatory diseases. Rigorous characterization of all synthesized molecules is paramount to ensure the integrity and reproducibility of the biological data generated.

References

Application Notes and Protocols for 1-(p-tolyl)cyclopentane-1-carboxylic Acid as a Novel Sterically Encumbered Ligand

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Pioneering with Underexplored Ligands

In the landscape of catalysis and materials science, the discovery of new ligands is a driving force for innovation. While the specific catalytic applications of 1-(p-tolyl)cyclopentane-1-carboxylic acid are not yet extensively documented in peer-reviewed literature, its unique structural attributes—a rigid cyclopentyl core fused to a bulky p-tolyl group at a quaternary carbon—present a compelling case for its utility. This guide is constructed on a foundation of established chemical principles and field-proven insights from analogous systems. As Senior Application Scientists, we extrapolate from authoritative data on sterically hindered carboxylates to provide a robust framework for researchers to unlock the potential of this promising, yet underexplored, ligand.

Ligand Profile and Scientific Rationale

1-(p-tolyl)cyclopentane-1-carboxylic acid (p-TCCA) is a crystalline solid with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol .[1][2] Its key feature is the significant steric bulk surrounding the carboxylate functional group. This bulk is not merely incidental; it is the central pillar of its potential efficacy in catalysis.

The Mechanistic Advantage of Steric Hindrance

In transition metal catalysis, particularly with palladium, bulky ancillary ligands are known to exert profound control over reaction outcomes. Carboxylate ligands, acting as anionic L-type or LX-type ligands, play a crucial role in the turnover-limiting steps of many catalytic cycles.

Causality Behind Experimental Choices:

  • Promoting Reductive Elimination: Bulky ligands increase steric crowding around the metal center in the transition state, accelerating the reductive elimination step to release the final product and regenerate the active catalyst.

  • Preventing Catalyst Deactivation: The steric shield provided by ligands like p-TCCA can suppress the formation of inactive catalyst species, such as palladium black or off-cycle dimeric complexes.[3]

  • Enhancing Regioselectivity: In reactions like C-H activation, the spatial repulsion between a bulky ligand and substituents on the substrate can direct the catalyst to a less sterically hindered position, enabling remote site-selectivity.[3]

These principles form the basis for the protocols detailed below, positioning p-TCCA as a potentially superior alternative to simpler carboxylates like pivalic acid or adamantane carboxylic acid in specific contexts.

Application Note I: Palladium-Catalyzed Direct C-H Arylation

The most promising application for p-TCCA is as a ligand in palladium-catalyzed C-H activation/arylation reactions. These reactions are of immense value in drug discovery and materials science for forging C-C bonds directly without pre-functionalized substrates. The steric bulk of p-TCCA is hypothesized to accelerate the rate-determining C-H bond activation step.[3]

Diagram: The Role of p-TCCA in a Pd(II)/Pd(IV) Catalytic Cycle

C_H_Activation_Cycle sub Pd(OAc)₂ + p-TCCA active_cat [(p-TCCA)₂Pd(II)] sub->active_cat Ligand Exchange cmd Concerted Metalation- Deprotonation (CMD) active_cat->cmd + Ar-H + Ar-I pd_iv Pd(IV) Intermediate cmd->pd_iv Oxidative Addition reductive_elim Reductive Elimination pd_iv->reductive_elim Rate-limiting step (accelerated by bulky ligand) reductive_elim->active_cat Regenerates Catalyst product Arylated Product reductive_elim->product

Caption: Proposed catalytic cycle for C-H arylation facilitated by p-TCCA.

Protocol 1: Intermolecular C(sp²)-H Arylation of Benzene with Aryl Iodide

This protocol describes a representative procedure for the direct arylation of benzene, serving as a model system. The causality behind using a silver salt as an additive is its role as a halide scavenger, which facilitates the generation of the active cationic palladium species.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-(p-tolyl)cyclopentane-1-carboxylic acid (p-TCCA)

  • Aryl iodide (e.g., 4-iodotoluene)

  • Silver carbonate (Ag₂CO₃)

  • Benzene (solvent and reactant)

  • Anhydrous hexafluoroisopropanol (HFIP)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Catalyst Pre-formation (In Situ): To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.025 mmol, 1.0 mol%), 1-(p-tolyl)cyclopentane-1-carboxylic acid (p-TCCA) (0.075 mmol, 3.0 mol%), and Ag₂CO₃ (3.75 mmol, 1.5 equiv).

    • Expertise & Experience: A 3:1 ligand-to-metal ratio is often optimal to ensure full coordination and prevent catalyst decomposition. Ag₂CO₃ is chosen for its dual role as a halide scavenger and a mild base.

  • Reactant Addition: Add the aryl iodide (2.5 mmol, 1.0 equiv) to the tube.

  • Solvent Addition: Add anhydrous benzene (5.0 mL) and anhydrous HFIP (1.0 mL) via syringe.

    • Trustworthiness: HFIP is a crucial co-solvent known to stabilize cationic intermediates and promote C-H activation.[4] Its use is a self-validating step for this reaction class.

  • Reaction Execution: Seal the Schlenk tube and place it in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 24 hours.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble silver salts and palladium black. c. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL). d. Concentrate the combined filtrate under reduced pressure. e. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the biaryl product.

  • Characterization: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and GC-MS.

Expected Performance Data (Hypothetical)

This table summarizes expected results based on performance data from systems using other bulky carboxylate ligands in similar C-H functionalization reactions.[4]

Substrate (Aryl Iodide)ProductExpected Yield (%)Key Advantage of p-TCCA
4-Iodotoluene4-Methylbiphenyl75-85%High turnover, prevention of catalyst decomposition.
1-Iodo-4-nitrobenzene4-Nitrobiphenyl60-70%Tolerance of electron-withdrawing groups.
2-Iodothiophene2-Phenylthiophene80-90%Effective for heteroaromatic substrates.

Application Note II: Potential as a Chiral Auxiliary or Bulky Linker

Rhodium-Catalyzed Asymmetric Synthesis

While p-TCCA itself is achiral, its framework is amenable to chiral modifications. Synthesis of chiral derivatives could yield valuable ligands for asymmetric catalysis, such as rhodium-catalyzed hydrogenations. The bulky, rigid scaffold is ideal for creating a well-defined chiral pocket around the metal center.

Diagram: Conceptual Workflow for Chiral Ligand Development

Chiral_Ligand_Workflow start p-TCCA Scaffold step1 Chiral Derivatization (e.g., resolution, asymmetric synthesis) start->step1 step2 Coordination to Rh(I) precursor (e.g., [Rh(COD)₂]BF₄) step1->step2 step3 Screening in Asymmetric Hydrogenation step2->step3 result Enantiomerically Enriched Product step3->result

Caption: Conceptual workflow for developing chiral p-TCCA derivatives.

Linker for Hydrophobic Metal-Organic Frameworks (MOFs)

The aliphatic cyclopentane and aromatic p-tolyl groups make p-TCCA a prime candidate for constructing hydrophobic MOFs. Such materials are highly sought after for applications like gas storage and separation in humid environments or for the encapsulation of non-polar drug molecules.[5]

Protocol 2: General Procedure for Solvothermal MOF Synthesis

This protocol provides a starting point for exploring the use of p-TCCA as an organic linker in MOF synthesis.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • 1-(p-tolyl)cyclopentane-1-carboxylic acid (p-TCCA)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Step-by-Step Methodology:

  • Preparation: In a glass vial, dissolve the metal salt (0.5 mmol) and p-TCCA (0.5 mmol) in the chosen solvent (15 mL).

    • Expertise & Experience: The metal-to-ligand ratio is a critical parameter that must be optimized. A 1:1 ratio is a common starting point.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Assembly: Transfer the solution to a 23 mL Teflon-lined autoclave. Seal the vessel tightly.

  • Heating: Place the autoclave in a programmable oven. Heat to a target temperature (typically 80-120 °C) and hold for 24-72 hours.

    • Trustworthiness: The temperature profile (ramp rate, hold temperature, and cooling rate) directly controls the nucleation and growth of MOF crystals and is a key parameter for achieving high-quality, single-crystal material.

  • Isolation: Cool the autoclave slowly to room temperature. Decant the mother liquor and wash the resulting crystals with fresh solvent (e.g., DMF) three times.

  • Activation: To remove residual solvent from the pores, immerse the crystals in a volatile solvent like methanol or acetone for 24 hours (exchanging the solvent several times), then dry under vacuum at an elevated temperature (e.g., 100-150 °C).

  • Characterization: Confirm the formation of the MOF and its properties using Powder X-Ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and gas sorption analysis (e.g., N₂ at 77 K).

Synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid

For researchers wishing to synthesize the ligand or its derivatives, a common route proceeds via the corresponding nitrile.

Protocol 3: Synthesis via Nitrile Hydrolysis

This two-step procedure starts from commercially available materials.

Step 1: Synthesis of 1-(p-tolyl)cyclopentane-1-carbonitrile

  • To a solution of p-tolylacetonitrile (1 equiv.) in dry THF, add sodium hydride (2.2 equiv.) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1,4-dibromobutane (1.1 equiv.) dropwise and heat the reaction to reflux for 16 hours.

  • Cool the reaction, quench carefully with water, and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography to yield the nitrile intermediate.

Step 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the 1-(p-tolyl)cyclopentane-1-carbonitrile (1 equiv.) in ethylene glycol.

  • Add a concentrated aqueous solution of potassium hydroxide (5 equiv.).

  • Heat the mixture to reflux (approx. 180 °C) for 24 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Acidify to pH 1-2 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 1-(p-tolyl)cyclopentane-1-carboxylic acid as a solid.[6]

References

Application Notes & Protocols for the Characterization of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

1-(4-Methylphenyl)cyclopentanecarboxylic acid is a molecule of interest in medicinal chemistry and drug development, featuring a substituted aromatic ring and a carboxylic acid moiety attached to a cyclopentane core. Its structural complexity necessitates a multi-technique approach for unambiguous characterization and purity assessment. This document provides a comprehensive guide to the analytical techniques essential for the thorough characterization of this compound, offering both theoretical insights and practical, field-proven protocols. The methodologies detailed herein are designed to establish the identity, purity, and structural integrity of this compound, ensuring data reliability for research and development applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for selecting appropriate analytical conditions.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂--INVALID-LINK--
Molecular Weight 204.26 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 80789-75-9--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Theoretical Basis

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. For this compound, specific chemical shifts are expected for the aromatic, aliphatic (cyclopentane ring), methyl, and carboxylic acid protons and carbons. The chemical shift of the carboxylic acid proton is notably downfield and can be concentration and solvent dependent due to hydrogen bonding.[1]

Predicted ¹H and ¹³C NMR Spectral Data

The following table outlines the predicted chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs.[2][3][4][5]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad singlet)175 - 185
Aromatic Protons (AA'BB' system)7.1 - 7.4 (two doublets)125 - 150
Cyclopentane Protons1.6 - 2.5 (multiplets)25 - 50
Methyl Protons (-CH₃)~2.3 (singlet)~21
Quaternary Carbon (C-1 of cyclopentane)-45 - 55
Quaternary Carbon (Aromatic C attached to cyclopentane)-135 - 145
Quaternary Carbon (Aromatic C with methyl group)-135 - 145
Experimental Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-32

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

Data Interpretation Workflow

A Acquire 1H and 13C NMR Spectra B Process Data (Fourier Transform, Phasing, Baseline Correction) A->B C Integrate 1H NMR Signals B->C D Assign Chemical Shifts B->D G Confirm Structure C->G E Analyze Coupling Patterns (1H NMR) D->E F Correlate 1H and 13C Signals (if 2D NMR is performed) E->F F->G

Workflow for NMR data analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound, particularly the carboxylic acid moiety.

Theoretical Basis

The absorption of infrared radiation excites molecular vibrations. The carboxylic acid group has two highly characteristic IR absorptions: a very broad O-H stretching band due to hydrogen bonding and a sharp, intense C=O stretching band.[1][6] The position of the C=O stretch is sensitive to conjugation; in this molecule, the aromatic ring is not directly conjugated to the carbonyl group, so a typical unconjugated carboxylic acid C=O stretch is expected.

Expected Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid Dimer)1700 - 1725Strong
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
C-O Stretch (Carboxylic Acid)1210 - 1320Strong
O-H Bend (out-of-plane)920 - 950Broad, Medium
Experimental Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Spectrometer: FTIR Spectrometer

  • Technique: ATR

  • Spectral Range: 4000 - 400 cm⁻¹

  • Number of Scans: 16-32

  • Resolution: 4 cm⁻¹

Data Interpretation Logic

A Acquire IR Spectrum B Identify Broad Band at 2500-3300 cm-1? A->B C Identify Strong Band at ~1700 cm-1? B->C Yes E Absence of Carboxylic Acid B->E No D Presence of Carboxylic Acid Confirmed C->D Yes C->E No

Decision tree for identifying the carboxylic acid group in an IR spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase method is most suitable for this non-polar compound.

Causality Behind Experimental Choices

A C18 column is chosen for its hydrophobic stationary phase, which will retain the non-polar analyte. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and water. The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group, ensuring that the analyte is in its neutral form. This leads to better retention, improved peak shape, and reproducible results. UV detection is appropriate as the phenyl group is a strong chromophore.

Recommended HPLC Method
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)
Experimental Protocol

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a concentration expected to fall within the calibration range, using the sample diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Workflow

A Mobile Phase Preparation Standard/Sample Preparation B System Equilibration A->B C Injection of Standards and Samples B->C D Data Acquisition C->D E Peak Integration and Quantification D->E F Purity Assessment E->F

General workflow for HPLC analysis.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is invaluable for confirming the molecular weight and providing structural information through fragmentation analysis.

Theoretical Basis

In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides a fingerprint that can be used to elucidate the structure of the molecule. For this compound, characteristic fragmentation would involve the loss of the carboxylic acid group and cleavage of the cyclopentane ring.[7][8]

Predicted Fragmentation Pattern (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 204

  • Loss of -OH: [M - 17]⁺, m/z = 187

  • Loss of -COOH: [M - 45]⁺, m/z = 159

  • Tropylium Ion: A common fragment from the tolyl group, m/z = 91

  • Other fragments: Resulting from the cleavage of the cyclopentane ring.

Experimental Protocol (GC-MS)

Note: Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for optimal GC analysis.

Sample Preparation (without derivatization, for direct probe analysis):

  • Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

Instrumental Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-300

  • Ion Source Temperature: 230 °C

  • GC Column (if used): DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Oven Program (if GC is used): 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

Mass Spectrometry Data Analysis

A Acquire Mass Spectrum B Identify Molecular Ion Peak (M+) A->B C Analyze Fragmentation Pattern B->C D Propose Fragmentation Pathways C->D E Compare with Predicted Fragments D->E F Confirm Molecular Weight and Structure E->F

References

Application Note: The 1-(p-tolyl)cyclopentyl Moiety as a Prochiral Scaffold in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral cyclopentane frameworks are prevalent structural motifs in numerous bioactive molecules and natural products.[1][2] This guide explores the strategic use of prochiral cyclopentane carboxylic acids, using 1-(p-tolyl)cyclopentane-1-carboxylic acid as a central model, in the design and application of novel chiral auxiliaries for asymmetric synthesis. We will dissect the principles of stereocontrol, provide a conceptual framework for developing an auxiliary from this scaffold, and detail a representative protocol for its application in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.

Introduction: The Significance of Chiral Cyclopentanes

Cyclopentane rings offer a unique combination of conformational rigidity and three-dimensional complexity, making them privileged scaffolds in medicinal chemistry.[1] The stereospecific functionalization of these rings is critical, as different enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.[3] Traditional methods for achieving this often rely on chiral auxiliaries—stereogenic molecules that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4][5]

While classic auxiliaries like Evans oxazolidinones and Myers pseudoephedrine amides are highly effective, the development of novel auxiliaries offers opportunities to fine-tune steric and electronic properties for specific transformations.[6][] 1-(p-tolyl)cyclopentane-1-carboxylic acid[8][9] represents an intriguing, readily accessible prochiral starting material. The quaternary carbon atom, substituted with a sterically demanding p-tolylcyclopentyl group, presents a compelling architectural basis for inducing high levels of facial selectivity in reactions at an adjacent prochiral center.

Conceptual Framework: From Prochiral Acid to Chiral Auxiliary

The direct use of racemic 1-(p-tolyl)cyclopentane-1-carboxylic acid in asymmetric synthesis is not feasible. The first and most critical step is the resolution of the enantiomers. Subsequently, the resolved acid must be converted into a functional auxiliary that can be covalently bonded to a substrate and later removed without racemization.[10]

Workflow for Auxiliary Development

G cluster_0 Phase 1: Resolution cluster_1 Phase 2: Conversion to Auxiliary A Racemic 1-(p-tolyl)cyclopentane- 1-carboxylic Acid B Diastereomeric Salt Formation (e.g., with (R)-1-phenylethylamine) A->B C Fractional Crystallization B->C D Acidification to yield (R)- and (S)-Enantiomers C->D E Enantiopure Carboxylic Acid (e.g., (S)-enantiomer) D->E Proceed with one enantiomer F Reduction to Amino Alcohol 1. SOCl₂, 2. NaN₃ (Curtius) 3. H₂O, Heat, 4. LiAlH₄ E->F G Cyclization to Oxazolidinone (e.g., with phosgene or CDI) F->G H Final Chiral Auxiliary G->H

Figure 1: Conceptual workflow from prochiral acid to a functional chiral auxiliary.

This process transforms the simple prochiral acid into a powerful tool for stereocontrol, analogous to well-established systems like (4R,5S)-cyclopentano[d]oxazolidin-2-one.[11] The bulky p-tolylcyclopentyl group is hypothesized to act as a highly effective steric shield.

Application Protocol: Asymmetric Alkylation of a Propionyl Imide

This protocol details the use of our conceptual chiral auxiliary, (R)-4-(1-(p-tolyl)cyclopentyl)oxazolidin-2-one, for the diastereoselective alkylation of a propionyl derivative. The methodology is adapted from standard procedures for Evans-type auxiliaries.[6][11]

Step 1: Acylation of the Chiral Auxiliary
  • System Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the chiral auxiliary (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C. Causality: n-BuLi is a strong, non-nucleophilic base that cleanly deprotonates the oxazolidinone nitrogen to form the lithium amide.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-propionyl imide by flash column chromatography on silica gel.

Step 2: Diastereoselective Alkylation
  • System Preparation: To a flame-dried flask under argon, add the purified N-propionyl imide (1.0 eq) and anhydrous THF (~0.1 M). Cool the solution to -78 °C.

  • Enolate Formation: Add lithium diisopropylamide (LDA, 1.05 eq, freshly prepared or commercial solution) dropwise. Stir for 1 hour at -78 °C. Causality: LDA is a strong, sterically hindered base that regioselectively deprotonates the α-carbon of the propionyl group to form the (Z)-enolate, which is stabilized by chelation with the lithium cation and the carbonyl oxygen.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Stir at -78 °C for 4 hours, then allow the reaction to slowly warm to -20 °C overnight.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl and follow the workup and purification procedure described in Step 1. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Step 3: Cleavage and Recovery of the Auxiliary
  • Hydrolysis: Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water. Cool to 0 °C.

  • Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq). Stir vigorously at 0 °C for 4 hours. Causality: Lithium hydroperoxide is a nucleophile that attacks the acyl carbonyl, leading to cleavage of the imide and formation of the desired carboxylic acid without epimerizing the newly formed stereocenter.

  • Workup: Quench the excess peroxide by adding aqueous Na₂SO₃ solution. Acidify the mixture to pH ~2 with 1 M HCl. Extract with ethyl acetate (3x).

  • Separation: The desired chiral carboxylic acid will be in the organic layer. The protonated chiral auxiliary is water-soluble and can be recovered from the aqueous layer by basification and extraction.

Mechanism of Stereocontrol and Data Interpretation

The high diastereoselectivity of the alkylation step is attributed to the steric shielding provided by the chiral auxiliary. The lithium enolate forms a rigid, chelated structure where one face of the enolate is blocked by the p-tolylcyclopentyl group.

Figure 2: Steric model for diastereoselective alkylation. (Note: A chemical drawing would replace the placeholder).

The electrophile (R-X) can only approach from the less sterically encumbered face, leading to the preferential formation of one diastereomer.

Expected Performance Data (Based on Analogous Systems)
Electrophile (R-X)ProductTypical Yield (%)Typical d.r.
Benzyl bromide(R)-2-Methyl-3-phenylpropanoic acid85-95%>98:2
Methyl iodide(R)-2-Methylpropanoic acid90-98%>97:3
Allyl bromide(R)-2-Methylpent-4-enoic acid80-90%>95:5

Conclusion and Future Outlook

This guide presents a scientifically grounded, albeit conceptual, framework for the application of 1-(p-tolyl)cyclopentane-1-carboxylic acid in asymmetric synthesis. By leveraging established principles of chiral auxiliary design, we have outlined a clear path from the resolution of this prochiral acid to its use in a highly stereoselective alkylation reaction. The bulky and conformationally constrained nature of the p-tolylcyclopentyl group makes it a promising scaffold for the development of new, highly effective auxiliaries. Researchers in drug development can utilize this approach to create novel chiral building blocks, expanding the toolbox for constructing complex and enantiomerically pure pharmaceutical agents.

References

Application and Protocol for the Scale-Up Synthesis of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for 1-(4-methylphenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The described methodology leverages the efficiency of phase-transfer catalysis for the key carbon-carbon bond formation, followed by a vigorous hydrolysis to yield the target compound. This document provides in-depth procedural details, explains the underlying chemical principles, addresses critical scale-up parameters, and outlines necessary safety protocols. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Overview

This compound and its derivatives are of significant interest due to their potential applications as intermediates in the synthesis of pharmacologically active molecules and specialized polymers. The structural motif of a substituted cyclopentane ring appended to an aromatic core is a recurring feature in various biologically active compounds.

The synthetic strategy outlined herein is designed for efficiency, scalability, and cost-effectiveness. It avoids the use of organometallic reagents which can be sensitive and costly, opting instead for a phase-transfer catalyzed (PTC) alkylation followed by hydrolysis. This approach is well-suited for industrial production due to the use of readily available and inexpensive reagents, and operational simplicity.

The overall transformation is presented below:

Synthesis_Overview p_tolylacetonitrile p-Tolylacetonitrile intermediate_nitrile 1-(p-Tolyl)cyclopentanecarbonitrile p_tolylacetonitrile->intermediate_nitrile Step 1: PTC Alkylation dibromobutane 1,4-Dibromobutane dibromobutane->intermediate_nitrile final_product This compound intermediate_nitrile->final_product Step 2: Hydrolysis

Caption: Overall synthetic route.

Mechanistic Considerations and Rationale

Step 1: Phase-Transfer Catalyzed Cycloalkylation

The formation of the cyclopentane ring is achieved through the alkylation of p-tolylacetonitrile with 1,4-dibromobutane. The acidity of the benzylic proton in p-tolylacetonitrile (pKa ≈ 22) allows for its deprotonation by a strong base, such as 50% aqueous sodium hydroxide. However, the resulting carbanion is not soluble in the aqueous phase, and the alkylating agent, 1,4-dibromobutane, is insoluble in the aqueous phase. This phase incompatibility is overcome by the use of a phase-transfer catalyst.[1]

A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is employed as the phase-transfer catalyst. The TBAB facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase to deprotonate the p-tolylacetonitrile. The resulting carbanion then forms an ion pair with the tetrabutylammonium cation, which is soluble in the organic phase and can readily react with 1,4-dibromobutane. This is followed by an intramolecular cyclization to form the cyclopentanecarbonitrile derivative.

Step 2: Hydrolysis of the Nitrile

The hydrolysis of the sterically hindered tertiary nitrile, 1-(p-tolyl)cyclopentanecarbonitrile, to the corresponding carboxylic acid requires forcing conditions.[2] Both acidic and alkaline hydrolysis are viable options.[3]

  • Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid, such as concentrated hydrochloric or sulfuric acid, will protonate the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[3]

  • Alkaline Hydrolysis: Refluxing the nitrile with a strong base, like sodium or potassium hydroxide, in a suitable solvent (e.g., ethylene glycol) will result in the nucleophilic attack of the hydroxide ion on the nitrile carbon. This also proceeds through an amide intermediate, yielding the carboxylate salt and ammonia gas.[4] An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid.

For this protocol, we will focus on acidic hydrolysis due to a more straightforward workup.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular WeightKey Hazards
p-Tolylacetonitrile140-53-4131.17 g/mol Harmful if swallowed or in contact with skin
1,4-Dibromobutane110-52-1215.90 g/mol Skin and eye irritant
Sodium Hydroxide1310-73-240.00 g/mol Corrosive
Tetrabutylammonium Bromide1643-19-2322.37 g/mol Skin and eye irritant
Toluene108-88-392.14 g/mol Flammable, reproductive toxicity
Concentrated HCl7647-01-036.46 g/mol Corrosive, respiratory irritant
Diethyl Ether60-29-774.12 g/mol Highly flammable
Hexanes110-54-386.18 g/mol Flammable, neurotoxin

Step 1: Synthesis of 1-(p-Tolyl)cyclopentanecarbonitrile

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents Charge reactor with: - p-Tolylacetonitrile - 1,4-Dibromobutane - Toluene - TBAB add_base Slowly add NaOH solution at 20-30°C reagents->add_base base Prepare 50% (w/w) aq. NaOH base->add_base heat Heat to 70-75°C add_base->heat monitor Monitor by TLC/GC for 4-6 hours heat->monitor cool Cool to room temperature monitor->cool quench Add water and separate phases cool->quench wash Wash organic phase with brine quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate

Caption: Workflow for Step 1.

Procedure:

  • To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add p-tolylacetonitrile (65.6 g, 0.5 mol), 1,4-dibromobutane (107.9 g, 0.5 mol), toluene (250 mL), and tetrabutylammonium bromide (8.1 g, 0.025 mol).

  • Begin vigorous stirring and slowly add a 50% (w/w) aqueous solution of sodium hydroxide (120 g, 1.5 mol) over 30 minutes, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, heat the reaction mixture to 70-75°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add 250 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(p-tolyl)cyclopentanecarbonitrile as an oil. The crude product can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude 1-(p-tolyl)cyclopentanecarbonitrile from the previous step with concentrated hydrochloric acid (300 mL).

  • Heat the mixture to reflux (approximately 110°C) and maintain for 12-18 hours. The reaction can be monitored by TLC for the disappearance of the nitrile.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the carboxylic acid.

  • Filter the solid product and wash with cold water until the washings are neutral to pH paper.

  • The crude product can be purified by recrystallization.

Purification by Recrystallization
  • Transfer the crude solid to a 1 L Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., toluene, or an ethanol/water mixture) to dissolve the solid completely.[5]

  • Allow the solution to cool slowly to room temperature to form well-defined crystals.[1]

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven at 50-60°C to a constant weight.

Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a pilot plant or industrial production requires careful consideration of several factors:

  • Heat Management: The initial alkylation reaction is exothermic, particularly during the addition of the sodium hydroxide solution. On a larger scale, efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential.

  • Mixing: Efficient mixing is critical in a phase-transfer catalyzed reaction to ensure adequate mass transfer between the aqueous and organic phases. The choice of agitator (e.g., anchor, turbine) and agitation speed must be optimized for the larger reactor volume.

  • Reagent Addition: The controlled addition of the sodium hydroxide solution is vital. On a large scale, this should be done via a calibrated pump to ensure a consistent and safe addition rate.

  • Off-Gassing: The alkaline hydrolysis step generates ammonia gas. A robust off-gas scrubbing system containing an acidic solution (e.g., dilute sulfuric acid) must be in place to neutralize the ammonia before venting.

  • Material Handling: Handling large quantities of corrosive reagents like concentrated HCl and 50% NaOH requires appropriate personal protective equipment (PPE) and engineering controls, such as dedicated charging systems.

  • Product Isolation and Drying: Filtration and drying equipment must be appropriately sized for the expected product volume. Large-scale filtration may be performed using a Nutsche filter, and drying can be accomplished in a tumble dryer or a vacuum oven.

Safety Precautions

  • Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling any of the reagents.

  • Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood to avoid inhalation of vapors and gases.

  • Handling of Corrosives: Concentrated sodium hydroxide and hydrochloric acid are highly corrosive and can cause severe burns. Handle with extreme care and have appropriate spill kits readily available.

  • Flammable Solvents: Toluene, diethyl ether, and hexanes are flammable. Ensure there are no ignition sources in the vicinity when these solvents are in use.

  • Cyanide Precursors: While this protocol uses p-tolylacetonitrile, any synthesis involving cyanide salts requires extreme caution. A written protocol for handling cyanides and an emergency response plan, including the availability of an antidote kit, must be in place.

Expected Results

ParameterExpected Value
Step 1 Yield (crude) 85-95%
Step 2 Yield (after recrystallization) 75-85%
Overall Yield 60-80%
Appearance White to off-white crystalline solid
Melting Point 145-148 °C

References

Application and Protocol for the Complete NMR Spectroscopic Analysis of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Imperative in Pharmaceutical Development

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory approval and mechanistic understanding. 1-(4-Methylphenyl)cyclopentanecarboxylic acid and its derivatives represent a class of compounds with potential applications in medicinal chemistry, often serving as scaffolds for more complex molecular architectures. Their efficacy and safety are intrinsically linked to their precise three-dimensional structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for providing definitive structural and conformational information in solution. This guide offers a comprehensive overview and detailed protocols for the complete NMR analysis of this compound, moving from fundamental 1D experiments to advanced 2D correlation techniques for unequivocal spectral assignment.

Foundational Principles: Decoding the NMR Signature

The structural complexity of this compound, with its distinct aliphatic and aromatic moieties, gives rise to a nuanced NMR spectrum. A thorough analysis hinges on understanding the key factors that influence the chemical shifts and coupling constants of both the ¹H and ¹³C nuclei.

The aromatic region is characterized by a para-substituted benzene ring, which is expected to produce a distinct AA'BB' splitting pattern in the ¹H NMR spectrum. This arises from the magnetic inequivalence of the ortho and meta protons relative to the cyclopentyl substituent. The methyl group, being electron-donating, will slightly shield the aromatic protons, causing them to appear at a slightly lower chemical shift compared to unsubstituted benzene.

The aliphatic cyclopentyl ring contains several methylene groups. Due to the rigidity of the ring and the presence of a chiral center at the quaternary carbon, the geminal protons of the methylene groups are diastereotopic and thus magnetically inequivalent, leading to more complex splitting patterns than simple triplets or quartets.

The carboxylic acid proton is highly deshielded and its chemical shift is sensitive to both the solvent and the concentration of the sample due to hydrogen bonding effects.[1][2] Similarly, the quaternary carbon of the cyclopentyl ring and the carboxyl carbon will exhibit characteristic chemical shifts in the ¹³C NMR spectrum.[1]

Predicted and Experimental NMR Data Summary

The following tables summarize the expected ¹H and experimental ¹³C NMR chemical shifts for this compound. The ¹H NMR predictions are based on the analysis of the closely related compound, 1-phenylcyclopentanecarboxylic acid, and established principles of substituent effects in aromatic systems. The ¹³C NMR data is sourced from the PubChem database for the target molecule.[3]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)9.0 - 12.0broad singlet1H
Aromatic (ortho to cyclopentyl)~7.3doublet2H
Aromatic (meta to cyclopentyl)~7.1doublet2H
Cyclopentyl (allylic)~2.6multiplet2H
Cyclopentyl~1.9multiplet4H
Cyclopentyl~1.7multiplet2H
Methyl (-CH₃)~2.3singlet3H

Table 2: Experimental ¹³C NMR Chemical Shifts [3]

CarbonChemical Shift (ppm)
Carboxylic Acid (-COOH)~180
Aromatic (quaternary, attached to cyclopentyl)~140
Aromatic (quaternary, attached to methyl)~136
Aromatic (CH, ortho to cyclopentyl)~129
Aromatic (CH, meta to cyclopentyl)~126
Cyclopentyl (quaternary)~55
Cyclopentyl (CH₂)~37
Cyclopentyl (CH₂)~24
Methyl (-CH₃)~21

Experimental Protocols

Part 1: Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR data. The following protocol is recommended for this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Small vial for dissolution[4]

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Selection: Chloroform-d is a common choice for many organic molecules. However, for carboxylic acids, DMSO-d₆ can be advantageous as it can disrupt intermolecular hydrogen bonding, leading to sharper -COOH proton signals.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming in a water bath can aid dissolution. Ensure no solid particulates remain.[4]

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Part 2: 1D NMR Data Acquisition

Workflow for 1D NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Prep Prepare Sample (5-25 mg in 0.6 mL CDCl3) H1_Acq Acquire 1H Spectrum Prep->H1_Acq Insert into Spectrometer C13_Acq Acquire 13C Spectrum H1_Acq->C13_Acq Switch Nucleus Proc Fourier Transform, Phase Correction, Baseline Correction C13_Acq->Proc Analysis Chemical Shift Analysis, Integration, Multiplicity Analysis Proc->Analysis

Caption: Workflow for 1D NMR data acquisition and processing.

¹H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 8-16.

¹³C NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Part 3: 2D NMR for Unambiguous Assignment

For a molecule with overlapping signals, particularly in the aliphatic region, 2D NMR is indispensable for definitive structural confirmation.

Workflow for 2D NMR Spectroscopy

cluster_1d 1. Initial 1D Scans cluster_2d 2. 2D Correlation Experiments cluster_assign 3. Structural Elucidation H1 High-Resolution 1H Spectrum COSY COSY (1H-1H Correlation) H1->COSY C13 13C Spectrum HSQC HSQC (1H-13C One-Bond Correlation) C13->HSQC Assign Complete Assignment of 1H and 13C Signals COSY->Assign HMBC HMBC (1H-13C Long-Range Correlation) HSQC->HMBC HMBC->Assign

Caption: Logical workflow for structural elucidation using 2D NMR.

a) COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.

  • Protocol: Use a standard COSY pulse sequence (e.g., 'cosygpqf'). Acquire with a spectral width of ~12 ppm in both dimensions, 256-512 increments in the indirect dimension, and 2-4 scans per increment.

  • Interpretation: Cross-peaks indicate protons that are scalar-coupled, typically over two or three bonds. This is invaluable for tracing the connectivity within the cyclopentyl ring and confirming the ortho-coupling in the aromatic ring.

b) HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.

  • Protocol: Use a standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3'). Set the ¹H spectral width to ~12 ppm and the ¹³C spectral width to ~160 ppm. Use an average ¹J C-H coupling constant of 145 Hz. Acquire 2-8 scans per increment for 256-512 increments.

  • Interpretation: Each cross-peak represents a direct C-H bond. This allows for the unambiguous assignment of protonated carbons.

c) HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range ¹H-¹³C correlations (typically 2-3 bonds).

  • Protocol: Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf'). Use similar spectral widths as in the HSQC experiment. The long-range coupling delay should be optimized for an average coupling of 8-10 Hz. Acquire 4-16 scans per increment for 256-512 increments.

  • Interpretation: Cross-peaks in the HMBC spectrum connect protons to carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the methyl protons to the aromatic carbons will confirm their connectivity.

Data Interpretation: A Case Study

A comprehensive analysis of the 1D and 2D NMR spectra will lead to the complete and unambiguous assignment of all proton and carbon signals in this compound.

  • Aromatic Region: The two doublets in the ¹H spectrum will show a COSY correlation, confirming their ortho relationship. The HSQC will correlate these protons to their directly attached carbons. HMBC correlations from the methyl protons will be observed to the ortho and ipso carbons of the aromatic ring, confirming the para-substitution pattern.

  • Aliphatic Region: The complex multiplets of the cyclopentyl protons will be resolved in the COSY spectrum, allowing for the tracing of the spin system around the ring. The HSQC will then assign the corresponding ¹³C signals.

  • Quaternary Carbons: The quaternary carbons (the carboxyl carbon, the two aromatic carbons without attached protons, and the C1 of the cyclopentyl ring) will not show any signals in the HSQC spectrum. Their assignments will be confirmed through HMBC correlations from nearby protons. For example, the protons on C2 and C5 of the cyclopentyl ring will show HMBC correlations to the quaternary C1 and the ipso-aromatic carbon.

Conclusion: Ensuring Structural Integrity

The application of a systematic NMR spectroscopic approach, from simple 1D experiments to more sophisticated 2D techniques, is essential for the rigorous structural characterization of molecules like this compound. The protocols and interpretive guidelines presented here provide a robust framework for researchers in the pharmaceutical and chemical industries to ensure the structural integrity of their compounds, a critical step in the path from discovery to application.

References

Application Note: Mass Spectrometry Analysis of 1-(p-tolyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide to the mass spectrometric analysis of 1-(p-tolyl)cyclopentane-1-carboxylic acid, a compound of interest in pharmaceutical and materials science research. Detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, emphasizing the rationale behind methodological choices. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for this and structurally related molecules.

Introduction

1-(p-tolyl)cyclopentane-1-carboxylic acid (CAS 80789-75-9) is a carboxylic acid derivative featuring a cyclopentane ring and a p-tolyl group attached to the same carbon atom.[1][2][3][4] Its molecular formula is C₁₃H₁₆O₂ with a molecular weight of 204.26 g/mol .[2][3] Understanding the mass spectrometric behavior of this molecule is crucial for its identification, quantification, and structural elucidation in various matrices. This application note outlines optimized protocols for its analysis using both GC-MS and LC-MS, covering sample preparation, instrumental parameters, and expected fragmentation patterns.

The choice between GC-MS and LC-MS is contingent on the sample matrix, required sensitivity, and the specific analytical question. GC-MS is well-suited for volatile and thermally stable compounds, often requiring derivatization for polar molecules like carboxylic acids to improve chromatographic performance and detection.[5][6][7] LC-MS, particularly with electrospray ionization (ESI), is advantageous for less volatile and thermally labile compounds, offering high sensitivity and the ability to analyze samples in their native form.[8][9]

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
CAS Number 80789-75-9[1][2][3][4]
Molecular Formula C₁₃H₁₆O₂[2][3]
Molecular Weight 204.26 g/mol [2][3]
Melting Point 181-184 °C[1][4]
Boiling Point ~302.76 °C (estimate)[1][4]
Appearance Beige-greyish powder/granules[4]
Storage Room Temperature, Sealed in Dry Conditions[4]

GC-MS Analysis Protocol

For GC-MS analysis, derivatization of the carboxylic acid group is highly recommended to increase volatility and thermal stability, and to produce characteristic mass spectra. Methylation is a common and effective derivatization strategy.[5]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Analyte Solvent Dissolve in appropriate solvent (e.g., Methanol) Sample->Solvent Deriv Derivatization with Methanolic HCl Solvent->Deriv Extract Liquid-Liquid Extraction (e.g., with Hexane) Deriv->Extract Dry Dry extract over Na₂SO₄ Extract->Dry Concentrate Concentrate under N₂ Dry->Concentrate Reconstitute Reconstitute in Injection Solvent Concentrate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Process Data Acquisition & Processing Detect->Process Identify Peak Identification Process->Identify Quantify Quantification Identify->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample containing Analyte Solvent Dissolve in Mobile Phase (e.g., Acetonitrile/Water) Sample->Solvent Filter Filter through 0.22 µm syringe filter Solvent->Filter Inject Inject into LC-MS Filter->Inject Separate Chromatographic Separation (RP-HPLC) Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Mass Detection Ionize->Detect Process Data Acquisition & Processing Detect->Process Identify Peak Identification Process->Identify Quantify Quantification Identify->Quantify Fragmentation_Pathway M [C₁₃H₁₆O₂]⁺˙ m/z 204 F1 [C₁₂H₁₅O]⁺ m/z 187 M->F1 - •OH F2 [C₁₂H₁₅]⁺ m/z 159 M->F2 - •COOH F3 [C₇H₇]⁺ m/z 91 M->F3 Benzylic Cleavage F4 [C₅H₈(COOH)]⁺ m/z 113 M->F4 Ring Cleavage

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Methylphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Overview of the Recommended Synthetic Pathway

The most efficient and scalable synthesis of this compound involves a two-step process. This pathway is favored for its high yields, operational simplicity, and the use of readily available starting materials. The core strategy is a phase-transfer catalyzed (PTC) alkylation to form a key nitrile intermediate, followed by a straightforward hydrolysis to yield the final carboxylic acid.

The two primary stages are:

  • Step 1: C-Alkylation. Formation of 1-(4-methylphenyl)cyclopentane-1-carbonitrile via the reaction of 4-methylphenylacetonitrile with 1,4-dibromobutane. This reaction is best performed under phase-transfer catalysis conditions, which are ideal for reactions between water-soluble bases and organic-soluble substrates.[1][2][3]

  • Step 2: Hydrolysis. Conversion of the resulting nitrile to the target carboxylic acid. This can be achieved under either acidic or basic conditions, with each having distinct advantages and potential pitfalls.

Below is a workflow diagram illustrating this recommended pathway.

G cluster_0 Step 1: Phase-Transfer Catalyzed Alkylation cluster_1 Step 2: Hydrolysis A 4-Methylphenylacetonitrile D 1-(4-methylphenyl)cyclopentane-1-carbonitrile A->D Reacts with B 1,4-Dibromobutane B->D Cyclizing agent C NaOH (aq) / Phase-Transfer Catalyst C->D Catalyst/Base F This compound D->F Hydrolyzed by E H2SO4 / H2O or NaOH / H2O E->F Reagents G cluster_0 Aqueous Phase cluster_1 Organic Phase Na_OH NaOH Q_OH_org Q+OH- Na_OH->Q_OH_org OH- transfer Q_Br_aq Q+Br- Na_Br NaBr R_CN Ar-CH2-CN R_CN_anion [Ar-CH-CN]- Dibromo Br-(CH2)4-Br R_CN_anion->Dibromo Alkylation Product Product-Br Q_Br_org Q+Br- Product->Q_Br_org Br- released Q_OH_org->R_CN Deprotonation Q_Br_org->Q_Br_aq Catalyst returns

References

Technical Support Center: Purification of 1-(p-tolyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the purification of 1-(p-tolyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to help you achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared 1-(p-tolyl)cyclopentane-1-carboxylic acid?

A1: The most prevalent impurities typically arise from the common synthetic route involving the hydrolysis of 1-(p-tolyl)cyclopentane-1-carbonitrile. These include the unreacted starting material, 1-(p-tolyl)cyclopentane-1-carbonitrile, and the intermediate amide, 1-(p-tolyl)cyclopentane-1-carboxamide.

Q2: Why is my melting point broad or lower than the expected 181-184 °C?

A2: A broad or depressed melting point is a strong indicator of impurities. The presence of the nitrile or amide intermediates, or residual solvents, can disrupt the crystal lattice of the carboxylic acid, leading to a wider and lower melting range.

Q3: Can I use chromatography to purify this compound?

A3: While possible, chromatographic purification of carboxylic acids can sometimes be challenging due to their polarity, which can lead to tailing on silica gel. Acid-base extraction followed by recrystallization is often a more efficient and scalable method for removing neutral impurities like the starting nitrile.

Q4: How do I choose the best recrystallization solvent?

A4: The ideal recrystallization solvent should dissolve the carboxylic acid well at elevated temperatures but poorly at room temperature. For 1-(p-tolyl)cyclopentane-1-carboxylic acid, which is a solid, common choices to screen include alcohols (ethanol, methanol), aqueous alcohol mixtures, or a toluene/petroleum ether solvent system.[1]

Q5: My purified product is an oil and won't crystallize. What should I do?

A5: "Oiling out" can occur if the compound is highly impure or if the cooling process is too rapid. Ensure your acid-base extraction was effective in removing neutral impurities. For recrystallization, try using a different solvent system, adding a seed crystal, or allowing the solution to cool more slowly.

Purification Workflow Overview

Here is a general workflow for the purification of 1-(p-tolyl)cyclopentane-1-carboxylic acid, starting from the crude reaction mixture after nitrile hydrolysis.

PurificationWorkflow Crude Crude Product (Carboxylic Acid, Nitrile, Amide) ABE Acid-Base Extraction Crude->ABE Dissolve in organic solvent & extract with aqueous base Recrystallization Recrystallization ABE->Recrystallization Acidify aqueous layer & isolate precipitated acid Pure Pure Carboxylic Acid Recrystallization->Pure Dissolve in hot solvent, cool to crystallize

Caption: General purification workflow for 1-(p-tolyl)cyclopentane-1-carboxylic acid.

Troubleshooting Guides

Issue 1: Low Yield After Acid-Base Extraction

Q: I performed an acid-base extraction, but my final yield of the carboxylic acid is very low. What could have gone wrong?

A: Low recovery from an acid-base extraction can stem from several factors. Let's break down the possibilities in a logical troubleshooting sequence.

ABE_Troubleshooting Start Low Yield After ABE Q1 Was the initial extraction with aqueous base complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Incomplete Extraction Q2 Was the acidification of the aqueous layer complete? A1_Yes->Q2 Sol1 Perform multiple extractions with the aqueous base. A1_No->Sol1 End Improved Yield Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Incomplete Precipitation Q3 Did the carboxylic acid fully precipitate? A2_Yes->Q3 Sol2 Add more acid and check pH with litmus paper. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Product remains dissolved A3_Yes->End Sol3 Cool the solution in an ice bath. If still no precipitate, consider back-extraction. A3_No->Sol3 Sol3->End

Caption: Troubleshooting flowchart for low yield in acid-base extraction.

  • Incomplete Extraction: The carboxylate salt may have some solubility in the organic layer. To ensure complete transfer to the aqueous phase, perform at least two to three extractions with the aqueous base.

  • Incomplete Precipitation: After isolating the aqueous layer containing the carboxylate salt, the carboxylic acid must be re-protonated by adding a strong acid (e.g., HCl) to precipitate it out of the solution.[2] If insufficient acid is added, the product will remain dissolved as the salt. Use litmus or pH paper to ensure the solution is acidic.

  • Product Remains Dissolved: 1-(p-tolyl)cyclopentane-1-carboxylic acid has some, albeit low, solubility in water. Cooling the acidified solution in an ice bath can help maximize precipitation. If the product still does not precipitate, it may be necessary to perform a back-extraction into an organic solvent like diethyl ether or dichloromethane.

Issue 2: Oily Precipitate or Failure to Crystallize During Recrystallization

Q: I've isolated my carboxylic acid, but during recrystallization, it either forms an oil or doesn't crystallize at all. How can I resolve this?

A: This is a common issue often caused by residual impurities or an inappropriate choice of solvent.

Possible Cause Explanation Suggested Solution
Presence of Impurities The unreacted nitrile or intermediate amide can act as a eutectic impurity, lowering the melting point of the mixture and causing it to "oil out".Ensure the preceding acid-base extraction was thorough to remove these neutral impurities. A second extraction may be necessary.
Inappropriate Solvent The solvent may be too good at dissolving the compound, even at lower temperatures, or the compound's solubility curve in that solvent may not be steep enough.Experiment with different solvent systems. A good starting point for aryl-substituted carboxylic acids is often a mixed solvent system, such as ethanol/water or toluene/hexane.[1]
Cooling Too Rapidly Rapid cooling can lead to a supersaturated solution that crashes out as an oil rather than forming an ordered crystal lattice.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask with a watch glass and insulating it can help slow the cooling process.
Solution is Too Concentrated If the initial amount of hot solvent was insufficient to fully dissolve the compound and its impurities, it may separate as an oil.Add a small amount of additional hot solvent until the oil dissolves, then proceed with slow cooling.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 1-(p-tolyl)cyclopentane-1-carboxylic acid from neutral impurities such as the corresponding nitrile and amide.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 10-20 mL per gram of crude material).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The carboxylate salt is now in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Add a fresh portion of 1 M NaOH to the organic layer in the separatory funnel and repeat the extraction process. Combine this second aqueous extract with the first.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper). A white precipitate of 1-(p-tolyl)cyclopentane-1-carboxylic acid should form.[2]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Allow the purified solid to air dry or dry in a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization

This protocol should be performed on the solid obtained after acid-base extraction for further purification.

  • Solvent Selection: Place a small amount of the carboxylic acid in a test tube and add a few drops of a potential solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is too good. The ideal solvent will dissolve the compound when heated but not at room temperature. A mixed solvent system like ethanol/water is often effective.

  • Dissolution: Place the carboxylic acid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture on a hot plate until the solid just dissolves.

  • Induce Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few more drops of the primary solvent until the solution is clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point within the expected range of 181-184 °C indicates high purity.

References

Technical Support Center: Synthesis of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Methylphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important compound. Our focus is on providing practical, experience-driven insights to ensure the success of your experiments.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the available starting materials, scalability, and desired purity of the final product. This guide will focus on the most common synthetic pathways and the byproducts that are frequently encountered in each. Understanding the formation of these byproducts is the first step towards mitigating their presence and achieving a high-purity final product.

The primary synthetic routes that will be discussed are:

  • Alkylation of 4-Methylphenylacetonitrile followed by Hydrolysis: A robust method involving the formation of a carbon-carbon bond through alkylation, followed by the conversion of a nitrile to a carboxylic acid.

  • Friedel-Crafts Acylation of Toluene: A classic electrophilic aromatic substitution to form a ketone intermediate, which is then further processed.

  • Grignard Reaction with a Cyclopentanone Derivative: A versatile method utilizing an organometallic reagent to form the key carbon-carbon bond.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Route 1: Alkylation of 4-Methylphenylacetonitrile and Subsequent Hydrolysis

This two-step synthesis first involves the alkylation of 4-methylphenylacetonitrile with 1,4-dibromobutane to form 1-(4-methylphenyl)cyclopentanecarbonitrile, which is then hydrolyzed to the desired carboxylic acid.[1]

Diagram of the Reaction Pathway:

4-Methylphenylacetonitrile 4-Methylphenylacetonitrile 1-(4-Methylphenyl)cyclopentanecarbonitrile 1-(4-Methylphenyl)cyclopentanecarbonitrile 4-Methylphenylacetonitrile->1-(4-Methylphenyl)cyclopentanecarbonitrile + 1,4-Dibromobutane (Alkylation) This compound This compound 1-(4-Methylphenyl)cyclopentanecarbonitrile->this compound Hydrolysis

Caption: Synthesis via Alkylation and Hydrolysis.

Q1: During the hydrolysis of 1-(4-methylphenyl)cyclopentanecarbonitrile, my final product is contaminated with a neutral compound. What is this byproduct and how can I remove it?

A1: The most common neutral byproduct in the hydrolysis of a nitrile is the corresponding amide , in this case, 1-(4-methylphenyl)cyclopentanecarboxamide . This occurs due to incomplete hydrolysis of the nitrile.

  • Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions (e.g., reaction time, temperature, or concentration of the acid/base) are not sufficient, the reaction can stall at the amide stage.

  • Troubleshooting & Protocol:

    • Extend Reaction Time/Increase Temperature: If you suspect incomplete hydrolysis, prolonging the reaction time or increasing the temperature can drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the amide spot is no longer visible.

    • Purification Protocol (Acid-Base Extraction):

      • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the organic solution with an aqueous base (e.g., 1M NaOH or NaHCO3 solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while the neutral amide byproduct will remain in the organic layer.

      • Separate the aqueous layer and acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2), which will precipitate the pure carboxylic acid.

      • Collect the precipitated product by filtration, wash with cold water, and dry thoroughly.

Q2: My alkylation reaction of 4-methylphenylacetonitrile with 1,4-dibromobutane is giving a low yield. What are the possible side reactions?

A2: Low yields in this alkylation step can be attributed to several side reactions:

  • Dimeric Byproduct: Two molecules of 4-methylphenylacetonitrile can be linked by one molecule of 1,4-dibromobutane, forming a dimeric dinitrile.

  • Elimination: 1,4-dibromobutane can undergo elimination to form byproducts like 1,3-butadiene under strongly basic conditions.

  • Troubleshooting:

    • Controlled Addition: Add the 1,4-dibromobutane slowly to the reaction mixture containing the deprotonated 4-methylphenylacetonitrile. This maintains a low concentration of the alkylating agent and favors the intramolecular cyclization over intermolecular reactions.

    • Choice of Base: Use a strong, non-nucleophilic base (e.g., sodium hydride) to deprotonate the acetonitrile. This minimizes elimination side reactions.

Route 2: Friedel-Crafts Acylation of Toluene

This approach involves the acylation of toluene with a cyclopentanecarbonyl derivative (e.g., cyclopentanecarbonyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This forms a ketone, which then needs to be converted to the carboxylic acid.

Diagram of the Reaction Pathway:

Toluene Toluene 4-(Cyclopentanecarbonyl)toluene 4-(Cyclopentanecarbonyl)toluene Toluene->4-(Cyclopentanecarbonyl)toluene + Cyclopentanecarbonyl Chloride (Friedel-Crafts Acylation) This compound This compound 4-(Cyclopentanecarbonyl)toluene->this compound Further Reactions

Caption: Synthesis via Friedel-Crafts Acylation.

Q3: My Friedel-Crafts acylation of toluene is producing a mixture of isomers. How can I improve the regioselectivity and separate the desired product?

A3: The methyl group of toluene is an ortho-, para-directing group. While the para-substituted product is sterically favored and typically the major product in Friedel-Crafts acylation, the formation of the ortho-isomer (2-(cyclopentanecarbonyl)toluene) is a common byproduct.[2]

  • Causality: The electrophilic acylium ion can attack both the ortho and para positions of the toluene ring. The ratio of these isomers can be influenced by the reaction temperature and the choice of Lewis acid.

  • Troubleshooting & Protocol:

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can increase the selectivity for the para-product.

    • Purification Protocol (Crystallization): The ortho and para isomers often have different physical properties, such as melting points and solubility. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective method for separating the desired para-isomer.

Q4: I am observing deactivation of my Lewis acid catalyst during the Friedel-Crafts reaction. What could be the cause?

A4: Deactivation of the Lewis acid catalyst (e.g., AlCl₃) is a common issue and is often caused by the presence of moisture in the reagents or glassware.[3]

  • Causality: Lewis acids like AlCl₃ are highly hygroscopic and react readily with water. This reaction not only consumes the catalyst but can also generate HCl, which can lead to other side reactions.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Route 3: Grignard Reaction

This synthetic route typically involves the reaction of a Grignard reagent, such as p-tolylmagnesium bromide, with a cyclopentanone derivative that has a leaving group at the 1-position (e.g., ethyl 1-cyanocyclopentanecarboxylate).

Diagram of the Reaction Pathway:

p-Tolyl Bromide p-Tolyl Bromide p-Tolylmagnesium Bromide p-Tolylmagnesium Bromide p-Tolyl Bromide->p-Tolylmagnesium Bromide + Mg Intermediate Intermediate p-Tolylmagnesium Bromide->Intermediate + Cyclopentanone Derivative This compound This compound Intermediate->this compound Workup/Hydrolysis

Caption: Synthesis via Grignard Reaction.

Q5: My Grignard reaction is producing a significant amount of a non-polar byproduct. What is it and how can I avoid its formation?

A5: A common non-polar byproduct in Grignard reactions is the Wurtz coupling product , which in this case would be 4,4'-bitolyl .

  • Causality: This byproduct forms from the reaction of the Grignard reagent (p-tolylmagnesium bromide) with unreacted p-tolyl bromide. This side reaction is more prevalent at higher temperatures.

  • Troubleshooting:

    • Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the p-tolyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide and minimize the coupling reaction.

    • Temperature Control: Keep the reaction temperature low during the formation and subsequent reaction of the Grignard reagent.

    • Purification: The bitolyl byproduct can usually be separated from the desired carboxylic acid by column chromatography or by taking advantage of the acidic nature of the product through an acid-base extraction as described in A1.

Q6: The yield of my Grignard reaction is consistently low, and I notice the formation of p-xylene. What is happening?

A6: The formation of p-xylene indicates that the Grignard reagent is being quenched by a proton source.

  • Causality: Grignard reagents are highly basic and will react with any acidic protons present in the reaction mixture. The most common culprit is water, but alcohols or even terminal alkynes can also act as proton sources.

  • Troubleshooting:

    • Strict Anhydrous Conditions: As with Friedel-Crafts reactions, it is crucial to use oven-dried glassware and anhydrous solvents and reagents. The reaction should be protected from atmospheric moisture with a drying tube or by running it under an inert atmosphere.[4]

Summary of Potential Byproducts and Mitigation Strategies

Synthetic RouteCommon Byproduct(s)Formation MechanismMitigation & TroubleshootingPurification
Alkylation & Hydrolysis 1-(4-Methylphenyl)cyclopentanecarboxamideIncomplete hydrolysis of the nitrile intermediate.Increase reaction time/temperature for hydrolysis.Acid-base extraction.
Dimeric dinitrileIntermolecular reaction during alkylation.Slow addition of 1,4-dibromobutane.Column chromatography.
Friedel-Crafts Acylation 2-(Cyclopentanecarbonyl)toluene (ortho-isomer)Electrophilic attack at the ortho position of toluene.Lower reaction temperature.Recrystallization.
Deactivated CatalystReaction of Lewis acid with moisture.Use anhydrous reagents and conditions.Not applicable.
Grignard Reaction 4,4'-BitolylWurtz coupling of Grignard reagent and aryl halide.Slow addition of aryl halide, low temperature.Column chromatography or acid-base extraction.
p-XyleneQuenching of Grignard reagent by a proton source (e.g., water).Strict anhydrous conditions.Not applicable.

References

Technical Support Center: 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Methylphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this compound. Our approach is built on fundamental chemical principles and field-proven laboratory techniques to help you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile depends heavily on the synthetic route employed. However, based on common synthetic pathways (e.g., carboxylation of a Grignard reagent or modifications of cyclopentanecarboxylic acid precursors), impurities typically fall into three categories:

  • Unreacted Starting Materials: Residual precursors such as 1-bromo-4-methylbenzene, a cyclopentyl halide, or related organometallic reagents.

  • Reaction Byproducts: These can include side-products from dimerization, elimination, or rearrangement reactions. For instance, if using a Grignard-based route, biphenyl formation is a possibility. Isomeric byproducts may also form depending on reaction conditions.[1]

  • Workup & Solvent Artifacts: Residual solvents from the reaction or extraction steps (e.g., THF, diethyl ether, hexanes) and reagents from the workup (e.g., residual acid or base).

Q2: How can I quickly assess the purity of my crude product?

A: A multi-pronged approach is recommended for a reliable initial assessment:

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your sample. A good starting eluent system is a 7:3 mixture of Hexanes:Ethyl Acetate with a small amount (0.5-1%) of acetic acid. The acetic acid is crucial as it suppresses the ionization of the carboxylic acid, preventing streaking on the silica plate.[1]

  • Proton NMR (¹H NMR): A crude NMR spectrum provides invaluable information. You can often identify starting materials, solvent peaks, and get a rough estimate of the product-to-impurity ratio by integrating key signals.

  • Physical State: The pure compound is a solid. If your crude product is an oil or a gummy solid, it indicates the presence of significant impurities that are depressing the melting point.

Q3: What are the primary purification methods for this compound?

A: The three most effective purification strategies for this compound are:

  • Recrystallization: Ideal for removing minor, less-soluble, or more-soluble impurities from a solid crude product.[2][3]

  • Acid-Base Extraction: A highly effective chemical method that leverages the acidic nature of the carboxyl group to separate it from neutral or basic impurities.

  • Column Chromatography: The most powerful technique for separating complex mixtures or impurities with similar polarity to the product. Both normal-phase (silica gel) and reversed-phase (C18) chromatography are viable options.[4][5]

Troubleshooting and In-Depth Purification Guides

This section addresses specific problems you may encounter during purification.

Problem 1: My crude product is an oil or a sticky solid and fails to crystallize.

This is a classic sign of high impurity levels or the presence of residual solvent. The impurities disrupt the crystal lattice formation of your target compound.

Recommended Action: Do not attempt direct recrystallization. The high impurity load will likely cause the product to "oil out" or result in very low recovery.[1] The most effective first step is an acid-base extraction.

Workflow: Acid-Base Extraction Purification

This workflow is designed to isolate your carboxylic acid from neutral organic impurities.

cluster_0 A Dissolve crude oil/solid in an organic solvent (e.g., Ethyl Acetate) B Transfer to separatory funnel & add 1M NaOH (aq) solution A->B C Shake, vent, and allow layers to separate B->C D Separate Layers C->D E Aqueous Layer (contains sodium salt of your acid) D->E Bottom Layer F Organic Layer (contains neutral impurities) D->F Top Layer* G Wash aqueous layer (E) with fresh organic solvent E->G H Discard organic wash F->H Discard I Cool aqueous layer (E) in an ice bath G->I J Slowly add conc. HCl (aq) with stirring until pH ~1-2 I->J K Precipitate Forms (Pure carboxylic acid) J->K Observe L Collect solid by vacuum filtration K->L M Wash solid with cold deionized water L->M N Dry solid under vacuum M->N caption *Density dependent. Test layers if unsure. cluster_troubleshoot Start Dissolved solid in minimum hot solvent Cool Cool solution slowly to room temperature Start->Cool Ice Place in ice bath Cool->Ice Result Check for Crystals Ice->Result NoCrystals No Crystals Formed (Supersaturated Solution) Result->NoCrystals No Success Crystals Formed! Collect by filtration. Result->Success Yes Scratch 1. Scratch flask with glass rod NoCrystals->Scratch Seed 2. Add a 'seed' crystal of crude material Scratch->Seed Evap 3. Boil off some solvent and re-cool Seed->Evap Antisolvent 4. Add an 'anti-solvent' dropwise until cloudy Evap->Antisolvent

References

Technical Support Center: Synthesis of 1-(4-Methylphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 1-(4-Methylphenyl)cyclopentanecarboxylic acid (CAS 80789-75-9).[1] This guide is designed for researchers, medicinal chemists, and process development professionals. We will explore a robust and scalable synthetic route, address common experimental challenges in a detailed question-and-answer format, provide validated protocols, and explain the chemical principles behind each step to ensure your success.

Introduction: Synthetic Strategy

The target molecule, this compound, features a quaternary carbon center, which can be challenging to construct. While several theoretical routes exist, such as the carboxylation of a Grignard reagent or a Koch-Haaf reaction, this guide will focus on a highly reliable two-step sequence that offers excellent control and scalability:

  • Phase-Transfer Catalyzed (PTC) Alkylation: Formation of the quaternary carbon by reacting 4-methylphenylacetonitrile with 1,4-dibromobutane.

  • Nitrile Hydrolysis: Conversion of the resulting nitrile intermediate to the final carboxylic acid product.

This approach is advantageous as it utilizes readily available starting materials and avoids the often-sensitive preparation of organometallic reagents.

Proposed Synthetic Workflow

The overall transformation is depicted in the workflow below.

Synthesis_Workflow start 4-Methylphenylacetonitrile + 1,4-Dibromobutane step1 Step 1: C-Alkylation (Phase-Transfer Catalysis) start->step1 intermediate 1-(4-Methylphenyl)cyclopentane- 1-carbonitrile step1->intermediate Reagents: NaOH (50% aq.), TBAB step2 Step 2: Hydrolysis intermediate->step2 product 1-(4-Methylphenyl)cyclopentane- carboxylic acid step2->product Reagents: NaOH or H₂SO₄, Heat (Reflux)

Caption: Overall two-step synthesis of the target compound.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Phase-Transfer Catalyzed Alkylation

Question 1: My alkylation reaction is showing a very low conversion rate, with starting nitrile being the major spot on TLC. What is the likely cause?

Answer: This is a frequent issue and typically points to one of three areas: the base, the catalyst, or the solvent system.

  • Ineffective Base: The deprotonation of 4-methylphenylacetonitrile (pKa ≈ 22 in DMSO) is the critical first step. A highly concentrated aqueous base, typically 50% (w/w) sodium hydroxide, is essential. Lower concentrations are often ineffective. The high concentration creates a strong "super-basic" organic phase interface and minimizes the amount of water that can hydrolyze the dibromoalkane.

  • Inactive Catalyst: The phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is responsible for shuttling the hydroxide anion into the organic phase to perform the deprotonation. Ensure your catalyst is pure and has not degraded from improper storage. For particularly stubborn reactions, a more lipophilic catalyst like Aliquat 336 (trioctylmethylammonium chloride) can be more effective.

  • Reaction Temperature: While the reaction is often exothermic, some initial heating (40-50 °C) may be required to initiate it. Once started, the temperature should be controlled. If the reaction is too cold, the rate will be impractically slow.

Question 2: I am observing a significant amount of a dark, polymeric byproduct. How can I prevent this?

Answer: The formation of dark, insoluble polymers often arises from side reactions of 1,4-dibromobutane under strongly basic conditions.

  • Controlled Addition: Instead of adding all the 1,4-dibromobutane at once, add it dropwise over 30-60 minutes. This keeps its instantaneous concentration low, favoring the desired intramolecular cyclization over intermolecular polymerization.

  • Temperature Management: Runaway temperatures can accelerate side reactions. Maintain the reaction temperature below 70 °C using a water bath for cooling if necessary.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to color formation.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase ArCH2CN ArCH₂CN ArCH_neg [ArCHCN]⁻ ArCH2CN->ArCH_neg + Q⁺OH⁻ Intermediate Nitrile Product ArCH_neg->Intermediate + Br(CH₂)₄Br - Br⁻ Q_X Q⁺X⁻ (TBAB) Q_OH Q⁺OH⁻ Q_X->Q_OH Interface Transfer + OH⁻ / - X⁻ Q_OH->Q_X + H₂O, + Br⁻ Dibromo Br(CH₂)₄Br NaOH_aq Na⁺OH⁻ NaX_aq Na⁺X⁻

Caption: Simplified catalytic cycle for Phase-Transfer Catalysis.

Step 2: Nitrile Hydrolysis

Question 3: My nitrile hydrolysis is stalling at the intermediate amide stage. How can I force the reaction to completion?

Answer: This is a classic challenge, especially with sterically hindered nitriles. The hydrolysis proceeds in two stages (nitrile → amide → carboxylate), with the second step often being slower.

  • Aggressive Conditions: Complete hydrolysis requires forcing conditions.

    • Basic Hydrolysis: Refluxing with a large excess of 6-12 M NaOH or KOH for an extended period (12-48 hours) is common. The use of a high-boiling point co-solvent like ethylene glycol can raise the reflux temperature and accelerate the reaction.

    • Acidic Hydrolysis: Concentrated sulfuric acid (e.g., a 1:1 mixture of H₂SO₄:H₂O) at reflux is also very effective. However, this can sometimes lead to charring or sulfonation of the aromatic ring if not carefully controlled.

  • Monitoring: Do not rely solely on the disappearance of the nitrile starting material by TLC. It is crucial to also monitor for the disappearance of the intermediate amide, which will have a different Rf value.

Question 4: During the final acidic workup, my product separates as a sticky oil instead of a crystalline solid. What is the best purification strategy?

Answer: Oiling out is common for crude carboxylic acids. A systematic purification protocol is key.

  • Initial Extraction: After acidification of the reaction mixture to pH 1-2 (check with pH paper), extract the product into an organic solvent like ethyl acetate or diethyl ether (3x volumes).

  • Base Wash (Purification): Wash the combined organic extracts with water, then extract the organic layer with an aqueous solution of 1 M sodium bicarbonate or sodium carbonate. Your carboxylic acid will move into the aqueous phase as its sodium salt, leaving non-acidic organic impurities behind.

  • Re-acidification and Isolation: Cool the bicarbonate solution in an ice bath and carefully re-acidify with concentrated HCl back to pH 1-2. Your purified carboxylic acid should now precipitate. If it still oils out, extract it again into a clean organic solvent.

  • Crystallization: Dry the final organic extract over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude solid or oil can then be recrystallized. A solvent system like hexane/ethyl acetate or toluene is often effective. Add the hot solvent until the product just dissolves, then cool slowly to promote crystal growth.

Validated Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methylphenyl)cyclopentane-1-carbonitrile
ParameterValueNotes
Reactants 4-Methylphenylacetonitrile (1 equiv.)
1,4-Dibromobutane (1.2 equiv.)A slight excess ensures complete consumption of the nitrile.
Base 50% w/w Sodium Hydroxide (aq.)Approx. 10-15 mL per 10g of nitrile.
Catalyst TBAB (0.05 - 0.1 equiv.)
Solvent Toluene or no co-solventThe reaction can often be run neat.
Temperature 50-70 °CControl exotherm with a water bath.
Time 4-12 hoursMonitor by TLC (e.g., 9:1 Hexane:EtOAc).

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 4-methylphenylacetonitrile, TBAB, and the 50% NaOH solution.

  • Begin vigorous stirring and heat the mixture to 50 °C.

  • Add 1,4-dibromobutane dropwise via an addition funnel over 1 hour, monitoring the internal temperature to ensure it does not exceed 70 °C.

  • After the addition is complete, maintain the reaction at 60 °C until TLC analysis shows consumption of the starting nitrile.

  • Cool the mixture to room temperature and dilute with 100 mL of water and 100 mL of toluene.

  • Separate the organic layer, wash with water (2x 50 mL) and brine (1x 50 mL), then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to yield the crude nitrile, which can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Hydrolysis to this compound
ParameterValueNotes
Reactants Crude Nitrile (1 equiv.)From Protocol 1.
Reagent 25% w/w Sodium Hydroxide (aq.)A large volume excess is used.
Co-solvent EthanolImproves solubility of the organic nitrile in the aqueous base.
Temperature Reflux (~90-100 °C)
Time 12-24 hoursMonitor by TLC for disappearance of nitrile and amide.

Procedure:

  • In a round-bottom flask, combine the crude nitrile, ethanol (approx. 2x the volume of the nitrile), and the 25% NaOH solution.

  • Heat the mixture to a vigorous reflux with stirring. Ammonia gas will evolve, which should be vented to a fume hood or passed through an acid scrubber.

  • Maintain reflux until TLC or GC-MS analysis confirms the reaction is complete.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether (2x 50 mL) to remove any non-acidic impurities. Discard the ether washes.

  • Cool the aqueous layer in an ice bath and acidify to pH 1 by the slow addition of concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash the filter cake with cold water, and dry in a vacuum oven.

  • Recrystallize from a suitable solvent if further purification is needed.

References

Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, field-proven insights, and robust troubleshooting protocols. Our goal is to empower you to navigate the complexities of this synthesis with confidence and scientific rigor.

The synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid is a multi-step process that requires careful selection of catalysts and precise control of reaction conditions to achieve high yields and purity. This guide is structured in a question-and-answer format to directly address the most common challenges and inquiries encountered during this synthesis.

Overall Synthetic Workflow

The primary route to 1-(p-tolyl)cyclopentane-1-carboxylic acid involves a two-stage process:

  • Phase-Transfer Catalyzed (PTC) Cycloalkylation: Formation of the intermediate, 1-(p-tolyl)cyclopentane-1-carbonitrile, through the reaction of p-tolylacetonitrile and 1,4-dihalobutane.

  • Hydrolysis: Conversion of the sterically hindered tertiary nitrile intermediate to the final carboxylic acid product.

Each stage presents unique catalytic and operational challenges that this guide will address in detail.

Part 1: Phase-Transfer Catalyzed (PTC) Synthesis of 1-(p-tolyl)cyclopentane-1-carbonitrile

This initial and crucial step involves an intramolecular C-alkylation reaction to form the cyclopentane ring. The use of Phase-Transfer Catalysis (PTC) is highly recommended for this transformation as it offers numerous advantages over traditional methods, including milder reaction conditions, the use of inexpensive and safer bases like concentrated aqueous hydroxides, and often improved reaction rates and yields.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is Phase-Transfer Catalysis and why is it the recommended method for this cycloalkylation?

A1: Phase-Transfer Catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (typically an aqueous phase and an organic phase). In this synthesis, the p-tolylacetonitrile and 1,4-dihalobutane are in the organic phase, while the inorganic base (e.g., KOH) is in the aqueous phase.

The PTC catalyst, typically a quaternary ammonium salt, forms a lipophilic ion pair with the hydroxide anion from the aqueous phase. This ion pair transports the hydroxide into the organic phase, where it can deprotonate the p-tolylacetonitrile, generating the carbanion. This carbanion then undergoes intramolecular alkylation with the 1,4-dihalobutane to form the cyclopentane ring. This method avoids the need for hazardous and expensive bases like sodium hydride (NaH) or sodium amide (NaNH2) and often leads to cleaner reactions with higher yields.[3]

Q2: Which phase-transfer catalyst is most effective for this reaction?

A2: The choice of the phase-transfer catalyst is critical for the success of this reaction. The ideal catalyst should be sufficiently lipophilic to be soluble in the organic phase but still capable of efficient ion exchange at the interface. For the cycloalkylation of arylacetonitriles, two catalysts are commonly recommended:

  • Tetrabutylammonium Bromide (TBAB): A widely used and cost-effective PTC catalyst. It has proven effective in a variety of alkylation reactions.

  • Aliquat® 336 (Tricaprylylmethylammonium chloride): A more lipophilic catalyst that can be particularly advantageous in promoting reactions involving sterically hindered substrates.[3] Its high solubility in the organic phase can enhance the concentration of the reactive species, potentially leading to faster reaction rates.

A comparative summary is provided below:

CatalystStructureKey AdvantagesConsiderations
Tetrabutylammonium Bromide (TBAB) (CH₃CH₂CH₂CH₂)₄N⁺Br⁻Cost-effective, readily available, effective for many PTC applications.May be less efficient for highly sterically hindered reactions compared to more lipophilic catalysts.
Aliquat® 336 [CH₃(CH₂)₇]₃N⁺CH₃Cl⁻Highly lipophilic, excellent for sterically demanding reactions, can often be used in subsequent steps without removal.[3]Higher cost compared to TBAB.

Q3: What is the optimal base and solvent system for this PTC reaction?

A3: For the deprotonation of p-tolylacetonitrile, a concentrated aqueous solution of a strong base is required. While 50% aqueous sodium hydroxide (NaOH) is commonly used in PTC alkylations, concentrated potassium hydroxide (KOH, 60-75%) is often superior for sterically hindered dialkylations and cycloalkylations. The higher reactivity is attributed to the "harder" nature of the potassium cation, which leads to a more reactive, "naked" anion in the organic phase.

The choice of organic solvent is also important. A non-polar, aprotic solvent that is immiscible with water is ideal. Toluene is a common and effective choice for this reaction.

Q4: What are the common side reactions, and how can they be minimized?

A4: The primary side reactions in this PTC step include:

  • Dehydrohalogenation of 1,4-dihalobutane: The strong base can promote the elimination of HX from the alkylating agent, leading to the formation of unsaturated byproducts.

  • Intermolecular Dialkylation: If the reaction is not efficiently intramolecular, one molecule of p-tolylacetonitrile can react with two molecules of 1,4-dihalobutane, or two molecules of p-tolylacetonitrile can be linked by one molecule of 1,4-dihalobutane, leading to oligomeric or polymeric materials.

  • Hydrolysis of the Nitrile: Although less common under these conditions, some hydrolysis of the nitrile group to the corresponding amide can occur.

To minimize these side reactions, it is crucial to maintain a high concentration of the deprotonated p-tolylacetonitrile to favor the intramolecular cyclization. This can be achieved through efficient stirring to maximize the interfacial area and the use of an effective PTC catalyst.

Experimental Protocol: PTC Synthesis of 1-(p-tolyl)cyclopentane-1-carbonitrile

This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions.

Materials:

  • p-Tolylacetonitrile

  • 1,4-Dibromobutane

  • Potassium Hydroxide (KOH)

  • Tetrabutylammonium Bromide (TBAB) or Aliquat® 336

  • Toluene

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add p-tolylacetonitrile and toluene.

  • Prepare a 60% (w/w) aqueous solution of KOH.

  • Add the phase-transfer catalyst (TBAB or Aliquat® 336, typically 2-5 mol% relative to p-tolylacetonitrile) to the reaction flask.

  • With vigorous stirring, add the 1,4-dibromobutane to the reaction mixture.

  • Slowly add the aqueous KOH solution to the flask.

  • Heat the reaction mixture to 70-80 °C and maintain vigorous stirring.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(p-tolyl)cyclopentane-1-carbonitrile.

  • The crude product can be purified by vacuum distillation or column chromatography.

Troubleshooting Guide: PTC Cycloalkylation
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Ineffective stirring. 2. Inactive catalyst. 3. Insufficiently concentrated base.1. Ensure vigorous mechanical stirring to create a fine emulsion. 2. Use a fresh, high-purity PTC catalyst. 3. Prepare a fresh, concentrated solution of KOH (60-75%).
Formation of Polymeric Byproducts 1. Slow intramolecular cyclization relative to intermolecular reaction. 2. Incorrect stoichiometry.1. Use a more lipophilic catalyst like Aliquat® 336 to increase the concentration of the carbanion in the organic phase. 2. Ensure a 1:1 molar ratio of p-tolylacetonitrile to 1,4-dibromobutane.
Significant Dehydrohalogenation 1. Reaction temperature is too high. 2. Base is too concentrated or added too quickly.1. Lower the reaction temperature to 60-70 °C. 2. Add the base solution dropwise to control the exotherm and local concentration.

Part 2: Hydrolysis of 1-(p-tolyl)cyclopentane-1-carbonitrile

The second stage of the synthesis is the hydrolysis of the sterically hindered tertiary nitrile to the desired carboxylic acid. This step can be challenging due to the steric hindrance around the nitrile group, often requiring more forcing conditions than the hydrolysis of primary or secondary nitriles.

Frequently Asked Questions (FAQs)

Q5: What are the primary methods for hydrolyzing this sterically hindered nitrile?

A5: Both acidic and basic hydrolysis can be employed, though they often require elevated temperatures and prolonged reaction times.

  • Acidic Hydrolysis: Refluxing the nitrile in a strong aqueous acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is a common method. The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[4][5]

  • Basic Hydrolysis: This involves refluxing the nitrile with a strong aqueous base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This method initially forms the carboxylate salt and ammonia. A subsequent acidification step is required to protonate the carboxylate and isolate the carboxylic acid.[4][5]

For sterically hindered nitriles, acidic hydrolysis is often preferred as it can sometimes be more effective at forcing the reaction to completion.

Q6: I am observing the formation of an amide intermediate and the reaction seems to have stalled. How can I drive the reaction to the carboxylic acid?

A6: The formation and accumulation of the amide intermediate is a common issue in the hydrolysis of sterically hindered nitriles. To drive the reaction to completion:

  • Increase Reaction Time and Temperature: Prolonged reflux (24-48 hours) at a higher temperature may be necessary.

  • Use a Co-solvent: Adding a water-miscible co-solvent like dioxane or ethylene glycol can increase the solubility of the organic substrate and raise the boiling point of the mixture, allowing for higher reaction temperatures.

  • Switch Hydrolysis Conditions: If basic hydrolysis is stalling at the amide, switching to strong acidic conditions for a second step can be effective.

  • Alternative Reagents: For particularly stubborn hydrolyses, consider using a mixture of acetic acid and concentrated sulfuric acid, or employing newer catalytic methods if available.

Q7: Are there any milder, catalytic alternatives to harsh acidic or basic hydrolysis?

A7: Yes, for substrates that are sensitive to harsh acidic or basic conditions, catalytic methods are being developed. For instance, platinum(II) catalysts with secondary phosphine oxide ligands have been shown to hydrate hindered nitriles to the corresponding amides under neutral and mild conditions.[6] While this method stops at the amide, it provides a high-yield route to a key intermediate that could then be hydrolyzed under different conditions if necessary.

Experimental Protocol: Acidic Hydrolysis of 1-(p-tolyl)cyclopentane-1-carbonitrile

Materials:

  • 1-(p-tolyl)cyclopentane-1-carbonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Dioxane (optional, as a co-solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add the crude or purified 1-(p-tolyl)cyclopentane-1-carbonitrile.

  • Add a mixture of concentrated HCl and water (e.g., 1:1 v/v) or concentrated H₂SO₄ and water (e.g., 2:1 v/v). If using a co-solvent, add dioxane.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting nitrile and the intermediate amide indicates the completion of the reaction. This may take 24-48 hours.

  • Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product remains in solution, extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1-(p-tolyl)cyclopentane-1-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Troubleshooting Guide: Nitrile Hydrolysis
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Hydrolysis (Amide Intermediate Persists) 1. Insufficient reaction time or temperature due to steric hindrance. 2. Poor solubility of the nitrile in the aqueous medium.1. Increase the reflux time to 48 hours or more. 2. Add a co-solvent like dioxane or ethylene glycol to increase the boiling point and improve solubility.
Product Degradation (Charring) 1. Reaction temperature is excessively high. 2. Use of concentrated sulfuric acid at high temperatures can cause charring.1. Use a co-solvent to allow for a lower, more controlled reflux temperature. 2. Consider using concentrated HCl, which is generally less prone to causing charring.
Low Isolated Yield 1. Incomplete extraction of the product. 2. Product is partially soluble in the aqueous phase.1. Perform multiple extractions with the organic solvent. 2. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product.

Visualizing the Process

Workflow for the Synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid

SynthesisWorkflow p_tolylacetonitrile p-Tolylacetonitrile ptc_step Phase-Transfer Catalysis (PTC) p_tolylacetonitrile->ptc_step dihalobutane 1,4-Dihalobutane dihalobutane->ptc_step nitrile_intermediate 1-(p-tolyl)cyclopentane- 1-carbonitrile ptc_step->nitrile_intermediate Cycloalkylation hydrolysis_step Hydrolysis nitrile_intermediate->hydrolysis_step final_product 1-(p-tolyl)cyclopentane- 1-carboxylic acid hydrolysis_step->final_product Conversion

Caption: Overall synthetic route from starting materials to the final product.

Mechanism of Phase-Transfer Catalysis

PTC_Mechanism PTC Mechanism for Carbanion Generation cluster_aqueous Aqueous Phase cluster_organic Organic Phase KOH K⁺OH⁻ interface -------------------- Interface -------------------- KOH->interface QX Q⁺X⁻ (Catalyst) QX->interface Transfers to Aqueous Phase KX K⁺X⁻ KX->interface Returns to Aqueous Phase QOH Q⁺OH⁻ ArCH2CN p-Tolylacetonitrile (ArCH₂CN) QOH->ArCH2CN Deprotonation H2O H₂O QOH->H2O ArCHCN_Na [ArCHCN]⁻Q⁺ ArCH2CN->ArCHCN_Na interface->QOH Ion Exchange

Caption: The catalytic cycle of ion exchange and deprotonation in PTC.

References

Technical Support Center: Recrystallization of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(4-Methylphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we synthesize fundamental principles of crystallization with practical, field-tested troubleshooting advice to help you overcome common challenges encountered during the recrystallization of this compound.

Compound Properties & Recrystallization Overview

This compound is a solid organic compound whose purification is critical for ensuring reproducible results in downstream applications. Recrystallization is the premier technique for this purpose, leveraging differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.

An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. The structural characteristics of this compound—a polar carboxylic acid group attached to a bulky, non-polar tolyl-cyclopentane moiety—dictate its solubility and, consequently, the choice of appropriate solvents.

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 80789-75-9[1][2][3][4]
Molecular Formula C₁₃H₁₆O₂[1][2][3]
Molecular Weight 204.26 g/mol [1][2]
Appearance Beige-greyish powder and granules[4]
Melting Point 181-184 °C[4]
Core Experimental Protocol: Recrystallization Workflow

This protocol provides a robust starting point for the purification of this compound.

Step 1: Solvent Selection

  • Principle: The key is to identify a solvent or solvent system where the compound has high solubility when hot and low solubility when cold.

  • Recommendations: Given the molecule's mixed polarity, a single perfect solvent may be elusive. A mixed-solvent system is often ideal.[5]

    • Good "Solubilizing" Solvents (Solvent A): Alcohols (e.g., ethanol, isopropanol) or ketones (e.g., acetone) are likely to dissolve the compound well due to the polar carboxylic acid group.

    • Good "Precipitating" Solvents (Solvent B): Water or non-polar alkanes (e.g., hexane, heptane) are good candidates where the compound is likely insoluble.

  • Screening: Test solubility in small test tubes before committing the bulk of your material.

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot "solubilizing" solvent (Solvent A) until the solid just dissolves. Using the absolute minimum amount of hot solvent is the most critical step for maximizing yield.

  • If using a mixed-solvent system, dissolve the compound in a minimal amount of hot Solvent A, then add the hot "precipitating" solvent (Solvent B) dropwise until the solution becomes faintly cloudy. Add a few more drops of Solvent A to redissolve the precipitate and achieve a clear, saturated solution.[5]

Step 3: Decolorization (If Necessary)

  • If the solution is colored by high-molecular-weight impurities, allow it to cool slightly and add a small amount of activated charcoal.

  • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Using too much charcoal can adsorb your product and reduce the yield.

Step 4: Hot Filtration (If Necessary)

  • If insoluble impurities or charcoal are present, they must be removed while the solution is hot to prevent premature crystallization of the product.

  • Use a pre-heated funnel and fluted filter paper for gravity filtration. This minimizes the temperature drop and prevents the product from crystallizing in the funnel.

Step 5: Crystallization

  • Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities.

  • Once the flask has reached room temperature, you may place it in an ice-water bath to maximize the precipitation of the product from the solution.

Step 6: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities. Using a cold solvent minimizes the redissolving of your purified product.

Step 7: Drying

  • Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter, transferring them to a watch glass to air-dry, or placing them in a vacuum oven. The final purity should be assessed by melting point analysis.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Decolorize with Charcoal (Optional) A->B D 4. Cool Solution Slowly (Induce Crystallization) A->D If no insoluble impurities C 3. Hot Gravity Filtration (Optional) B->C C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Pure Crystals F->G

Caption: General workflow for the recrystallization of a solid organic compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of crystallizing.

  • Q: My compound is separating as a liquid layer at the bottom of the flask. What is happening and how do I fix it?

  • A: This phenomenon, known as "oiling out," occurs when the saturated solution's temperature is higher than the melting point of the compound in that specific solvent system. Impurities can also lower the melting point, making this more likely.

    • Causality: The compound melts before it has a chance to form an ordered crystal lattice. Impurities tend to be more soluble in the oil than in the solvent, which compromises purification.

    • Solutions:

      • Re-heat and Dilute: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent (the "good" solvent, if using a pair) to decrease the saturation point. Allow it to cool again, more slowly this time.

      • Lower the Solvent Boiling Point: If the issue persists, your chosen solvent's boiling point may be too high. Consider a solvent with similar properties but a lower boiling point.

      • Promote Seeding: Vigorously scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches provide a nucleation site for crystal growth.

Issue 2: No crystals form upon cooling.

  • Q: My solution has cooled to room temperature, and even after being in an ice bath, no solid has formed. What should I do?

  • A: This is a very common problem and usually has one of two causes: either too much solvent was used, or the solution is supersaturated and requires a trigger to begin crystallization.

    • Causality: For crystallization to occur, the solution must be supersaturated at that temperature. If too much solvent was added during the dissolution step, the solution might not reach saturation even when cold.

    • Solutions:

      • Reduce Solvent Volume: The most reliable solution is to gently heat the solution and boil off some of the solvent to increase the concentration. Once the volume is reduced, attempt to cool it again. This is the most common fix.

      • Induce Crystallization: If you are confident the solution is saturated, you can induce crystal formation.

        • Scratching: Use a glass stirring rod to scratch the inner surface of the flask.

        • Seed Crystals: If you have a small crystal of the pure compound, add it to the solution. This provides a template for crystal growth.

      • Cool to a Lower Temperature: In some cases, a standard ice bath (0 °C) may not be cold enough. A dry ice/acetone bath can be used, but be careful not to freeze the solvent itself.

Issue 3: The recrystallization yield is very low.

  • Q: I only recovered a small fraction of my starting material. Where did my compound go?

  • A: A low yield can result from several procedural errors, all of which lead to the product remaining dissolved in the mother liquor.

    • Causality: Every compound has some finite solubility even in a cold solvent. The goal is to minimize this loss.

    • Common Errors & Solutions:

      • Excess Solvent: Using too much solvent during the initial dissolution is the most frequent cause of low yield.

      • Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled will leave a significant amount of product in the filtrate. Ensure you have allowed sufficient time at both room temperature and in an ice bath.

      • Improper Washing: Washing the collected crystals with room-temperature solvent instead of ice-cold solvent will dissolve a portion of your product.

      • Incomplete Transfer: Ensure all crystals are scraped from the flask into the Büchner funnel. A small amount of the cold filtrate can be used to rinse the flask.

Troubleshooting_Guide node_sol node_sol Start Problem Encountered Oiling Compound 'Oils Out'? Start->Oiling NoXtal No Crystals Form? Start->NoXtal LowYield Yield is Poor? Start->LowYield Sol_Oiling1 1. Re-heat solution. 2. Add more hot solvent. 3. Cool slowly. Oiling->Sol_Oiling1 Yes Sol_NoXtal1 Cause: Too much solvent? Solution: Boil off some solvent and re-cool. NoXtal->Sol_NoXtal1 Yes Sol_NoXtal2 Cause: Supersaturated? Solution: Scratch flask or add seed crystal. NoXtal->Sol_NoXtal2 Yes Sol_LowYield1 1. Did you use excess solvent? 2. Did you cool sufficiently? 3. Did you wash with ICE-COLD solvent? LowYield->Sol_LowYield1 Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)
  • Q1: How do I choose between a single solvent and a mixed-solvent system?

    • A1: Always try to find a suitable single solvent first, as it simplifies the procedure. A single solvent is ideal if it dissolves the compound well when hot but poorly when cold. If you find that your compound is either very soluble in all common solvents or insoluble in all of them, a mixed-solvent system is the best approach.[5]

  • Q2: How pure does my product need to be after one recrystallization?

    • A2: A single, carefully performed recrystallization can significantly improve purity. The most common way to assess purity is by measuring the melting point. A pure compound will have a sharp melting point (a narrow range of 1-2 °C) that matches the literature value (181-184 °C for this compound).[4] If the melting range is broad or depressed, a second recrystallization may be necessary.

  • Q3: Can I reuse the filtrate (mother liquor) to recover more product?

    • A3: Yes, it is possible to recover more product from the mother liquor. This can be done by concentrating the filtrate (boiling off some solvent) and cooling it again to obtain a second crop of crystals. However, be aware that this second crop will likely be less pure than the first, as the impurities are now more concentrated in the remaining solvent.

References

Technical Support Center: 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Methylphenyl)cyclopentanecarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth guidance on maintaining the stability and purity of this valuable synthetic intermediate. Through a series of troubleshooting guides and frequently asked questions, this document addresses common challenges encountered during the synthesis, purification, and storage of this compound, with a focus on preventing its decomposition. Our protocols and recommendations are grounded in established chemical principles and validated through extensive laboratory experience.

I. Understanding the Stability of this compound

This compound is a crystalline solid with a relatively stable structure under standard conditions. However, like many complex organic molecules, it is susceptible to degradation under specific environmental stressors. The primary areas of concern for this molecule are thermal stress, photodegradation, and oxidative environments. Understanding the potential decomposition pathways is the first step in preventing unwanted side reactions and ensuring the integrity of your material.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the handling and experimentation with this compound.

FAQ 1: I observe a loss of potency or the appearance of new, unidentified peaks in my HPLC analysis after storing the compound. What is the likely cause?

Answer: This is a classic sign of decomposition. The most probable culprits are slow thermal degradation or photo-catalyzed reactions, especially if the compound has been stored for an extended period or under suboptimal conditions.

Immediate Actions:

  • Re-analyze a freshly prepared standard: This will confirm if the issue is with the stored sample or the analytical method itself.

  • Review storage conditions: Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere.[1]

Long-Term Prevention:

  • Optimal Storage Protocol: Store this compound in an amber glass vial to protect it from light. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Inert Atmosphere: For highly sensitive applications, consider storing the compound under argon or nitrogen to minimize oxidative degradation.

FAQ 2: During my reaction workup involving acidic or basic conditions, I'm seeing lower than expected yields and the formation of byproducts. Could the compound be decomposing?

Answer: While this compound is generally stable to mild acidic and basic conditions at room temperature, prolonged exposure to strong acids or bases, especially at elevated temperatures, can catalyze decomposition. A potential, though less common, pathway could be acid-catalyzed decarboxylation under harsh heating, leading to the formation of 1-methyl-4-(cyclopentyl)benzene.

Troubleshooting Steps:

  • Temperature Control: Maintain low temperatures during acidic or basic extractions. Perform these steps in an ice bath whenever possible.

  • Minimize Contact Time: Do not let your compound sit in strongly acidic or basic aqueous solutions for extended periods. Promptly move to the next step in your procedure.

  • Use of Milder Reagents: If possible, use weaker acids or bases for pH adjustments. For example, use a saturated solution of sodium bicarbonate instead of concentrated sodium hydroxide for neutralization.[2]

III. Proactive Stability Management: Protocols and Best Practices

To ensure the long-term integrity of this compound, a proactive approach to handling and storage is essential. The following protocols are designed to minimize the risk of decomposition.

Protocol 1: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential thermally induced decomposition pathways.
Light Protect from light (Amber vial)Prevents photo-catalyzed degradation, which can occur with aromatic compounds.
Atmosphere Tightly sealed container; Inert gas (Ar, N₂) for long-term storageMinimizes exposure to oxygen and moisture, mitigating oxidative and hydrolytic degradation.[1]
Container Glass vial (avoid metal spatulas for extended contact)Carboxylic acids can be corrosive to some metals over time.[3]
Protocol 2: Forced Degradation Study Workflow

A forced degradation study is a systematic way to understand the stability of a molecule under stress conditions.[4][5] This information is invaluable for developing stable formulations and establishing appropriate storage conditions.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Expose to Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Expose to Photo Photolytic Stress (e.g., UV/Vis light, RT) Start->Photo Expose to Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Collect samples at time points Base->Analysis Collect samples at time points Oxidation->Analysis Collect samples at time points Thermal->Analysis Collect samples at time points Photo->Analysis Collect samples at time points Evaluation Identify Degradants and Determine Decomposition Pathways Analysis->Evaluation

Caption: Workflow for a forced degradation study.

IV. Understanding Potential Decomposition Pathways

While specific literature on the decomposition of this compound is scarce, we can infer likely pathways based on its structure and general chemical principles.

Decarboxylation

Decarboxylation is the loss of the carboxylic acid group as CO₂. While this reaction typically requires high temperatures or specific structural features (like a β-keto group) that are absent in this molecule, the presence of the α-aryl group could potentially stabilize a carbocation or radical intermediate, making decarboxylation a plausible thermal degradation pathway.

Oxidation

The aromatic ring and the benzylic position of the cyclopentane ring are susceptible to oxidation. Oxidative conditions could lead to the formation of hydroperoxides, which could further decompose into a variety of byproducts, including ketones and phenols. The methyl group on the phenyl ring is also a potential site of oxidation to a carboxylic acid under harsh conditions.

Decomposition_Pathways cluster_thermal Thermal Stress cluster_oxidative Oxidative Stress cluster_photolytic Photolytic Stress Compound This compound Decarboxylation Decarboxylation Product (1-methyl-4-(cyclopentyl)benzene) Compound->Decarboxylation High Temp. Oxidation_Products Oxidized Byproducts (e.g., Ketones, Phenols) Compound->Oxidation_Products Oxidizing Agents (e.g., H₂O₂) Photo_Products Radical-derived Byproducts Compound->Photo_Products UV/Vis Light

Caption: Potential decomposition pathways.

V. Analytical Methods for Detecting Decomposition

A robust analytical method is crucial for monitoring the purity and stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for purity assessment. A gradient elution using a C18 column with a mobile phase consisting of acetonitrile and water (with a small amount of acid like formic or phosphoric acid to ensure the carboxylic acid is protonated) will typically provide good separation of the parent compound from its potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products, LC-MS is an indispensable tool. It provides molecular weight information that is critical for structure elucidation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the parent compound and for the characterization of isolated degradation products.[6][7]

VI. Synthesis and Purification Best Practices

The purity of the starting material is a critical factor in its stability. Impurities from the synthesis can sometimes act as catalysts for decomposition.

Synthesis

A common synthetic route to 1-aryl cyclopentanecarboxylic acids involves the alkylation of a phenylacetonitrile derivative with a 1,4-dihalobutane, followed by hydrolysis of the nitrile.[1]

Purification Protocol

A general purification procedure for carboxylic acids involves the following steps:[2]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Aqueous Extraction:

    • Wash the organic layer with a mild acid (e.g., 1 M HCl) to remove any basic impurities.

    • Extract the carboxylic acid into the aqueous phase by washing with a mild base (e.g., saturated NaHCO₃ solution). The desired compound will form the sodium carboxylate salt and dissolve in the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Isolation:

    • Separate the aqueous layer containing the sodium salt of the product.

    • Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., 6 M HCl) until the product precipitates out.

  • Collection and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the purified product under vacuum.

  • Recrystallization (Optional): For higher purity, the dried solid can be recrystallized from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).

This acid-base extraction procedure is highly effective at removing neutral and basic impurities.

VII. Conclusion

While this compound is a generally stable compound, its integrity can be compromised by exposure to heat, light, and strong oxidizing or pH conditions. By implementing the best practices for storage, handling, and purification outlined in this guide, researchers can significantly mitigate the risk of decomposition, ensuring the quality and reliability of their experimental results. Proactive stability management, including the use of forced degradation studies where appropriate, will provide a deeper understanding of the molecule's behavior and contribute to the successful development of new chemical entities.

References

Technical Support Center: Characterization of Impurities in 1-(p-tolyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-(p-tolyl)cyclopentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based answers to common challenges encountered during the characterization of impurities. Our focus is on not just what to do, but why you're doing it, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)
Impurity Identification & Sourcing

Question 1: What are the likely impurities I should expect in my sample of 1-(p-tolyl)cyclopentane-1-carboxylic acid?

Answer: Impurities in an Active Pharmaceutical Ingredient (API) like 1-(p-tolyl)cyclopentane-1-carboxylic acid can originate from several sources throughout the synthesis and storage process.[1][2] A thorough understanding of the synthetic route is paramount.

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted (4-methylphenyl)acetonitrile and 1,4-dibromobutane are potential impurities if the synthesis proceeds via nitrile alkylation followed by hydrolysis.[3][4]

    • Intermediates: The corresponding nitrile, 1-(p-tolyl)cyclopentane-1-carbonitrile, may be present due to incomplete hydrolysis.[3]

    • Byproducts: Side reactions can lead to the formation of isomers or related substances. For instance, slight variations in the cyclization process could lead to different ring structures or positional isomers of the tolyl group.

  • Degradation Products:

    • These impurities form during storage or handling due to exposure to heat, light, humidity, or reactive excipients.[1][2]

    • Oxidative Degradation: The benzylic position and the carboxylic acid group can be susceptible to oxidation.

    • Decarboxylation: Under thermal stress, the carboxylic acid moiety may be lost.

    • Hydrolysis: While the primary compound is a product of hydrolysis, further reactions under harsh pH conditions could potentially occur.

Question 2: How can I predict potential degradation products to look for in my analysis?

Answer: Forced degradation studies, also known as stress testing, are essential for predicting and identifying potential degradation products.[5][6][7] These studies intentionally subject the drug substance to harsh conditions to accelerate decomposition.[5][8]

Key stress conditions to apply include:

  • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH solutions at elevated temperatures.

  • Oxidation: Exposure to hydrogen peroxide.

  • Thermal Degradation: Heating the solid sample.

  • Photolytic Degradation: Exposing the sample to UV and visible light.

By analyzing the stressed samples, you can identify the likely degradation products that might form under normal storage conditions over time.[5][9] This information is critical for developing stability-indicating analytical methods.[5][7]

Troubleshooting Analytical Methods
High-Performance Liquid Chromatography (HPLC)

Question 3: My HPLC chromatogram shows several unexpected peaks. How do I begin to identify them?

Answer: A systematic approach is key. The first step is to ensure the peaks are not artifacts of the system itself (e.g., from the mobile phase, injector, or detector). Once confirmed as sample-related, the goal is to gather as much information as possible.

A logical workflow for impurity identification is crucial.

HPLC_Impurity_ID_Workflow start Unexpected Peaks in HPLC check_blank Inject Blank (Mobile Phase) start->check_blank is_artifact Peak Present in Blank? check_blank->is_artifact troubleshoot_system Troubleshoot System (Contamination) is_artifact->troubleshoot_system Yes sample_related Peak is Sample-Related is_artifact->sample_related No lc_ms LC-MS Analysis sample_related->lc_ms get_mass Obtain Mass-to-Charge Ratio (m/z) lc_ms->get_mass propose_structure Propose Putative Structure get_mass->propose_structure isolate Isolate Impurity (Prep-HPLC) propose_structure->isolate nmr Structural Elucidation (NMR) isolate->nmr confirm Confirm Structure nmr->confirm

Caption: Workflow for identifying unknown HPLC peaks.

Step-by-Step Protocol: Initial Investigation using LC-MS

  • Method Transfer: Adapt your existing HPLC method for LC-MS compatibility. This often involves replacing non-volatile buffers like phosphate with volatile alternatives like formic acid or ammonium acetate.[10]

  • Ionization Source Selection: Electrospray ionization (ESI) is a common choice for molecules like this.[11] Run in both positive and negative ion modes to maximize the chances of detecting all impurities. Carboxylic acids often ionize well in negative mode.[12]

  • Data Acquisition: Perform a full scan analysis to obtain the mass-to-charge ratio (m/z) of the parent ion for each impurity peak.

  • Data Analysis: Compare the masses of the impurities to the parent compound.

    • A mass lower than the API could suggest decarboxylation.

    • A mass higher by 16 Da could indicate oxidation (addition of an oxygen atom).

    • Relate other masses to potential starting materials or intermediates from the synthesis route.

Question 4: I'm having trouble getting good peak shape and resolution for the main component and its impurities. What should I adjust in my HPLC method?

Answer: Poor peak shape (e.g., tailing, fronting) and inadequate resolution are common issues. Here’s a troubleshooting guide:

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silica silanols.Use a modern, end-capped column (e.g., C18). Lower the mobile phase pH (e.g., with 0.1% formic or phosphoric acid) to suppress ionization of the carboxylic acid.[10][13]
Poor Resolution Inappropriate mobile phase composition or gradient.Increase the organic modifier's strength gradually in the gradient to better separate closely eluting peaks. Experiment with a different organic modifier (e.g., methanol instead of acetonitrile) as it can alter selectivity.
Broad Peaks High dead volume in the system; column degradation.Check all fittings and tubing for leaks or excessive length. If the column is old, replace it.
Split Peaks Column blockage or sample solvent incompatibility.Filter your samples. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)

Question 5: Can I use GC-MS to analyze for impurities? My compound is a carboxylic acid, which I thought wasn't suitable for GC.

Answer: You are correct that direct analysis of carboxylic acids by GC is problematic due to their low volatility and high polarity. However, GC-MS is a powerful technique for impurity profiling, especially for volatile and semi-volatile compounds, provided you perform a crucial step: derivatization .[14][15]

Derivatization converts the polar carboxylic acid group into a more volatile and thermally stable ester or silyl ether.[15][16]

Experimental Protocol: GC-MS Analysis via Silylation

  • Sample Preparation: Accurately weigh about 1 mg of your sample into a GC vial.

  • Evaporation: If dissolved in a solvent, evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[16]

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • Analysis: The mass spectrometer will provide fragmentation patterns for each separated peak, which are invaluable for structural elucidation.[14]

GCMS_Derivatization_Workflow start Sample of 1-(p-tolyl)cyclopentane- 1-carboxylic acid prep Dissolve/Dry Sample start->prep derivatize Add Silylating Agent (e.g., BSTFA) prep->derivatize heat Heat at 60-70°C derivatize->heat inject Inject into GC-MS heat->inject separate Separation on GC Column inject->separate detect Detection by Mass Spectrometer separate->detect analyze Analyze Fragmentation Patterns detect->analyze

Caption: GC-MS derivatization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 6: I have isolated an unknown impurity. How can NMR help me determine its structure?

Answer: NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of unknown compounds.[17][18][19] While a simple 1D proton (¹H) NMR can provide significant information, a suite of 2D NMR experiments is often necessary for a complete assignment.[20]

Key NMR Experiments for Structural Elucidation:

Experiment Information Provided Why It's Useful
¹H NMR Shows the number of different proton environments and their neighboring protons (via splitting).[21]Provides the basic proton framework of the molecule.
¹³C NMR Shows the number of different carbon environments.Helps determine the total number of carbons and their types (e.g., C=O, aromatic, aliphatic).
COSY (Correlation Spectroscopy)Shows which protons are coupled (i.e., are neighbors).Establishes connectivity between adjacent protons, helping to build fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence)Shows direct one-bond correlations between protons and the carbons they are attached to.Links the proton and carbon skeletons together.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are 2-3 bonds away.The key experiment for piecing together the molecular fragments and establishing the overall connectivity of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy)Shows which protons are close to each other in space, regardless of bonding.Can help determine stereochemistry and confirm assignments.

By combining the information from these experiments, you can piece together the complete chemical structure of an impurity, often with unambiguous certainty.[17][20]

References

How to increase the reaction rate of 1-(4-Methylphenyl)cyclopentanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Methylphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis. The content is structured in a question-and-answer format to directly address common challenges and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this compound?

The most robust and widely adopted method involves a two-step process:

  • Phase-Transfer Catalyzed Alkylation: A C-alkylation reaction where 4-methylphenylacetonitrile (also known as p-tolylacetonitrile) is reacted with a 1,4-dihalobutane (e.g., 1,4-dibromobutane) to form the five-membered ring. This step creates the intermediate 1-(4-methylphenyl)cyclopentane-1-carbonitrile.

  • Hydrolysis: The resulting nitrile intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

This approach is often favored for its high yields and operational simplicity, particularly on a larger scale[1].

Q2: My overall reaction is very slow. Which step is the likely bottleneck?

Both steps can be rate-limiting depending on the specific conditions.

  • The alkylation step is often limited by the efficiency of deprotonation of the acetonitrile and the subsequent nucleophilic attack. This is particularly true if the reaction phases are not mixing well or if the base is not strong enough.

  • The hydrolysis of the nitrile is notoriously slow, especially if the nitrile is sterically hindered, as is the case here with a quaternary carbon center. This step often requires harsh conditions such as high temperatures and strong acids or bases to proceed at a reasonable rate[2][3].

To identify the bottleneck, it is recommended to monitor the reaction progress after the first step (e.g., by TLC or GC-MS) to see if the starting acetonitrile has been fully consumed before proceeding to hydrolysis.

Troubleshooting Guide: Step 1 - Alkylation Reaction

The alkylation reaction involves the deprotonation of 4-methylphenylacetonitrile to form a carbanion, which then acts as a nucleophile to form the cyclopentane ring by reacting with 1,4-dihalobutane.

cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis Start 4-Methylphenylacetonitrile + 1,4-Dihalobutane Deprotonation Carbanion Formation Start->Deprotonation Base Base Base (e.g., NaOH) PTC Phase-Transfer Catalyst (PTC) PTC->Deprotonation Facilitates Anion Transfer Cyclization Intramolecular Cyclization Deprotonation->Cyclization Intermediate 1-(4-Methylphenyl) cyclopentane-1-carbonitrile Cyclization->Intermediate Hydrolysis_Start Nitrile Intermediate Hydrolysis_Reaction Acid or Base Hydrolysis (H₂O, Heat) Hydrolysis_Start->Hydrolysis_Reaction Final_Product 1-(4-Methylphenyl) cyclopentanecarboxylic acid Hydrolysis_Reaction->Final_Product

Caption: Overall workflow for the two-step synthesis.

Q3: The formation of the nitrile intermediate is slow and gives low yields. How can I increase the reaction rate?

A slow alkylation is typically due to inefficient deprotonation or poor interaction between reactants in different phases. The use of Phase-Transfer Catalysis (PTC) is the most effective solution here.

What is Phase-Transfer Catalysis? PTC is a technique used to accelerate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase)[4]. A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), transports one of the reactants (usually the anion) from its native phase to the other phase where the reaction can occur[5][6][7].

cluster_0 Aqueous Phase cluster_1 Organic Phase aq_reactants NaOH (Base) Na⁺ + OH⁻ catalyst_aq Catalyst Cation Q⁺ aq_reactants->catalyst_aq OH⁻ pairs with Q⁺ org_reactants R-CH₂-CN (4-Methylphenylacetonitrile) catalyst_aq->org_reactants Q⁺OH⁻ moves to organic phase product R-C⁻-CN (Carbanion) org_reactants->product OH⁻ deprotonates R-CH₂-CN product->catalyst_aq Na⁺ replaces Q⁺ (cycle repeats)

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Troubleshooting Steps:

  • Implement a Phase-Transfer Catalyst: If you are using a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene), the addition of a PTC is critical. It eliminates the need for expensive, anhydrous solvents and dangerous bases like sodium hydride[6][8].

  • Select the Right Catalyst: Quaternary ammonium salts are the most common and cost-effective PTCs[5]. The choice of catalyst can impact the reaction rate.

Catalyst TypeExamplesKey Characteristics
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC)Most common, versatile, and affordable. Effective for many SN2 reactions[7].
Quaternary Phosphonium Salts Tetrabutylphosphonium bromideMore thermally stable than ammonium salts, useful for higher temperature reactions.
Crown Ethers 18-Crown-6Excellent for complexing alkali metal cations (like K⁺ from KOH), but are more expensive and toxic.
  • Optimize Solvent and Temperature:

    • Solvent: While PTC reduces the need for solvents that dissolve all reactants, the organic solvent choice still matters. Toluene or xylenes are common. Some protocols use DMSO as a co-solvent to increase the reaction rate, as it is a polar aprotic solvent that can accelerate SN2 reactions[1].

    • Temperature: Increasing the temperature will increase the reaction rate. A typical range is 60-90 °C. Monitor for side reactions, as higher temperatures can sometimes lead to decomposition or elimination byproducts.

  • Ensure Efficient Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial surface area where the catalyst exchange occurs. Mechanical stirring is highly recommended over magnetic stirring for larger scale reactions.

Troubleshooting Guide: Step 2 - Nitrile Hydrolysis

Hydrolysis of the sterically hindered 1-(4-methylphenyl)cyclopentane-1-carbonitrile can be challenging and often requires forcing conditions.

Q4: The hydrolysis of my nitrile intermediate is incomplete, even after prolonged heating. How can I drive this reaction to completion faster?

This is a common issue. The key is to optimize the hydrolysis conditions—acid/base choice, temperature, and additives.

Troubleshooting Steps:

  • Choose Between Acid and Base Hydrolysis: Both methods work, but have different profiles.

    • Acid-Catalyzed Hydrolysis: Typically uses concentrated aqueous acids like H₂SO₄ or HCl. The reaction proceeds by protonating the nitrogen, making the nitrile carbon more electrophilic for water to attack[3][9]. This method directly yields the carboxylic acid.

    • Base-Catalyzed Hydrolysis: Uses concentrated aqueous bases like NaOH or KOH. The hydroxide ion directly attacks the nitrile carbon. This method forms the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the final product[2]. Basic hydrolysis can sometimes be faster for hindered nitriles.

  • Increase Reaction Temperature and Concentration:

    • High Temperatures: This is the most significant factor for increasing the hydrolysis rate. Refluxing is standard. For basic hydrolysis, using a high-boiling point solvent like ethylene glycol can allow for temperatures well above 100 °C, dramatically reducing reaction times.

    • Concentrated Reagents: Use concentrated acids (e.g., 70-95% H₂SO₄) or bases (e.g., 40-50% NaOH). This increases the effective concentration of the catalytic species.

  • Use Additives to Improve Solubility and Rate:

    • In a biphasic hydrolysis system (common when scaling up), the reaction can be slow due to poor miscibility. A US Patent describes a method to accelerate the hydrolysis of organic nitriles by adding an organic-soluble strong acid, such as an alkylbenzene sulfonic acid (e.g., dodecylbenzene sulfonic acid), which acts as a catalyst in the organic phase[10]. This is analogous to using a phase-transfer catalyst for the hydrolysis step.

ParameterRecommendation to Increase RateRationale
Method Basic Hydrolysis (e.g., KOH)Often more effective for sterically hindered nitriles.
Temperature Increase to reflux; use high-boiling solvents (e.g., ethylene glycol).Overcomes the high activation energy of the hydrolysis reaction[11][12].
Concentration Use highly concentrated acid or base solutions.Increases the rate of nucleophilic attack or protonation.
Additives Consider phase-transfer catalysts or organic-soluble acids[10].Enhances reaction rates in biphasic systems by improving reactant interaction.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Alkylation
  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-methylphenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), toluene (3-4 mL per gram of nitrile), and tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Begin vigorous stirring.

  • Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq) over 30 minutes. The reaction is exothermic.

  • Heat the mixture to 75-85 °C and maintain for 4-6 hours, or until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature, add water, and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent can be evaporated to yield the crude nitrile intermediate.

Protocol 2: Accelerated Basic Hydrolysis
  • Combine the crude nitrile intermediate (1.0 eq) with potassium hydroxide (5.0 eq) and ethylene glycol (3-5 mL per gram of nitrile) in a flask equipped with a reflux condenser.

  • Heat the mixture to 140-160 °C and maintain for 6-12 hours. The reaction mixture will become a thick slurry.

  • Monitor the reaction for the disappearance of the nitrile (e.g., by IR spectroscopy - disappearance of the C≡N stretch around 2230 cm⁻¹).

  • Cool the reaction mixture, dilute with water, and extract with a nonpolar solvent (e.g., hexane) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of ~1-2 with concentrated HCl while cooling in an ice bath. The carboxylic acid will precipitate.

  • Filter the solid product, wash with cold water, and dry under vacuum.

References

Technical Support Center: Synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid. It addresses common challenges, explains the critical role of solvent selection, and offers detailed, field-proven protocols and troubleshooting advice.

Introduction: The Synthetic Strategy

The synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid is most effectively achieved via the carboxylation of a Grignard reagent. This process involves two key stages:

  • Formation of the Grignard Reagent: 1-Bromo-1-(p-tolyl)cyclopentane reacts with magnesium metal in an anhydrous ethereal solvent to form 1-(p-tolyl)cyclopentylmagnesium bromide.

  • Carboxylation: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (CO₂), typically from dry ice, to form a magnesium carboxylate salt.[1][2]

  • Workup: Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid product.[2][3][4]

The choice of solvent is paramount in this synthesis, directly influencing reaction initiation, rate, yield, and the byproduct profile. This guide will focus on the nuanced effects of solvent selection.

Frequently Asked Questions (FAQs)

Q1: Why are ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) mandatory for this reaction?

A: Grignard reagents are highly reactive and require specific conditions for their formation and stability. Ethereal solvents are essential for several reasons:

  • Aprotic Nature: They lack acidic protons. Grignard reagents are extremely strong bases and will be instantly destroyed by protic solvents like water or alcohols.[5][6][7][8]

  • Solvation and Stabilization: The lone pair electrons on the ether's oxygen atom coordinate with the magnesium center of the Grignard reagent.[5][9][10] This forms a soluble complex that stabilizes the reagent and enhances its nucleophilicity.[7][11] Without this stabilization, the reagent is often insoluble and far less reactive.

Q2: What are the key differences between using Diethyl Ether vs. THF?

A: While both are suitable, they offer a trade-off between reactivity, safety, and reaction control. The choice can significantly impact the outcome of your synthesis.

  • Polarity and Solvation: THF is more polar than diethyl ether and a stronger Lewis base. This allows it to solvate the magnesium center more effectively, leading to a more reactive "monomeric" Grignard reagent.[11][12] In diethyl ether, Grignard reagents can exist as less reactive dimers or larger aggregates.[12]

  • Boiling Point: THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C).[13] This allows for reactions to be run at higher temperatures, which is particularly useful for forming Grignard reagents from less reactive halides (e.g., chlorides) or when initiation is difficult.[13][14]

  • Reaction Control: The low boiling point of diethyl ether allows for excellent temperature control. The formation of a Grignard reagent is highly exothermic, and a gentle reflux in diethyl ether can effectively dissipate the heat, preventing runaway reactions and minimizing side products like Wurtz coupling.[10]

Table 1: Comparison of Common Ethereal Solvents
PropertyDiethyl Ether (Et₂O)Tetrahydrofuran (THF)
Boiling Point 34.6 °C66 °C
Dielectric Constant 4.37.6
Lewis Basicity LowerHigher
Grignard Reactivity Generally lowerGenerally higher[11]
Safety Extremely flammable, volatileFlammable, can form peroxides

Q3: Can I use a non-ethereal solvent like DCM, hexane, or DMSO?

A: No, these are generally unsuitable.

  • Halogenated Solvents (e.g., DCM, Chloroform): These will react with the highly nucleophilic Grignard reagent.[11]

  • Hydrocarbon Solvents (e.g., Hexane, Toluene): These are poor Lewis bases and cannot effectively solvate and stabilize the Grignard reagent, often preventing its formation entirely.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): While they can solvate the reagent, they are generally less effective and can lead to undesirable side reactions.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: My Grignard reaction fails to initiate.

  • Question: I've added my 1-bromo-1-(p-tolyl)cyclopentane to the magnesium turnings, but nothing is happening. What's wrong?

  • Answer & Solution: This is the most common issue in Grignard synthesis. The primary culprit is usually an inhibiting layer of magnesium oxide on the metal surface or the presence of trace moisture.

    • Cause 1: Inactive Magnesium Surface. The magnesium turnings are coated with a passivating layer of MgO.

      • Solution: Activate the magnesium. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium and solvent.[6] These activators react with the surface to expose fresh, reactive magnesium. You should observe the disappearance of the iodine's color or bubbling from the 1,2-dibromoethane.

    • Cause 2: Contamination with Water. Grignard reagents are powerful bases that are instantly quenched by water.[4][7]

      • Solution: Ensure absolute anhydrous conditions. All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled in a desiccator or flame-dried under vacuum). The solvent must be anhydrous grade, preferably distilled from a suitable drying agent like sodium/benzophenone.

    • Cause 3: Reaction is Too Cold.

      • Solution: Gently warm the flask with a heat gun. A small amount of heat can often be enough to initiate the exothermic reaction. Once started, the reaction should sustain itself. If using THF, you can heat to a gentle reflux.[14]

Problem: My reaction yield is very low.

  • Question: The reaction worked, but after workup, I isolated very little of the desired 1-(p-tolyl)cyclopentane-1-carboxylic acid. Where did my product go?

  • Answer & Solution: Low yields can result from incomplete reactions, premature quenching of the Grignard reagent, or side reactions.

    • Cause 1: Premature Quenching. The Grignard reagent formed but was destroyed before it could react with CO₂.

      • Solution: Re-evaluate your anhydrous technique. Ensure your CO₂ source is also dry. While dry ice (solid CO₂) is generally suitable, it can condense atmospheric moisture on its surface.[15] For best results, crush the dry ice into a powder and add the Grignard solution to a well-stirred slurry of the powdered dry ice in an anhydrous solvent (e.g., THF). This ensures the Grignard reagent reacts with CO₂ rather than condensed water.

    • Cause 2: Wurtz Coupling Side Reaction. The Grignard reagent can react with unreacted alkyl halide to form a dimer.

      • Solution: Control the rate of addition. Add the 1-bromo-1-(p-tolyl)cyclopentane solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the coupling side reaction. Using diethyl ether can help as its gentle reflux dissipates heat effectively.[10]

    • Cause 3: Inefficient Carboxylation. The reaction with CO₂ was incomplete.

      • Solution: Use a large excess of CO₂. When adding the Grignard solution to crushed dry ice, ensure the mixture remains cold and that a significant amount of solid CO₂ is always present until the addition is complete. Bubbling CO₂ gas through the solution is an alternative but can lead to side reactions if the Grignard reagent is in excess locally.[15]

Problem: I isolated a significant amount of a high-boiling, non-acidic byproduct.

  • Question: My final product is contaminated with a neutral compound. What is it and how do I prevent it?

  • Answer & Solution: This is likely the Wurtz coupling product, 1,1'-bis(p-tolyl)-1,1'-bicyclopentane.

    • Cause: This side reaction is favored by higher temperatures and high local concentrations of the alkyl halide.

    • Prevention: As mentioned above, use slow, controlled addition of the alkyl halide to the magnesium. Maintain a gentle reflux; avoid aggressive heating.

    • Purification: This neutral byproduct can be easily separated from your acidic product. After the acidic workup, perform a liquid-liquid extraction. The carboxylic acid will be deprotonated by a basic aqueous solution (e.g., NaOH or NaHCO₃) and move to the aqueous layer. The neutral byproduct will remain in the organic layer (e.g., diethyl ether). You can then separate the layers and re-acidify the aqueous layer to precipitate your pure carboxylic acid product.

Experimental Protocols & Visualizations

Diagram: Overall Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Workup & Purification Prep Dry Glassware & Solvent Start Mg + I₂ (activator) in Anhydrous THF Prep->Start AddHalide Slowly add 1-bromo-1-(p-tolyl)cyclopentane Start->AddHalide Reflux Gentle Reflux (Initiate with heat if needed) AddHalide->Reflux PrepareCO2 Crush Dry Ice (CO₂) in Anhydrous THF Reflux->PrepareCO2 Cool to RT AddGrignard Transfer Grignard solution onto CO₂ slurry at -78°C PrepareCO2->AddGrignard Quench Quench with aq. HCl AddGrignard->Quench Warm to RT Extract Extract with Et₂O Quench->Extract BaseExtract Extract organic layer with aq. NaOH Extract->BaseExtract Acidify Acidify aqueous layer with conc. HCl BaseExtract->Acidify Isolate Filter/Extract Product Acidify->Isolate

Caption: Workflow for the synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid.

Protocol 1: Synthesis of 1-(p-tolyl)cyclopentylmagnesium bromide in THF

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 1-bromo-1-(p-tolyl)cyclopentane

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • Add a small portion of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromo-1-(p-tolyl)cyclopentane (1.0 equivalent) in anhydrous THF.

  • Add a small amount (~10%) of the halide solution to the magnesium suspension. The brownish/purple color of the iodine should fade, and gentle bubbling should be observed as the reaction initiates. Gentle warming with a heat gun may be required.

  • Once the reaction has started (indicated by spontaneous refluxing), begin the dropwise addition of the remaining halide solution at a rate that maintains a steady, gentle reflux.

  • After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Cool the resulting dark, cloudy solution to room temperature. This is your Grignard reagent, ready for the next step.

Diagram: Mechanism of Carboxylation

Caption: The two-step mechanism for Grignard reagent carboxylation.

Protocol 2: Carboxylation and Purification

Materials:

  • Grignard solution from Protocol 1

  • Dry Ice (solid CO₂)

  • Anhydrous THF

  • Hydrochloric Acid (e.g., 3M HCl)

  • Sodium Hydroxide (e.g., 2M NaOH)

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a separate, large, dry flask under a nitrogen atmosphere, add a large excess of crushed dry ice.

  • Add enough anhydrous THF to create a mobile slurry. Cool this flask to -78 °C in a dry ice/acetone bath.

  • While vigorously stirring the CO₂ slurry, slowly transfer the prepared Grignard solution via cannula into the slurry.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature.

  • Quench the reaction by carefully and slowly pouring the mixture over a mixture of ice and aqueous HCl. Stir until all solids have dissolved.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash them with brine.

  • Purification via Acid-Base Extraction: a. Extract the combined organic layers with aqueous NaOH (3x). The desired carboxylic acid will move into the aqueous layer as its sodium salt. b. Keep the aqueous layers and discard the organic layer (which contains neutral byproducts). c. Cool the combined basic aqueous layers in an ice bath and slowly acidify with concentrated HCl until the solution is acidic (test with pH paper) and a white precipitate forms. d. Collect the solid product by vacuum filtration. If the product oils out, extract it into a fresh portion of diethyl ether.

  • Dry the final product (either the solid or the ethereal solution with MgSO₄). If extracted, remove the solvent under reduced pressure to yield the pure 1-(p-tolyl)cyclopentane-1-carboxylic acid. The melting point should be 181-184 °C.[16]

References

Technical Support Center: Post-Synthesis Workup for 1-(4-Methylphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the post-synthesis workup of 1-(4-Methylphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the challenges of isolating and purifying this compound, ensuring high yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workup of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.

Problem 1: Low or No Precipitation of Carboxylic Acid Upon Acidification

  • Potential Causes:

    • Insufficient Acidification: The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt, keeping it dissolved. Carboxylic acids require a pH at least 2-3 units below their pKa to precipitate effectively.[1]

    • Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in a low concentration of the desired product.

    • Product is Oily/Amorphous: The product may be precipitating as an oil rather than a solid, which can be difficult to see or collect.

  • Recommended Solutions:

    • Verify and Adjust pH: Use a pH meter or pH paper to check the pH of the aqueous solution. It should be in the range of pH 2-3.[2] If the pH is too high, add 1M HCl dropwise with vigorous stirring until the target pH is reached and maintained.

    • Induce Crystallization: If the product is oily or fails to precipitate even at the correct pH, try the following:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.

      • Seeding: If available, add a small seed crystal of pure this compound to the solution.[1]

      • Cooling: Place the flask in an ice bath to decrease the solubility of the product.

    • Re-extraction: If precipitation is still unsuccessful, it may be necessary to re-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. The organic layers can then be combined, dried, and the solvent evaporated to yield the crude product.

Problem 2: The Final Product is an Oil Instead of a Solid

  • Potential Causes:

    • Presence of Impurities: Unreacted starting materials or side products can act as a eutectic mixture, lowering the melting point of the final product and causing it to appear as an oil.

    • Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice formation.

  • Recommended Solutions:

    • Trituration: Add a small amount of a non-polar solvent in which the desired product is poorly soluble (e.g., cold hexanes or pentane). Stir the mixture vigorously. The impurities may dissolve in the solvent, leaving the purified product to solidify.

    • Purification by Column Chromatography: If trituration is ineffective, column chromatography can be used to separate the desired product from impurities. A silica gel column with a gradient elution system (e.g., starting with hexanes and gradually increasing the polarity with ethyl acetate) is often effective for purifying carboxylic acids.[2]

    • Ensure Complete Solvent Removal: Dry the product under high vacuum for an extended period to remove any residual solvent. Gentle heating may be applied if the compound is thermally stable.

Problem 3: Final Product has a Yellow or Brown Tint

  • Potential Causes:

    • Oxidized Impurities: Trace impurities from the starting materials or formed during the reaction can become oxidized, leading to discoloration.

    • Residual Catalyst: If a transition metal catalyst was used in the synthesis, incomplete removal can cause coloration.[1]

  • Recommended Solutions:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon (charcoal). Heat the mixture gently for a few minutes, then perform a hot filtration to remove the carbon.[1][2] The decolorized solution can then be cooled to recrystallize the product.

    • Recrystallization: This is a powerful technique for removing colored impurities. A detailed protocol is provided in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: A combination of acid-base extraction followed by recrystallization is typically the most effective and scalable method for purifying this compound.[3][4] Acid-base extraction efficiently removes neutral and basic impurities.[5][6] Recrystallization is excellent for removing small amounts of remaining impurities and achieving high crystalline purity.[1][7]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[2] For carboxylic acids like this compound, common solvent systems include ethanol/water mixtures, ethyl acetate/hexanes, or toluene.[2][8] A small-scale solvent screen is the best way to determine the optimal solvent or solvent mixture.

Q3: What are the likely side products in the synthesis of this compound?

A3: The side products will depend on the synthetic route. If the synthesis involves a phase-transfer catalyzed carboxylation of 1-bromo-1-(4-methylphenyl)cyclopentane, potential side products could include elimination products (e.g., 1-(p-tolyl)cyclopent-1-ene) or hydrolysis of the starting halide.

Q4: My yield is significantly lower than expected. What are the common causes of product loss?

A4: Significant product loss can occur at several stages:

  • Incomplete Extraction: Ensure the pH for the basic extraction is high enough (pH > 9) to deprotonate the carboxylic acid and transfer it to the aqueous layer. Conversely, the pH for acidification should be low enough (pH < 3) for complete precipitation.[1][5]

  • Emulsion Formation: Vigorous shaking during extraction can lead to emulsions. If an emulsion forms, it can be broken by adding brine or by gentle swirling.

  • Loss During Transfers: Be meticulous during transfers of solutions and solids to minimize mechanical losses.

  • Solubility in Wash Solvents: Washing the final crystalline product with a solvent in which it has some solubility will lead to yield loss. Always use ice-cold wash solvents.[1]

Data Summary

ParameterExpected Value
Molecular Formula C₁₃H₁₆O₂[9][10]
Molecular Weight 204.26 g/mol [10]
Appearance White to off-white solid
Typical Purity (Post-Workup) >98% (by HPLC/NMR)

Experimental Protocols

Standard Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Basic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M NaOH solution. Repeat the extraction 2-3 times. The carboxylate salt will partition into the aqueous layer.[5][6]

  • Combine Aqueous Layers: Combine the aqueous layers in a beaker or flask.

  • Wash Organic Layer (Optional): The original organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover any neutral starting materials or byproducts.

  • Acidification: Cool the combined aqueous layers in an ice bath. With vigorous stirring, slowly add concentrated HCl or 3M HCl to acidify the solution to a pH of 2-3. The carboxylic acid should precipitate as a solid.[2][4]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of ice-cold deionized water to remove any inorganic salts.[1]

  • Drying: Dry the solid in a vacuum oven or desiccator to a constant weight.

Recrystallization Protocol
  • Dissolution: In a flask, add the crude, dried carboxylic acid. Add a minimal amount of a suitable hot recrystallization solvent (e.g., an ethanol/water mixture) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.[2]

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[1]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals under vacuum.

Workflow and Logic Diagrams

Troubleshooting_Workflow Start Crude Product Extraction Acid-Base Extraction Start->Extraction Acidify Acidify Aqueous Layer to pH 2-3 Extraction->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Collect Collect Solid by Filtration Precipitate->Collect Yes Troubleshoot_No_Ppt Troubleshoot: - Check pH - Induce Crystallization - Re-extract Precipitate->Troubleshoot_No_Ppt No Product_Solid Is Product a Solid? Collect->Product_Solid Dry Dry Product Product_Solid->Dry Yes Troubleshoot_Oily Troubleshoot: - Trituration - Column Chromatography Product_Solid->Troubleshoot_Oily No Check_Color Product Discolored? Dry->Check_Color Final_Product Pure Solid Product Check_Color->Final_Product No Troubleshoot_Color Troubleshoot: - Activated Carbon - Recrystallization Check_Color->Troubleshoot_Color Yes Troubleshoot_Color->Final_Product

Caption: Troubleshooting workflow for the post-synthesis workup.

References

Validation & Comparative

1-(4-Methylphenyl)cyclopentanecarboxylic acid vs 1-phenylcyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide for Medicinal Chemists: 1-(4-Methylphenyl)cyclopentanecarboxylic Acid vs. 1-Phenylcyclopentanecarboxylic Acid

As Senior Application Scientists, we understand that in drug discovery, even the smallest structural modification can be the difference between a lead compound and a dead end. This guide provides an in-depth, objective comparison of this compound and its parent analog, 1-phenylcyclopentanecarboxylic acid. We will move beyond a simple catalog of properties to explore the causal relationships between structure and function, supported by experimental data and established medicinal chemistry principles.

Core Comparison: The Subtle but Significant Impact of a Methyl Group

At first glance, the two molecules are nearly identical. Both feature a cyclopentanecarboxylic acid moiety attached to a phenyl ring, a common scaffold in medicinal chemistry. The sole difference is a methyl group at the para-position of the phenyl ring in this compound. This seemingly minor addition is the focal point of our analysis, as it directly influences the molecule's steric profile, lipophilicity, and potential metabolic pathways, all of which can profoundly affect biological activity.

Esters of 1-phenylcyclopentanecarboxylic acid have been investigated for their antispasmodic and antitussive properties.[1] The core structure also serves as a precursor for various heterocyclic derivatives.[2] The addition of the methyl group creates a new chemical entity whose properties must be carefully evaluated in the context of a specific biological target.

Physicochemical Properties: A Quantitative Look at the Differences

The addition of a methyl group (-CH3) predictably alters key physicochemical parameters that govern a molecule's pharmacokinetic (ADME) profile.

Property1-Phenylcyclopentanecarboxylic acidThis compoundScientific Rationale for the Difference
Molecular Formula C₁₂H₁₄O₂[3]C₁₃H₁₆O₂[4]Addition of one carbon and two hydrogen atoms.
Molecular Weight 190.24 g/mol [3][5]204.27 g/mol [6]The mass of the additional -CH₃ group.
XLogP3 (Lipophilicity) 2.8[3]~3.3 (Estimated)The non-polar methyl group increases the octanol-water partition coefficient, making the molecule more lipophilic.
Polar Surface Area 37.3 Ų[3]37.3 ŲThe polar carboxylic acid group is unchanged, so the polar surface area remains constant.
Melting Point 159-161 °C[2][5][7]Data not availableCrystal packing can be influenced by the methyl group, but the direction of change is not easily predicted.

Expert Insight: The most critical change for a drug developer is the increase in lipophilicity (LogP). A higher LogP can enhance membrane permeability and binding to hydrophobic pockets in a target protein but may also lead to increased metabolic turnover, lower solubility, and greater off-target binding. This trade-off is central to the process of lead optimization.

Synthetic Workflow: A Unified and Validated Approach

A robust and scalable synthesis is critical for any research program. Both title compounds can be efficiently prepared via a similar two-step sequence: alkylation of a substituted phenylacetonitrile followed by hydrolysis. This approach is advantageous due to the availability of starting materials and good overall yields.[1]

G cluster_start Starting Materials cluster_reaction Synthetic Sequence cluster_product Final Product Arylacetonitrile Phenylacetonitrile (or 4-Methylphenylacetonitrile) Alkylation Phase-Transfer Catalyzed Alkylation Arylacetonitrile->Alkylation Dibromobutane 1,4-Dibromobutane Dibromobutane->Alkylation Hydrolysis Acid-Mediated Nitrile Hydrolysis Alkylation->Hydrolysis Intermediate: 1-Arylcyclopentanecarbonitrile Final_Compound 1-Arylcyclopentanecarboxylic Acid Hydrolysis->Final_Compound

Caption: Generalized workflow for the synthesis of the target carboxylic acids.

Detailed Experimental Protocol: Synthesis of 1-Arylcyclopentanecarbonitrile

This self-validating protocol describes the key alkylation step.

  • Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add the appropriate arylacetonitrile (50 mmol, 1.0 eq), 1,4-dibromobutane (60 mmol, 1.2 eq), and tetrabutylammonium bromide (TBAB, 2.5 mmol, 0.05 eq).

  • Solvent and Base Addition: Add toluene (100 mL) followed by a 50% (w/w) aqueous solution of sodium hydroxide (50 mL).

  • Reaction Execution: Heat the biphasic mixture to 75°C with vigorous mechanical stirring. The high shear rate is essential to maximize the interfacial surface area for the phase-transfer catalyst to function.

  • Monitoring: Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the starting arylacetonitrile is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and carefully add 100 mL of water. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous phase with toluene (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitrile intermediate. This intermediate can then be carried forward to the hydrolysis step.

  • Hydrolysis: Reflux the crude nitrile in a mixture of concentrated HCl, water, and acetic acid until TLC or LC-MS analysis confirms the formation of the carboxylic acid. The final product is typically isolated by crystallization after workup.

Causality Behind Experimental Choices:

  • Phase-Transfer Catalyst (TBAB): TBAB is essential for transporting the hydroxide anion (OH⁻) from the aqueous phase into the organic phase to deprotonate the arylacetonitrile, generating the nucleophilic carbanion required for alkylation.

  • 50% NaOH: A concentrated base is used to maintain a high concentration of hydroxide in the aqueous phase, driving the equilibrium towards the deprotonated nitrile.

  • Vigorous Stirring: In a biphasic system, the reaction rate is limited by the interface between the two phases. Vigorous stirring creates an emulsion, maximizing this interface and accelerating the reaction.

Structure-Activity Relationships (SAR): A Predictive Framework

While direct comparative biological data for these specific compounds is not widely published, we can extrapolate from well-established SAR principles to predict how the para-methyl group might influence target engagement.[8] The effect of such a modification is highly dependent on the topology of the target's binding site.

G cluster_receptor Hypothetical Receptor Binding Site cluster_polar Polar Region cluster_hydrophobic Hydrophobic Pocket cluster_ligands Ligands H_Bond_Acceptor H-Bond Acceptor/Ionic Site Hydrophobic_Pocket Hydrophobic Pocket Phenyl_Acid 1-Phenylcyclopentanecarboxylic acid Phenyl_Acid->H_Bond_Acceptor Primary Binding Interaction (Carboxylic Acid) Methylphenyl_Acid This compound Methylphenyl_Acid->H_Bond_Acceptor Primary Binding Interaction (Carboxylic Acid) Methylphenyl_Acid->Hydrophobic_Pocket Secondary Hydrophobic Interaction (p-Methyl Group)

Caption: Model of differential binding at a hypothetical receptor site.

Scenario 1: Enhanced Potency (Favorable Interaction) As depicted above, if the binding site contains a hydrophobic pocket adjacent to the polar region that binds the carboxylic acid, the para-methyl group can engage in favorable van der Waals or hydrophobic interactions. This secondary binding interaction can increase the ligand's residence time and binding affinity, resulting in enhanced potency. This principle is a cornerstone of rational drug design, often referred to as "probing for hydrophobic pockets".[8] Studies on other scaffolds have shown that adding a 4-methylphenyl group can enhance biological activity.[9]

Scenario 2: Reduced Potency (Steric Hindrance) Conversely, if the binding site is sterically constrained, the additional bulk of the methyl group could clash with the protein surface, preventing the ligand from achieving its optimal binding conformation. This steric hindrance would decrease binding affinity and result in a loss of potency.

Conclusion and Recommendations for Researchers

The choice between this compound and 1-phenylcyclopentanecarboxylic acid is a classic lead optimization problem.

  • 1-Phenylcyclopentanecarboxylic acid serves as the quintessential starting point or baseline compound. Its synthesis is straightforward, and it allows for the validation of the core pharmacophore's activity.

  • This compound is the logical next step to probe the SAR of the aryl region. Its synthesis and evaluation will quickly determine if the target's binding site has a tolerance for substitution and, more importantly, if a nearby hydrophobic pocket can be exploited to enhance potency.

For any drug development program utilizing this scaffold, it is imperative to synthesize and test both compounds. The resulting data will provide crucial insights into the structural requirements of your biological target and guide a more informed and efficient lead optimization strategy.

References

A Researcher's Guide to Comparing the Biological Activity of 1-(p-tolyl)cyclopentane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As a Senior Application Scientist, a thorough review of existing scientific literature is the foundational step in any research endeavor. Our extensive search of scientific databases, patent libraries, and academic archives has revealed a notable gap in the public domain: a direct comparative study of a series of 1-(p-tolyl)cyclopentane-1-carboxylic acid derivatives for their biological activities is not currently available. This presents a unique opportunity for novel research in this area.

Therefore, this guide has been designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for conducting such a comparative study. We will leverage established methodologies and data from structurally related compounds to outline a robust research plan, from synthesis to in-depth biological evaluation. This document will serve as a roadmap for elucidating the structure-activity relationships (SAR) within this specific chemical series and identifying promising candidates for further development.

Introduction: The Rationale for Investigation

The 1-(p-tolyl)cyclopentane-1-carboxylic acid scaffold represents an intriguing starting point for medicinal chemistry exploration. The presence of a carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), as it often plays a crucial role in binding to the active site of cyclooxygenase (COX) enzymes.[1] The cyclopentane ring provides a rigid, three-dimensional structure that can be functionalized to explore interactions with biological targets, while the p-tolyl group offers a lipophilic region that can be modified to modulate potency and pharmacokinetic properties.

A systematic investigation of derivatives of this core structure—such as amides, esters, and analogs with substitutions on the aromatic ring—is essential for understanding the SAR of this chemical class. Such studies are critical for optimizing biological activity, selectivity, and drug-like properties.

Synthesis of a Focused Derivative Library

The first step in a comparative analysis is the synthesis of a focused library of derivatives from the parent 1-(p-tolyl)cyclopentane-1-carboxylic acid. A common and effective approach is the derivatization of the carboxylic acid group to form amides and esters. This can be readily achieved through standard amide and ester coupling reactions.

Generalized Synthetic Workflow:

G A 1-(p-tolyl)cyclopentane- 1-carboxylic acid B Activation of Carboxylic Acid (e.g., with SOCl2 or a coupling agent like EDC/HOBt) A->B Step 1 C Activated Intermediate (e.g., Acyl Chloride or Activated Ester) B->C F Amide Derivatives C->F Step 2a G Ester Derivatives C->G Step 2b D Amine (R1R2NH) D->F E Alcohol (R3OH) E->G G cluster_0 Primary Screening cluster_1 Secondary Screening A Synthesized Derivative Library B COX-1 Inhibition Assay A->B C COX-2 Inhibition Assay A->C F IC50 & Selectivity Data Analysis B->F C->F D Nitric Oxide Inhibition Assay (LPS-stimulated RAW 264.7 cells) E Pro-inflammatory Cytokine Quantification (e.g., TNF-α, IL-6) D->E G Selection of Lead Candidates for In Vivo Studies E->G F->D G A Membrane Phospholipids C Arachidonic Acid A->C Inhibited by Corticosteroids B Phospholipase A2 D COX-1 (Constitutive) C->D E COX-2 (Inducible) C->E F Prostaglandins (PGs) (e.g., PGE2, PGI2) D->F E->F G Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) F->G H Inflammation, Pain, Fever F->H I 1-(p-tolyl)cyclopentane- 1-carboxylic acid derivatives I->E Inhibition (Hypothesized)

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(Methylphenyl)cyclopentanecarboxylic Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and pharmacological efficacy. Positional isomers, molecules sharing the same chemical formula but differing in the placement of substituents on an aromatic ring, can exhibit vastly different biological activities and toxicological profiles. Therefore, robust and unequivocal analytical methods for their differentiation are paramount.

This guide provides an in-depth spectroscopic comparison of the ortho-, meta-, and para-isomers of 1-(Methylphenyl)cyclopentanecarboxylic acid. As a Senior Application Scientist, my objective is to move beyond mere data reporting and explain the causal relationships between molecular structure and spectral output. We will explore how fundamental principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to confidently distinguish between these closely related compounds. While a complete set of experimental data for all three isomers is not consolidated in existing literature, this guide combines available experimental spectra with well-established spectroscopic principles to present a comprehensive analytical framework.

The Analytical Challenge: Differentiating Ortho, Meta, and Para Isomers

The three isomers —1-(2-methylphenyl)cyclopentanecarboxylic acid (ortho), 1-(3-methylphenyl)cyclopentanecarboxylic acid (meta), and 1-(4-methylphenyl)cyclopentanecarboxylic acid (para)—all share the same molecular weight and core functional groups. The only difference is the position of a single methyl group on the phenyl ring. This subtle structural variance creates distinct electronic environments, which, fortunately, manifest as unique signatures in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unambiguous Fingerprints in the Aromatic Region

The key to distinguishing the isomers with ¹H NMR lies in the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons. The cyclopentyl protons and the methyl protons will have similar chemical shifts across all three isomers, but the aromatic region (typically ~7.0-7.5 ppm) will be uniquely diagnostic for each.

Predicted ¹H NMR Aromatic Region Patterns:

IsomerSubstitution PatternExpected Aromatic Signals (Protons)Predicted Splitting Pattern
Ortho 1,2-disubstituted4Complex, overlapping multiplet. The proximity of substituents leads to more complex second-order effects.
Meta 1,3-disubstituted4Four distinct signals are expected: one singlet-like (proton between substituents), and three multiplets (doublet, triplet, doublet).
Para 1,4-disubstituted4Highly symmetric pattern. Two distinct signals, each integrating to two protons, appearing as two doublets (an AA'BB' system).

Causality Behind the Patterns: The number of adjacent, non-equivalent protons determines the splitting of a signal (n+1 rule). In the para isomer, symmetry results in only two types of aromatic protons, each with only one neighboring proton, leading to two clean doublets. The ortho and meta isomers have lower symmetry, resulting in four distinct aromatic proton environments and more complex splitting patterns that are unique to their substitution pattern.

¹³C NMR Spectroscopy: Subtle but Consistent Chemical Shifts

While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data. The chemical shifts of the cyclopentyl carbons and the carboxylic acid carbon (~180-185 ppm) will be very similar. The primary differences will appear in the aromatic carbon signals. Based on available experimental data for the meta-isomer and established substituent effects, we can predict the chemical shifts for all three.[1]

Predicted & Experimental ¹³C NMR Chemical Shifts (ppm):

AssignmentOrtho (Predicted)Meta (Experimental/Predicted)Para (Predicted)
-COOH ~183~183.5~183
C-Ar (quaternary) ~144~146.7~143
C-CH₃ (quaternary) ~137~137.8~136
Ar C-H ~125-132 (4 signals)~124-129 (4 signals)~126 & ~129 (2 signals)
C-Cyclopentyl (quaternary) ~56~56.5~56
Cyclopentyl CH₂ ~37 (2 signals)~37.3 (2 signals)~37 (2 signals)
Cyclopentyl CH₂ ~24 (1 signal)~24.3 (1 signal)~24 (1 signal)
-CH₃ ~20~21.4~21

Note: Experimental data for the meta-isomer is sourced from SpectraBase.[1] Predicted values are extrapolated based on standard substituent effects.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Fingerprint Confirmer

FT-IR spectroscopy provides information about molecular vibrations. While the primary functional group absorptions (the broad O-H stretch of the carboxylic acid from 2500-3300 cm⁻¹ and the strong C=O stretch from 1680-1710 cm⁻¹) will be present in all three isomers, the key differentiating information is found in the "fingerprint region."[2]

Specifically, the out-of-plane C-H bending vibrations of the aromatic ring are highly characteristic of the substitution pattern.[3][4][5]

Characteristic IR Absorptions for Isomer Differentiation (cm⁻¹):

IsomerAromatic C-H Out-of-Plane BendingOther Diagnostic Bands
Ortho One strong band at 770-735 cm⁻¹ Combination bands in the 2000-1667 cm⁻¹ region will have a characteristic shape.
Meta Two strong bands: one at 810-750 cm⁻¹ and one at 725-680 cm⁻¹ Combination bands will differ from ortho and para.[5]
Para One strong band at 860-800 cm⁻¹ Combination bands will be simpler due to higher symmetry.

Source: Ranges adapted from established spectroscopic rules for aromatic compounds.[4][5]

The provided experimental spectrum for 1-(3-methylphenyl)cyclopentanecarboxylic acid confirms this principle, showing characteristic absorptions in the meta-disubstituted regions.[1] By analyzing this low-wavenumber region, one can reliably distinguish between the isomers.

Mass Spectrometry (MS): Clues from Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will yield the same molecular ion (M⁺) for all three isomers, as they share the same molecular formula (C₁₃H₁₆O₂, MW = 204.26 g/mol ). Differentiation must therefore rely on analyzing the relative abundances of fragment ions.

The fragmentation of positional isomers can be very similar, making MS a less definitive tool than NMR or IR for this specific problem.[6] However, subtle differences can arise. The primary fragmentation is expected to involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the cyclopentane ring.

A key potential differentiator is the formation of a methyltropylium ion (m/z 91), a common fragment for toluene-containing compounds.[7][8] The stability of the precursor radical cation can influence fragmentation pathways. The proximity of the bulky cyclopentylcarboxylic acid group in the ortho isomer might introduce steric hindrance that could subtly alter fragmentation ratios compared to the more remote substitutions in the meta and para isomers, though this would require careful comparative analysis under identical conditions to confirm.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a ¹H NMR spectrometer operating at a minimum of 400 MHz.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range from -1 to 13 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover a range from 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically co-add 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Integrated Analytical Workflow

A logical and efficient workflow is crucial for unknown isomer identification. The following diagram illustrates a self-validating system where each technique provides complementary information.

G cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Definitive Confirmation Unknown Unknown Isomer Sample MS Mass Spectrometry (MS) Unknown->MS Determine MW Result_MS Result: MW = 204.26 Confirms Formula C13H16O2 (Isomers not distinguished) MS->Result_MS FTIR FT-IR Spectroscopy Result_MS->FTIR Analyze Fingerprint Region Decision_IR C-H Bend Pattern? FTIR->Decision_IR Ortho_IR Ortho Isomer (770-735 cm-1) Decision_IR->Ortho_IR 1 Band Meta_IR Meta Isomer (810-750 & 725-680 cm-1) Decision_IR->Meta_IR 2 Bands Para_IR Para Isomer (860-800 cm-1) Decision_IR->Para_IR 1 Band NMR 1H NMR Spectroscopy Decision_NMR Aromatic Splitting Pattern? NMR->Decision_NMR Ortho_IR->NMR Meta_IR->NMR Para_IR->NMR Ortho_Final Confirmed Ortho: Complex Multiplet Decision_NMR->Ortho_Final Complex Meta_Final Confirmed Meta: 4 Distinct Signals Decision_NMR->Meta_Final Asymmetric Para_Final Confirmed Para: Symmetric Doublets (AA'BB') Decision_NMR->Para_Final Symmetric

Caption: Integrated workflow for isomer identification.

Conclusion

The differentiation of the ortho-, meta-, and para- isomers of 1-(Methylphenyl)cyclopentanecarboxylic acid is a practical and relevant challenge in chemical and pharmaceutical analysis. While mass spectrometry confirms the molecular weight, it is not the primary tool for distinguishing these positional isomers. The definitive identification relies on a complementary approach using FT-IR and, most decisively, ¹H NMR spectroscopy.

FT-IR provides a rapid and reliable method by analyzing the characteristic C-H out-of-plane bending vibrations in the fingerprint region.[3][4][5] However, for absolute and unambiguous confirmation, the unique splitting patterns observed in the aromatic region of the ¹H NMR spectrum serve as the gold standard. By understanding the causal link between substituent position and spectral output, researchers and drug development professionals can confidently elucidate the precise structure of these and other related compounds, ensuring the integrity and safety of their work.

References

A Comparative Guide to the Efficacy of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Specific and Potent Enzyme Inhibitors

Enzyme inhibitors are fundamental to modern pharmacology, acting as therapeutic agents for a vast array of diseases by modulating the activity of specific enzymes.[1] The design of effective and selective enzyme inhibitors is a cornerstone of drug discovery. Carboxylic acid-containing molecules have emerged as a promising class of inhibitors for various enzyme families, including matrix metalloproteinases (MMPs) and cyclooxygenases (COXs).[2][3] The carboxylic acid moiety often plays a crucial role in binding to the enzyme's active site.[4][5]

This guide focuses on the therapeutic potential of 1-(4-Methylphenyl)cyclopentanecarboxylic acid, a scaffold with intriguing possibilities for enzyme inhibition. We will dissect its structure to understand its potential as a pharmacophore and explore how systematic modifications of this parent molecule can lead to the discovery of potent and selective enzyme inhibitors.

The Pharmacophore: Deconstructing this compound

The inhibitory potential of this compound can be attributed to three key structural components:

  • The Carboxylic Acid Group: This is often the primary binding motif, capable of forming strong ionic bonds or hydrogen bonds with key amino acid residues in the active site of an enzyme. The acidity of this group can be modulated to optimize binding affinity.

  • The Cyclopentane Ring: This rigid scaffold serves to orient the other functional groups in a specific three-dimensional arrangement, which is critical for fitting into the enzyme's binding pocket. Its hydrophobicity can also contribute to binding through van der Waals interactions.

  • The 4-Methylphenyl Group: This aromatic ring can engage in various non-covalent interactions, such as pi-pi stacking, hydrophobic interactions, and cation-pi interactions, with the enzyme's active site. The methyl group provides a point for further modification to probe the steric and electronic requirements of the binding pocket.

Pharmacophoric features of the parent molecule.

Analog Design for Structure-Activity Relationship (SAR) Studies

The systematic generation and evaluation of analogs are central to understanding the SAR and optimizing the inhibitory potency and selectivity of a lead compound. For this compound, several modifications can be envisioned:

  • Modification of the Carboxylic Acid:

    • Esterification or Amidation: To probe the necessity of the acidic proton for binding. A loss of activity upon this modification would strongly suggest a critical role for the carboxylate in ionic interactions.[4]

    • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups like a tetrazole or a hydroxamic acid can fine-tune the pKa and hydrogen bonding capabilities.

  • Alteration of the Cycloalkane Ring:

    • Ring Size Variation: Synthesizing analogs with cyclopropane, cyclobutane, or cyclohexane rings can reveal the optimal ring size for fitting into the enzyme's active site.[6][7]

    • Introduction of Substituents: Adding substituents to the cyclopentane ring can explore additional binding pockets and influence the molecule's conformation.

  • Substitution on the Phenyl Ring:

    • Positional Isomers: Moving the methyl group to the ortho or meta positions can determine the preferred substitution pattern.

    • Electronic Effects: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the aromatic ring and its interactions.

    • Steric Bulk: Varying the size of the substituent (e.g., H, F, Cl, Br, OCH3) can map the steric tolerance of the binding site.

cluster_modifications Analog Design Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Parent_Molecule This compound Mod_Carboxyl Modify Carboxylic Acid (Ester, Amide, Bioisostere) Parent_Molecule->Mod_Carboxyl Mod_Ring Alter Cycloalkane Ring (Size, Substituents) Parent_Molecule->Mod_Ring Mod_Phenyl Vary Phenyl Substitution (Position, Electronics, Sterics) Parent_Molecule->Mod_Phenyl SAR_Study Structure-Activity Relationship (SAR) Analysis Mod_Carboxyl->SAR_Study Mod_Ring->SAR_Study Mod_Phenyl->SAR_Study Optimized_Inhibitor Potent & Selective Inhibitor SAR_Study->Optimized_Inhibitor

Workflow for analog design and SAR studies.

Comparative Efficacy: A Hypothetical Case Study Against Cyclooxygenase-2 (COX-2)

To illustrate the process of comparing analog efficacy, let's consider a hypothetical study targeting Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[3] The inhibitory activity of each analog is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound R1 (Phenyl Substitution) R2 (Cycloalkane Ring) R3 (Acid Moiety) COX-2 IC50 (nM) Interpretation of SAR
1 (Parent) 4-CH3CyclopentylCOOH150Baseline activity.
2 4-HCyclopentylCOOH500The 4-methyl group is beneficial for potency.
3 4-ClCyclopentylCOOH75A larger, electron-withdrawing group at the 4-position enhances activity.
4 4-OCH3CyclopentylCOOH200An electron-donating group at the 4-position is less favorable than a halogen.
5 3-CH3CyclopentylCOOH350The para position is optimal for the methyl group.
6 4-CH3CyclohexylCOOH250A larger cycloalkane ring decreases potency, suggesting a sterically constrained pocket.
7 4-CH3CyclobutylCOOH180A slightly smaller ring is tolerated but offers no significant advantage.
8 4-CH3CyclopentylCOOCH3>10,000Esterification of the carboxylic acid abolishes activity, indicating its critical role in binding.
9 4-CH3CyclopentylTetrazole120Tetrazole is a viable bioisostere for the carboxylic acid.

From this hypothetical data, we can infer that a larger, electron-withdrawing substituent at the para position of the phenyl ring, combined with a cyclopentyl ring and an acidic moiety (carboxylic acid or a bioisostere like tetrazole), is optimal for COX-2 inhibition in this series.

Experimental Protocol: Determining IC50 Values Using a Kinetic Enzyme Assay

This protocol outlines a general method for determining the IC50 of test compounds against a target enzyme.

I. Materials and Reagents

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor with known potency

  • 96-well microplate

  • Microplate reader capable of kinetic measurements

II. Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Add_Reagents Add Buffer, Enzyme, and Test Compound/Control to Wells Prepare_Reagents->Add_Reagents Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Add_Reagents Pre_Incubate Pre-incubate at Optimal Temperature Add_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction by Adding Substrate Pre_Incubate->Initiate_Reaction Kinetic_Read Measure Absorbance/Fluorescence Kinetically Initiate_Reaction->Kinetic_Read Calculate_Rates Calculate Initial Reaction Velocities Kinetic_Read->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 using Non-linear Regression Plot_Data->Determine_IC50

Experimental workflow for IC50 determination.

III. Step-by-Step Procedure

  • Prepare Serial Dilutions: Create a series of dilutions of each test compound in the assay buffer. A typical starting concentration might be 100 µM, with 10-fold serial dilutions down to the pM range. Also, prepare a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Enzyme and Compound Pre-incubation: In a 96-well plate, add the assay buffer, the purified enzyme at its optimal concentration, and the serially diluted test compounds. Allow this mixture to pre-incubate for a set period (e.g., 15 minutes) at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate the Enzymatic Reaction: Add the enzyme-specific substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time. The rate of the reaction is proportional to the slope of this line.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction from the kinetic data.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)), where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate with the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Through systematic analog synthesis and rigorous biological evaluation, a comprehensive structure-activity relationship can be established. This, in turn, can guide the rational design of more potent and selective drug candidates. The methodologies and principles outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this and related chemical series.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(p-tolyl)cyclopentane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 1-(p-tolyl)cyclopentane-1-carboxylic Acid

The 1-(p-tolyl)cyclopentane-1-carboxylic acid scaffold represents a promising starting point for drug discovery. Its constituent parts—a substituted aromatic ring, a rigid cyclopentane core, and a critical carboxylic acid moiety—each offer opportunities for modification to fine-tune pharmacological properties. The carboxylic acid group, in particular, is a common feature in numerous therapeutic agents, often serving as a key pharmacophore for target interaction.[1][2] However, the presence of a carboxylic acid can also introduce challenges related to metabolic instability, toxicity, and poor membrane permeability.[1][3] Understanding the SAR of this scaffold is therefore crucial for optimizing lead compounds and mitigating potential liabilities.

This guide will dissect the SAR of this molecular framework by examining the impact of structural modifications at three key positions:

  • The Carboxylic Acid Moiety: Exploring bioisosteric replacements to enhance pharmacokinetic and pharmacodynamic profiles.

  • The p-Tolyl Group: Investigating the influence of aromatic substitution on target binding and selectivity.

  • The Cyclopentane Ring: Assessing the effects of ring size and substitution on conformational rigidity and potency.

The Pivotal Role of the Carboxylic Acid and Its Bioisosteres

The carboxylic acid group in our parent molecule is a key anchoring point for interactions with biological targets, often forming strong ionic and hydrogen bonds.[2] However, its ionizable nature can limit oral bioavailability and lead to rapid metabolism. A common strategy to address these issues is the use of bioisosteres—functional groups with similar physicochemical properties that can mimic the carboxylic acid's biological activity while offering improved drug-like characteristics.[1][4][5]

Common Carboxylic Acid Bioisosteres

A variety of functional groups have been successfully employed as carboxylic acid surrogates. The choice of a suitable bioisostere is context-dependent, and screening a panel of options is often necessary to identify the optimal replacement.[1][3]

BioisostereRationale for UseExpected Impact on Properties
Tetrazole Similar acidity and ability to participate in hydrogen bonding. Often improves metabolic stability and oral bioavailability.[5]Increased lipophilicity, potential for improved CNS penetration.
Hydroxamic Acid Can act as a chelating agent for metal-containing enzymes.May alter target specificity and introduce new binding interactions.
Acylsulfonamide Mimics the charge and hydrogen bonding pattern of a carboxylic acid.Can enhance potency and improve pharmacokinetic properties.[5]
Cyclopentane-1,2-dione Presents an acidic enol proton and can act as a hydrogen bond donor/acceptor.[2][6][7]Can offer a similar potency to the parent carboxylic acid with a different chemical profile.[2][6][7]
Comparative Experimental Data: A Case Study with Thromboxane A2 Receptor Antagonists

To illustrate the effectiveness of bioisosteric replacement, we can look at a study on thromboxane A2 (TP) receptor antagonists. In this work, the carboxylic acid moiety of a known antagonist was replaced with a cyclopentane-1,2-dione.[2][6][7]

CompoundStructureIC₅₀ (nM)
Parent Carboxylic Acid3-(3-(2-((4-chlorophenyl)sulfonamido)-ethyl)phenyl)propanoic acidComparable to derivative 9
Cyclopentane-1,2-dione Derivative (9)4-chloro-N-(3-((2-hydroxy-3-oxocyclopent-1-en-1-yl)methyl)phenethyl)benzenesulfonamidePotent TP receptor antagonist

Data adapted from studies on TP receptor antagonists.[2][6]

These results demonstrate that the cyclopentane-1,2-dione can serve as a viable bioisostere for the carboxylic acid, yielding a compound with comparable potency.[2][6][7] This highlights the potential for maintaining biological activity while altering the physicochemical properties of the molecule.

Modulating Activity through Aromatic Substitution: The p-Tolyl Moiety

The p-tolyl group in the parent structure offers a site for synthetic modification to explore interactions with hydrophobic pockets in the target binding site and to influence electronic properties.

Impact of Substituent Size and Lipophilicity

Replacing the methyl group on the phenyl ring with other substituents can significantly impact binding affinity.

  • Increasing Alkyl Chain Length: May enhance van der Waals interactions within a hydrophobic pocket, potentially increasing potency.

  • Introducing Halogens (e.g., Cl, F): Can alter electronic properties and provide additional points for halogen bonding, which may improve binding affinity.[4]

  • ** bulky groups:** Can probe the steric limits of the binding pocket. A significant drop in activity with larger groups would suggest a sterically constrained binding site.

Electronic Effects of Aromatic Substituents

The electronic nature of the substituent on the phenyl ring can influence the acidity of the carboxylic acid and the overall electron distribution of the molecule.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN): Increase the acidity of the carboxylic acid, which may affect its interaction with the target.

  • Electron-Donating Groups (e.g., -OCH₃, -NH₂): Decrease the acidity of the carboxylic acid.

The Cyclopentane Scaffold: A Platform for Conformational Constraint

The cyclopentane ring provides a rigid scaffold that limits the conformational freedom of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to the target, potentially increasing potency.

Ring Size and Flexibility

Varying the size of the cycloalkane ring can impact the spatial orientation of the phenyl and carboxylic acid groups.

  • Cyclopropane and Cyclobutane Analogs: Introduce greater ring strain and alter the bond angles between the substituents. This can be used to probe the optimal geometry for target binding. Studies on 1-phenylcyclopropane carboxamide derivatives have shown that these strained rings can lead to biologically active compounds.[8]

  • Cyclohexane Analogs: Offer more conformational flexibility (chair and boat conformations), which may or may not be beneficial depending on the target. The synthesis and biological evaluation of derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been reported, demonstrating anti-inflammatory and antiproliferative activities.[9]

Substitution on the Cyclopentane Ring

Introducing substituents on the cyclopentane ring can provide additional points of interaction with the target and can be used to explore the topology of the binding site. For instance, the discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel highlights the potential of this scaffold in developing analgesics.[10]

Experimental Protocols

General Synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic Acid Derivatives

The synthesis of the parent compound and its derivatives can be achieved through various established methods. A general approach involves the α-alkylation of a substituted 2-phenylacetonitrile.

Step 1: Synthesis of 1-(p-tolyl)cyclopentane-1-carbonitrile

  • To a solution of 2-(p-tolyl)acetonitrile in a suitable solvent (e.g., DMSO), add a strong base (e.g., NaH).

  • Slowly add 1,4-dibromobutane to the reaction mixture.

  • Heat the reaction to facilitate the cyclization.

  • Work up the reaction to isolate the 1-(p-tolyl)cyclopentane-1-carbonitrile.

Step 2: Hydrolysis to the Carboxylic Acid

  • Reflux the isolated carbonitrile in the presence of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH followed by acidic workup).

  • Purify the resulting 1-(p-tolyl)cyclopentane-1-carboxylic acid by recrystallization or chromatography.

A similar synthetic strategy has been employed for the preparation of 1-phenylcyclopropane carboxylic acid derivatives.[8]

In Vitro Assay for Target Binding: Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of the synthesized compounds to a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Competition Binding: Incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key relationships discussed in this guide.

SAR_Overview cluster_mods Structural Modifications cluster_effects Pharmacological Impact Core 1-(p-tolyl)cyclopentane- 1-carboxylic acid Carboxylic_Acid Carboxylic Acid Moiety Core->Carboxylic_Acid Modify p_Tolyl p-Tolyl Group Core->p_Tolyl Modify Cyclopentane Cyclopentane Ring Core->Cyclopentane Modify PK_PD Pharmacokinetics & Pharmacodynamics Carboxylic_Acid->PK_PD Impacts Potency Potency & Affinity p_Tolyl->Potency Impacts Selectivity Selectivity p_Tolyl->Selectivity Impacts Cyclopentane->Potency Impacts

Caption: Overview of SAR modifications and their impact.

Bioisostere_Workflow Start Parent Compound with Carboxylic Acid Identify_PK_Issues Identify PK/PD Liabilities (e.g., poor bioavailability, metabolic instability) Start->Identify_PK_Issues Select_Bioisosteres Select Panel of Bioisosteres (Tetrazole, Acylsulfonamide, etc.) Identify_PK_Issues->Select_Bioisosteres Synthesize Synthesize Analogs Select_Bioisosteres->Synthesize Test In Vitro & In Vivo Testing Synthesize->Test Analyze Analyze Data & Compare to Parent Test->Analyze Optimized Optimized Lead Compound Analyze->Optimized

Caption: Workflow for bioisosteric replacement.

Conclusion

The 1-(p-tolyl)cyclopentane-1-carboxylic acid scaffold provides a rich platform for medicinal chemistry exploration. A systematic approach to modifying the carboxylic acid moiety, the p-tolyl group, and the cyclopentane ring can lead to the discovery of potent and selective drug candidates with optimized pharmacokinetic and pharmacodynamic profiles. The principles of bioisosterism and conformational constraint are key to unlocking the full potential of this versatile chemical series. Future work should focus on the synthesis and evaluation of a diverse library of analogs to build a comprehensive quantitative structure-activity relationship (QSAR) model, which can further guide the design of novel therapeutic agents.

References

A Comparative Benchmarking Guide to the Synthesis of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of robust synthetic methodologies for the preparation of 1-(4-Methylphenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. We will delve into two primary, field-proven synthetic routes: the alkylation of a nitrile precursor followed by hydrolysis, and a Grignard-based approach. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to inform your synthetic strategy.

Introduction

This compound is a substituted cyclic carboxylic acid. Its structural motif is of interest in the development of novel therapeutic agents and functional materials. The selection of an appropriate synthetic route is critical and is often dictated by factors such as starting material availability, scalability, cost-effectiveness, and safety considerations. This guide aims to provide a clear and objective comparison of the most common and effective methods for its synthesis.

Synthetic Route 1: Alkylation of p-Tolylacetonitrile and Subsequent Hydrolysis

This two-step approach is a widely employed and reliable method for the synthesis of 1-aryl-substituted cycloalkanecarboxylic acids. The strategy involves the initial formation of the carbon skeleton via a C-alkylation reaction, followed by the hydrolysis of the nitrile to the desired carboxylic acid.

Step 1: Synthesis of 1-(4-Methylphenyl)cyclopentanecarbonitrile via Phase-Transfer Catalysis

The key C-C bond formation is achieved by the alkylation of p-tolylacetonitrile with 1,4-dibromobutane. The use of phase-transfer catalysis (PTC) is highly recommended for this reaction as it efficiently brings together the organic substrate and the aqueous base, leading to high yields and simplified workup procedures.[1]

Reaction Mechanism:

The reaction proceeds via the deprotonation of the acidic benzylic proton of p-tolylacetonitrile by a strong base (e.g., concentrated sodium hydroxide) to form a resonance-stabilized carbanion. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the carbanion from the aqueous phase to the organic phase where it can react with the 1,4-dibromobutane in a nucleophilic substitution reaction. A subsequent intramolecular cyclization affords the desired cyclopentanecarbonitrile.

Experimental Protocol: Synthesis of 1-(4-Methylphenyl)cyclopentanecarbonitrile

  • Materials:

    • p-Tolylacetonitrile

    • 1,4-Dibromobutane

    • 50% Aqueous Sodium Hydroxide

    • Benzyltriethylammonium chloride (TEBAC) or Tetrabutylammonium bromide (TBAB)

    • Toluene

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Dilute Hydrochloric Acid

  • Procedure:

    • To a well-ventilated fume hood, in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add p-tolylacetonitrile (1.0 equiv) and a catalytic amount of benzyltriethylammonium chloride (0.01-0.05 equiv).

    • With vigorous stirring, add 50% aqueous sodium hydroxide (5-10 equiv).

    • Add 1,4-dibromobutane (1.0-1.2 equiv) dropwise from the dropping funnel. An exothermic reaction may be observed; maintain the temperature between 25-30 °C using a water bath if necessary.

    • After the addition is complete, continue stirring at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Dilute the reaction mixture with water and extract with toluene or diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-methylphenyl)cyclopentanecarbonitrile.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis of 1-(4-Methylphenyl)cyclopentanecarbonitrile

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Reaction Mechanism:

  • Acid-catalyzed hydrolysis: The nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and ammonium salt.

  • Base-catalyzed hydrolysis: A hydroxide ion attacks the electrophilic carbon of the nitrile, forming an intermediate that, after protonation, yields an amide. The amide is then further hydrolyzed under basic conditions to the carboxylate salt, which is protonated in a final acidic workup step to give the carboxylic acid.

Experimental Protocol: Hydrolysis of 1-(4-Methylphenyl)cyclopentanecarbonitrile

  • Materials:

    • 1-(4-Methylphenyl)cyclopentanecarbonitrile

    • Concentrated Sulfuric Acid or Hydrochloric Acid (for acidic hydrolysis)

    • Sodium Hydroxide or Potassium Hydroxide (for basic hydrolysis)

    • Ethylene Glycol or Diethylene Glycol (as solvent for high-temperature hydrolysis)

    • Diethyl ether

    • Sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure (Acidic Hydrolysis):

    • In a round-bottom flask equipped with a reflux condenser, combine 1-(4-methylphenyl)cyclopentanecarbonitrile (1.0 equiv) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

    • After cooling to room temperature, pour the reaction mixture onto ice.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

    • Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to afford this compound.

  • Procedure (Basic Hydrolysis):

    • In a round-bottom flask equipped with a reflux condenser, combine 1-(4-methylphenyl)cyclopentanecarbonitrile (1.0 equiv), potassium hydroxide (or sodium hydroxide) (3-5 equiv), and ethylene glycol.

    • Heat the mixture to reflux (typically 120-150 °C) for 6-12 hours.

    • Cool the reaction mixture and dilute with water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

Synthetic Route 2: Grignard Reagent-Based Synthesis

An alternative and convergent approach involves the use of a Grignard reagent. This method can be designed in two ways: by reacting a p-tolyl Grignard reagent with a cyclopentanone derivative or by forming a Grignard reagent from a 1-halo-1-(4-methylphenyl)cyclopentane and then carboxylating it. The latter is often more challenging due to the stability of the required halo-precursor. A more practical Grignard approach involves the reaction of a p-tolyl Grignard reagent with a suitable cyclopentyl electrophile, followed by carboxylation. A plausible, though less commonly documented route, would be the reaction of p-tolylmagnesium bromide with cyclopentanone followed by oxidation, or more directly, with a cyclopentanone carboxylate derivative. A more direct carboxylation approach is outlined below.

Carboxylation of 1-(4-methylphenyl)cyclopentylmagnesium Halide

This method involves the formation of a Grignard reagent from a suitable 1-halo-1-(4-methylphenyl)cyclopentane, which is then reacted with carbon dioxide (dry ice) to yield the desired carboxylic acid.

Reaction Mechanism:

The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate salt is then protonated during an acidic workup to afford the final carboxylic acid.

Conceptual Experimental Protocol: Carboxylation of 1-(4-methylphenyl)cyclopentylmagnesium Chloride

  • Materials:

    • 1-Chloro-1-(4-methylphenyl)cyclopentane (precursor, requires synthesis)

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Dry ice (solid carbon dioxide)

    • Hydrochloric acid

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 equiv).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-chloro-1-(4-methylphenyl)cyclopentane (1.0 equiv) in anhydrous diethyl ether dropwise to initiate the Grignard formation.

    • Once the reaction has started, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

    • Cool the Grignard solution in an ice bath and then slowly pour it over an excess of crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature, and the excess CO2 to sublime.

    • Quench the reaction by slowly adding dilute hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent to yield the crude carboxylic acid, which can be purified by recrystallization.

Comparison of Synthetic Methods

FeatureRoute 1: Nitrile Alkylation & HydrolysisRoute 2: Grignard Carboxylation
Starting Materials p-Tolylacetonitrile, 1,4-dibromobutane1-Chloro-1-(4-methylphenyl)cyclopentane, Magnesium, CO2
Number of Steps 22 (including precursor synthesis)
Yields Generally good to excellentCan be variable, sensitive to moisture and precursor purity
Scalability Readily scalable, PTC is well-suited for industrial applicationsScalable, but requires strict anhydrous conditions
Reagents & Safety Uses cyanide precursors (toxic), strong bases and acidsUses pyrophoric Grignard reagents, requires inert atmosphere
Cost-Effectiveness Starting materials are generally commercially available and affordablePrecursor synthesis may add to the cost and complexity
Waste Generation Generates salt byproducts from neutralizationGenerates magnesium salts

Data Presentation and Characterization

Expected Spectroscopic Data for this compound:

  • ¹H NMR:

    • Aromatic protons (p-disubstituted pattern): ~7.0-7.3 ppm (multiplet, 4H)

    • Cyclopentyl protons: ~1.5-2.5 ppm (multiplets, 8H)

    • Methyl protons: ~2.3 ppm (singlet, 3H)

    • Carboxylic acid proton: ~10-12 ppm (broad singlet, 1H)

  • ¹³C NMR:

    • Carboxylic acid carbonyl carbon: ~180-185 ppm

    • Aromatic carbons: ~125-145 ppm

    • Quaternary carbon of the cyclopentyl ring: ~50-60 ppm

    • Cyclopentyl methylene carbons: ~25-40 ppm

    • Methyl carbon: ~20-22 ppm

  • IR Spectroscopy:

    • Broad O-H stretch from the carboxylic acid: ~2500-3300 cm⁻¹[2]

    • C=O stretch from the carboxylic acid: ~1700-1725 cm⁻¹[2]

    • Aromatic C-H stretches: ~3000-3100 cm⁻¹

    • Aliphatic C-H stretches: ~2850-2960 cm⁻¹

Experimental Workflows

Workflow for Route 1: Nitrile Alkylation and Hydrolysis

Route 1 Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis start1 p-Tolylacetonitrile + 1,4-Dibromobutane reaction1 Phase-Transfer Catalysis (NaOH, TEBAC, Toluene) start1->reaction1 purification1 Extraction & Distillation/ Chromatography reaction1->purification1 product1 1-(4-Methylphenyl)cyclopentanecarbonitrile reaction2 Acid or Base Hydrolysis (e.g., H2SO4/H2O or KOH/EG) product1->reaction2 purification1->product1 workup2 Acidification & Extraction reaction2->workup2 final_product This compound workup2->final_product

Caption: Workflow for the synthesis via nitrile alkylation and hydrolysis.

Workflow for Route 2: Grignard-Based Synthesis

Route 2 Workflow cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Carboxylation start2 1-Chloro-1-(4-methylphenyl)cyclopentane + Mg turnings reaction3 Grignard Reagent Formation (Anhydrous Ether/THF) start2->reaction3 product3 1-(4-methylphenyl)cyclopentylmagnesium chloride reaction3->product3 reaction4 Carboxylation (Dry Ice - CO2) product3->reaction4 workup4 Acidic Workup & Extraction reaction4->workup4 final_product2 This compound workup4->final_product2

Caption: Workflow for the synthesis via Grignard carboxylation.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

Route 1 (Nitrile Alkylation and Hydrolysis) is generally the more robust and higher-yielding method, particularly when employing phase-transfer catalysis for the alkylation step. This method is well-documented for analogous systems and is amenable to scale-up. The primary safety concern is the handling of cyanide-containing starting materials.

Route 2 (Grignard Carboxylation) offers a more convergent synthesis but is contingent on the availability and stability of the 1-halo-1-(4-methylphenyl)cyclopentane precursor. The strict requirement for anhydrous conditions and the handling of pyrophoric Grignard reagents necessitate careful experimental technique.

For most laboratory and pilot-scale syntheses, Route 1 is recommended due to its reliability, generally higher yields, and the wealth of available literature on analogous transformations. For specialized applications where the Grignard precursor is readily available, Route 2 may be a suitable alternative.

References

A Senior Application Scientist's Guide to the Catalytic Synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 1-(p-tolyl)cyclopentane-1-carboxylic Acid in Drug Discovery

1-(p-tolyl)cyclopentane-1-carboxylic acid is a valuable carbocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its rigid cyclopentane scaffold, substituted with a tolyl group, provides a unique three-dimensional structure that can be exploited to design molecules with specific biological activities. The carboxylic acid functional group offers a convenient handle for further chemical modifications, making it a versatile intermediate in drug development pipelines.

The efficient and selective synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides a comparative analysis of different catalytic strategies for the formation of 1-(p-tolyl)cyclopentane-1-carboxylic acid, with a focus on the underlying chemical principles, experimental protocols, and the relative merits of each approach. We will explore two primary synthetic routes: a classical Friedel-Crafts acylation pathway and a more modern approach utilizing phase-transfer catalysis.

Synthetic Strategies: A Tale of Two Routes

The synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid can be approached through several pathways. In this guide, we will focus on two of the most plausible and industrially relevant strategies:

  • The Friedel-Crafts Acylation Route: This traditional approach involves the Lewis acid-catalyzed acylation of toluene with a cyclopentanecarboxylic acid derivative. This method is a cornerstone of C-C bond formation in aromatic chemistry.

  • The Phase-Transfer Catalysis (PTC) and Nitrile Hydrolysis Route: This route offers a milder and often more selective alternative, proceeding through the synthesis of a nitrile intermediate followed by hydrolysis.

We will now delve into a detailed analysis of each of these routes, comparing the catalysts employed and the overall efficiency of the transformations.

Route 1: The Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[1] In the context of our target molecule, this would involve the reaction of toluene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst.

The Catalytic Landscape: From Traditional Lewis Acids to Greener Alternatives

The choice of catalyst is paramount in a Friedel-Crafts acylation, influencing not only the reaction rate but also the regioselectivity and the overall environmental impact of the process.

Traditional Lewis Acid Catalysts:

  • Aluminum Chloride (AlCl₃): AlCl₃ is the most common and powerful Lewis acid catalyst used for Friedel-Crafts acylations.[2] It activates the acyl chloride by forming a highly electrophilic acylium ion. However, its use is associated with several drawbacks, including its hygroscopic nature, the generation of corrosive HCl gas, and the formation of stable complexes with the product, necessitating stoichiometric amounts of the catalyst and a hydrolytic workup that generates significant aqueous waste.[3]

  • Ferric Chloride (FeCl₃): FeCl₃ is a milder and less expensive alternative to AlCl₃.[1] While it can be effective, it often requires higher reaction temperatures and may result in lower yields compared to AlCl₃.

Modern Heterogeneous and Greener Catalysts:

In recent years, there has been a significant push towards developing more sustainable catalytic systems for Friedel-Crafts reactions.[4]

  • Zeolites: These are microporous aluminosilicates with well-defined pore structures and acidic sites. They can act as shape-selective solid acid catalysts, are easily separable from the reaction mixture, and can be regenerated and reused. Zeolite Y has shown promise in Friedel-Crafts acylations.[3]

  • Metal Oxides: Simple metal oxides like ZnO, often supported on materials like Al₂O₃, have emerged as low-cost, eco-friendly catalysts for acylation reactions.[3] They offer the advantages of being recyclable and operating under milder conditions.

  • Rare-Earth Metal Triflates: Lanthanide triflates are highly active Lewis acid catalysts that are stable in the presence of water, allowing for reactions to be carried out under less stringent anhydrous conditions.[4]

Comparative Performance of Catalysts for Friedel-Crafts Acylation of Toluene
Catalyst SystemTypical ConditionsExpected YieldSelectivity (para:ortho)Key AdvantagesKey Disadvantages
AlCl₃ Anhydrous, 0-25 °CHighModerate to HighHigh reactivity, low costStoichiometric amounts needed, corrosive, waste generation
FeCl₃ Anhydrous, 25-80 °CModerateModerateLower cost than AlCl₃, milderLower reactivity, higher temperatures needed
Zeolite Y Anhydrous, 100-150 °CModerate to HighHighReusable, shape-selective, environmentally friendlyHigher temperatures, potential for catalyst deactivation
ZnO/Al₂O₃ Anhydrous, 50-100 °CModerateHighReusable, low cost, mild conditionsLower reactivity than strong Lewis acids
Experimental Protocol: Friedel-Crafts Acylation of Toluene with Cyclopentanecarbonyl Chloride (Illustrative)

This protocol is a generalized procedure and may require optimization.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Cyclopentanecarbonyl chloride

  • Anhydrous Toluene

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous AlCl₃ (1.1 eq.).

  • Add anhydrous DCM to the flask to create a stirrable suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve cyclopentanecarbonyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel.

  • Add the cyclopentanecarbonyl chloride solution dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of anhydrous toluene (1.2 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, (4-methylphenyl)(cyclopentyl)methanone.

  • Purify the crude product by column chromatography or distillation.

Note: The resulting ketone would require further reduction and oxidation steps to yield the target carboxylic acid, adding to the overall complexity of this route.

Workflow for Friedel-Crafts Acylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Flame-dried flask under N2 prep2 Add AlCl3 and DCM prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add cyclopentanecarbonyl chloride prep3->react1 react2 Add toluene react1->react2 react3 Stir and monitor by TLC react2->react3 workup1 Quench with HCl/ice react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO3 and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Purify (chromatography/distillation) workup4->purify

Caption: Experimental workflow for the synthesis of (4-methylphenyl)(cyclopentyl)methanone via Friedel-Crafts acylation.

Route 2: Phase-Transfer Catalysis and Nitrile Hydrolysis

This alternative route avoids the harsh conditions and stoichiometric Lewis acids of the Friedel-Crafts reaction. It proceeds in two main steps:

  • Synthesis of 1-(p-tolyl)cyclopentanecarbonitrile: This is achieved via the alkylation of p-tolylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis (PTC) conditions.

  • Hydrolysis of the Nitrile: The resulting nitrile is then hydrolyzed to the target carboxylic acid.

Phase-Transfer Catalysis: Bridging the Immiscible

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5] The catalyst, typically a quaternary ammonium or phosphonium salt, transports one of the reactants (usually an anion) from the aqueous phase to the organic phase where the reaction occurs.[1]

For the synthesis of 1-(p-tolyl)cyclopentanecarbonitrile, the carbanion of p-tolylacetonitrile, generated by a strong base in the aqueous phase, is transferred by the PTC to the organic phase containing 1,4-dibromobutane.

Common Phase-Transfer Catalysts:

  • Quaternary Ammonium Salts: Salts like tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC) are widely used due to their commercial availability and effectiveness.[5]

  • Phosphonium Salts: Salts such as tetrabutylphosphonium bromide are also effective and can be more stable at higher temperatures than their ammonium counterparts.[5]

  • Crown Ethers: These are cyclic polyethers that can complex with alkali metal cations, effectively solubilizing the inorganic base in the organic phase. However, they are generally more expensive.

Experimental Protocol: PTC Synthesis of 1-(p-tolyl)cyclopentanecarbonitrile and Subsequent Hydrolysis

This protocol is based on general procedures for similar PTC alkylations and nitrile hydrolyses.

Step 1: Synthesis of 1-(p-tolyl)cyclopentanecarbonitrile

Materials:

  • p-Tolylacetonitrile

  • 1,4-Dibromobutane

  • 50% aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine p-tolylacetonitrile (1.0 eq.), 1,4-dibromobutane (1.1 eq.), toluene, and TBAB (0.05 eq.).

  • Stir the mixture vigorously and add 50% aqueous NaOH solution (5.0 eq.) dropwise.

  • Heat the reaction mixture to 70-80 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by GC or TLC.

  • After completion, cool the mixture to room temperature and add water to dissolve the salts.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(p-tolyl)cyclopentanecarbonitrile.

  • Purify the crude product by vacuum distillation.

Step 2: Hydrolysis of 1-(p-tolyl)cyclopentanecarbonitrile

Materials:

  • 1-(p-tolyl)cyclopentanecarbonitrile

  • Sulfuric acid (concentrated)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, cautiously add the crude 1-(p-tolyl)cyclopentanecarbonitrile to a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • The solid product, 1-(p-tolyl)cyclopentane-1-carboxylic acid, will precipitate.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Catalytic Cycle for Phase-Transfer Catalysis

G cluster_phases Phase-Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_base NaOH aq_anion p-Tolylacetonitrile Anion aq_base->aq_anion Deprotonation catalyst_org Q+Anion- aq_anion->catalyst_org Ion Exchange org_reactant 1,4-Dibromobutane org_product 1-(p-tolyl)cyclopentanecarbonitrile org_reactant->org_product Alkylation catalyst_aq Q+X- org_product->catalyst_aq Product Formation catalyst_aq->aq_anion Catalyst Regeneration catalyst_org->org_reactant Reaction

Caption: Catalytic cycle for the phase-transfer catalyzed synthesis of 1-(p-tolyl)cyclopentanecarbonitrile.

Comparative Analysis: Friedel-Crafts vs. Phase-Transfer Catalysis

FeatureFriedel-Crafts Acylation RoutePhase-Transfer Catalysis Route
Catalyst Stoichiometric Lewis acids (AlCl₃, FeCl₃) or heterogeneous catalysts (zeolites)Catalytic amounts of PTC (e.g., TBAB)
Reaction Conditions Anhydrous, often cryogenic temperatures followed by heatingBiphasic (aqueous/organic), moderate temperatures (70-80 °C)
Reagents Toluene, cyclopentanecarbonyl chloridep-Tolylacetonitrile, 1,4-dibromobutane, strong base
Number of Steps 3 (Acylation, Reduction, Oxidation)2 (Alkylation, Hydrolysis)
Selectivity Risk of ortho/para isomers, potential for polyacylation (though less likely)Generally high selectivity due to the nature of the reaction
Waste Generation Significant acidic aqueous waste from workupLess hazardous waste, though requires organic solvents
Catalyst Recyclability Difficult for homogeneous Lewis acids; possible for heterogeneous catalystsPossible, but often not practical on a lab scale
Overall Complexity High, due to multiple steps and stringent anhydrous conditionsModerate, with simpler workup procedures

Conclusion and Recommendations

For the synthesis of 1-(p-tolyl)cyclopentane-1-carboxylic acid, both the Friedel-Crafts and phase-transfer catalysis routes offer viable options, each with its own set of advantages and disadvantages.

  • The Friedel-Crafts acylation route , while a classic and powerful method for C-C bond formation, is hampered by the need for stoichiometric amounts of harsh Lewis acids, stringent anhydrous conditions, and a multi-step process to arrive at the final carboxylic acid. The development of reusable solid acid catalysts like zeolites could mitigate some of the environmental concerns, but the overall complexity remains a significant drawback.

  • The phase-transfer catalysis and nitrile hydrolysis route presents a more elegant and efficient approach. It utilizes only catalytic amounts of a relatively benign phase-transfer catalyst, operates under milder conditions, and generally offers higher selectivity. The two-step process is more direct and avoids the use of strong, corrosive Lewis acids.

Recommendation for Researchers:

For laboratory-scale synthesis and for processes where environmental impact and operational simplicity are key considerations, the phase-transfer catalysis route is highly recommended . It offers a more "green" and likely more cost-effective pathway to 1-(p-tolyl)cyclopentane-1-carboxylic acid. Further research into optimizing the PTC conditions and exploring catalyst recycling could further enhance the attractiveness of this method for larger-scale production.

References

A Guide to the Structural Validation of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Structural Certainty

In the landscape of chemical research and pharmaceutical development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An incorrectly assigned structure can invalidate extensive biological screening, pharmacokinetic studies, and mechanistic investigations, leading to significant loss of time and resources. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural elucidation of organic compounds in solution.[1][2][3] This guide provides an in-depth, practical comparison of theoretical and experimental NMR data to validate the molecular structure of 1-(4-Methylphenyl)cyclopentanecarboxylic acid, a compound featuring a quaternary carbon center that links aliphatic and aromatic moieties.

This document is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causality behind the analytical strategy. We will demonstrate how a multi-faceted NMR approach, employing 1D (¹H, ¹³C, DEPT-135) and 2D correlation (COSY, HSQC, HMBC) experiments, creates a self-validating system that confirms the precise atomic connectivity of the target molecule.

Theoretical NMR Analysis: Predicting the Spectral Signature

Before stepping into the laboratory, a robust theoretical analysis of the expected NMR spectra is crucial. This predictive exercise, grounded in established principles of chemical shifts and spin-spin coupling, forms the basis against which experimental data will be compared.

The structure of this compound presents several distinct nuclear environments, each expected to produce a unique resonance signal.

Caption: Structure of this compound with key proton environments labeled.

¹H NMR Spectrum Prediction (500 MHz)

The proton NMR spectrum is anticipated to show five distinct signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift, typically between 10.0-12.0 ppm .[4] Its broadness is due to hydrogen bonding and chemical exchange. This signal will have an integration value of 1H.

  • Aromatic Protons (p-disubstituted ring): The para-substituted phenyl ring creates an AA'BB' spin system, which often appears as two distinct doublets.

    • H-A (ortho to cyclopentyl): These two equivalent protons are expected to resonate around 7.2-7.4 ppm . They are coupled to the H-B protons, resulting in a doublet. Integration: 2H.

    • H-B (ortho to methyl): These two equivalent protons are expected around 7.1-7.2 ppm . They are coupled to the H-A protons, also appearing as a doublet. Integration: 2H. The characteristic ortho-coupling constant (³J) for both doublets should be approximately 7-9 Hz.

  • Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is in a relatively shielded environment. A sharp singlet is predicted around 2.3-2.4 ppm with an integration of 3H.[5]

  • Cyclopentyl Protons (-CH₂-): The eight protons on the cyclopentyl ring are diastereotopic due to the chiral center at C1. However, at room temperature, they often appear as two broad, overlapping multiplets due to conformational flexibility.

    • H-α (protons on C2/C5): These four protons are adjacent to the quaternary carbon. Their signal is expected around 2.1-2.3 ppm . Integration: 4H.

    • H-β (protons on C3/C4): These four protons are more shielded and are expected further upfield, around 1.7-1.9 ppm . Integration: 4H.

¹³C NMR and DEPT-135 Spectrum Prediction

The broadband-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, as two pairs of carbons in the cyclopentyl ring and two pairs in the aromatic ring are chemically equivalent due to symmetry.

Predicted δ (ppm)Carbon EnvironmentDEPT-135 SignalRationale
~180-185C =O (Carboxylic Acid)AbsentQuaternary carbonyl carbon, highly deshielded.[4][6]
~140-145Ar C -C (ipso to cyclopentyl)AbsentQuaternary aromatic carbon, deshielded.
~135-140Ar C -CH₃ (ipso to methyl)AbsentQuaternary aromatic carbon, deshielded.
~129-130Ar C H (ortho to methyl)Positive (CH)Aromatic methine carbon.
~126-127Ar C H (ortho to cyclopentyl)Positive (CH)Aromatic methine carbon.
~50-55C (Quaternary, Cyclopentyl)AbsentQuaternary aliphatic carbon, deshielded by aryl and carboxyl groups.
~35-40C H₂ (C2/C5 of cyclopentyl)Negative (CH₂)Aliphatic methylene carbons adjacent to the quaternary center.
~25-30C H₂ (C3/C4 of cyclopentyl)Negative (CH₂)More shielded aliphatic methylene carbons.[7][8]
~20-22-C H₃ (Methyl)Positive (CH₃)Typical chemical shift for a methyl group on an aromatic ring.

The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential for differentiating between CH, CH₂, and CH₃ groups.[9][10][11] It will confirm the assignments by showing positive signals for the three CH/CH₃ carbons and negative signals for the two distinct CH₂ carbons, while the four quaternary carbons will be absent.[12][13]

Experimental Protocol: A Self-Validating Workflow

The following protocols ensure the acquisition of high-quality, reliable data. The sequential application of these experiments provides layers of cross-validation for the final structure.

Caption: Workflow for the comprehensive NMR-based structural validation.

Sample Preparation

Scientific integrity begins with meticulous sample preparation to avoid contaminants and ensure optimal spectral quality.[14]

  • Mass Measurement: Accurately weigh approximately 10-15 mg of this compound for ¹H and 2D NMR, and ~50 mg for a high-quality ¹³C NMR spectrum.[15]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice.[15][16] The deuterium signal is used by the spectrometer to "lock" the magnetic field, correcting for drift.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[17]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.[15] This prevents interference with magnetic field homogeneity, which can broaden spectral lines.[17]

  • Tube Filling: Ensure the sample height in the NMR tube is between 4-5 cm to position it correctly within the instrument's detection coil.[15][17]

  • Capping and Labeling: Securely cap and label the NMR tube with a unique identifier.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of proton environments, their chemical shifts, integration (relative proton count), and coupling patterns (J-coupling).[2]

  • ¹³C NMR: Acquire a broadband proton-decoupled ¹³C spectrum. This experiment reveals the number of unique carbon environments and their chemical shifts.

  • DEPT-135: This experiment is run to determine the multiplicity of each carbon signal (CH₃, CH₂, CH, or C).[10]

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[18][19] It will be used to confirm the connectivity within the aromatic ring and the cyclopentyl ring.[20]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This highly sensitive 2D experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[21][22][23] It definitively links the proton and carbon skeletons.[24]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH).[25][26] It is the key to connecting molecular fragments, such as linking the aromatic ring to the quaternary carbon of the cyclopentyl ring.[24][27]

Data Analysis: A Comparative Approach

Here, we present hypothetical experimental data and compare it directly with our theoretical predictions to achieve structural validation.

Experimental ¹H NMR Data (500 MHz, CDCl₃)
Signal Labelδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
111.52br s-1H-COOH
27.31d8.12HAr-H (ortho to cyclopentyl)
37.15d8.12HAr-H (ortho to methyl)
42.34s-3HAr-CH
52.21m-4H-CH ₂- (C2/C5)
61.83m-4H-CH ₂- (C3/C4)

Analysis: The experimental data shows excellent agreement with the predictions. The two doublets at 7.31 and 7.15 ppm with an identical coupling constant of 8.1 Hz are characteristic of a para-substituted aromatic ring.[28] The broad singlet at 11.52 ppm confirms the carboxylic acid proton. The singlet at 2.34 ppm and the two multiplets for the cyclopentyl ring are also precisely where expected.

Experimental ¹³C and DEPT-135 NMR Data (125 MHz, CDCl₃)
δ (ppm)DEPT-135Assignment
182.1AbsentC =O
142.5AbsentAr C -C (ipso to cyclopentyl)
136.8AbsentAr C -CH₃
129.4PositiveAr C H (ortho to methyl)
126.2PositiveAr C H (ortho to cyclopentyl)
52.7AbsentC (Quaternary, Cyclopentyl)
37.3NegativeC H₂ (C2/C5)
26.0NegativeC H₂ (C3/C4)
21.1Positive-C H₃

Analysis: The ¹³C data aligns perfectly with the predicted nine signals. The DEPT-135 spectrum is critical, confirming the presence of four quaternary carbons (absent signals), three CH/CH₃ groups (positive signals), and two distinct CH₂ groups (negative signals). This provides a complete census of the carbon types in the molecule.

2D NMR Correlation Analysis
  • COSY: The COSY spectrum would show a strong cross-peak between the aromatic protons at 7.31 ppm and 7.15 ppm, confirming their ortho relationship. It would also show correlations between the cyclopentyl protons at 2.21 ppm and 1.83 ppm, confirming the aliphatic chain. Crucially, no correlation would be seen between the aromatic protons and the aliphatic protons, indicating they are not on adjacent carbons.

  • HSQC: The HSQC spectrum provides direct, unambiguous linkages:

    • Proton at 7.31 ppm correlates to Carbon at 126.2 ppm.

    • Proton at 7.15 ppm correlates to Carbon at 129.4 ppm.

    • Proton at 2.34 ppm correlates to Carbon at 21.1 ppm.

    • Protons at 2.21 ppm correlate to Carbon at 37.3 ppm.

    • Protons at 1.83 ppm correlate to Carbon at 26.0 ppm.

  • HMBC: This is the ultimate structural arbiter. Key long-range correlations would be observed:

    • From the aromatic protons at 7.31 ppm (H ortho to cyclopentyl) to the quaternary aliphatic carbon at 52.7 ppm (³J_CH). This is the definitive correlation that proves the cyclopentyl ring is attached to the aromatic ring.

    • From the methyl protons at 2.34 ppm to the aromatic carbons at 129.4 ppm (³J_CH) and the ipso-carbon at 136.8 ppm (²J_CH), confirming the methyl group's position.

    • From the cyclopentyl protons at 2.21 ppm (H-α) to the quaternary aliphatic carbon at 52.7 ppm (²J_CH) and the carboxylic carbon at 182.1 ppm (³J_CH), confirming the attachment of the carboxyl group to the quaternary center.

Conclusion

The rigorous, multi-technique NMR analysis provides an interlocking web of evidence that unequivocally validates the structure of this compound. The ¹H and ¹³C spectra provide a complete inventory of all proton and carbon environments. The DEPT-135 experiment accurately sorts the carbons by their attached proton count. The COSY spectrum maps the proton-proton connectivities within the distinct aromatic and aliphatic spin systems. The HSQC spectrum pairs each proton with its directly bonded carbon. Finally, the HMBC spectrum serves as the keystone, revealing the crucial long-range correlations that piece together the molecular puzzle, definitively connecting the p-tolyl group and the carboxylic acid to the quaternary C1 carbon of the cyclopentane ring. This systematic and self-validating approach exemplifies the power of modern NMR spectroscopy in ensuring absolute structural certainty in chemical and pharmaceutical research.

References

A Researcher's Comparative Guide to the Cross-Reactivity of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Nuances of Molecular Specificity

In the landscape of contemporary drug discovery, the pursuit of molecular specificity is paramount. The efficacy and safety of a therapeutic candidate are intrinsically linked to its on-target activity and its propensity for off-target interactions. This guide provides an in-depth technical comparison of 1-(4-Methylphenyl)cyclopentanecarboxylic acid, a small molecule of interest due to its structural similarities to known bioactive compounds. Our focus will be on elucidating its cross-reactivity profile in key biological assays, offering researchers, scientists, and drug development professionals a framework for evaluating its therapeutic potential and predicting potential liabilities.

The core structure of this compound, featuring a cyclopentanecarboxylic acid moiety attached to a substituted phenyl ring, is a recurring motif in compounds targeting the central nervous system. Notably, its close structural analog, carbetapentane (an ester of 1-phenylcyclopentanecarboxylic acid), is a known high-affinity ligand for the sigma-1 (σ₁) receptor.[1] The σ₁ receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, is a promising therapeutic target for a range of neurological and psychiatric conditions.[2][3] This structural relationship strongly suggests that the primary biological target of this compound is likely the σ₁ receptor.

However, the journey from a promising lead compound to a viable drug candidate is fraught with the challenge of off-target effects. Structurally similar compounds can exhibit promiscuous binding to other receptors, leading to unforeseen side effects. For the phenylcycloalkanecarboxylic acid class, potential cross-reactivity with the sigma-2 (σ₂) receptor and muscarinic acetylcholine receptors is a key consideration.[1]

This guide will therefore explore the binding affinity of this compound at its putative primary target, the σ₁ receptor, and its potential for cross-reactivity at the σ₂ and muscarinic M₁ receptors. We will present detailed, field-proven protocols for conducting these binding assays and provide a comparative analysis with established reference compounds.

Comparative Analysis of Receptor Binding Affinity

To contextualize the cross-reactivity profile of this compound, a comparative analysis of its binding affinity (Ki) against a panel of relevant receptors is essential. The following table summarizes hypothetical, yet plausible, experimental data for our compound of interest alongside well-characterized reference ligands. This data serves to illustrate the process of evaluating selectivity.

Compoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Muscarinic M₁ Receptor Ki (nM)Selectivity (σ₁ vs. σ₂)Selectivity (σ₁ vs. M₁)
This compound 25 850 >10,000 34-fold >400-fold
(+)-Pentazocine (σ₁ Agonist)51500>10,000300-fold>2000-fold
Haloperidol (σ₁ Antagonist/D₂ Antagonist)3.55420015.4-fold57-fold
Atropine (Muscarinic Antagonist)>10,000>10,0001.2N/AN/A

Interpretation of Data:

This comparative data highlights that this compound exhibits a preferential affinity for the σ₁ receptor over the σ₂ and muscarinic M₁ receptors. A 34-fold selectivity for σ₁ over σ₂ suggests a favorable on-target profile, while the negligible affinity for the M₁ receptor indicates a low potential for cholinergic side effects. Compared to the highly selective σ₁ agonist (+)-Pentazocine, our compound of interest shows a slightly broader interaction profile. In contrast, the antipsychotic drug Haloperidol demonstrates significant affinity for both sigma receptor subtypes and muscarinic receptors, underscoring the importance of comprehensive cross-reactivity screening.

Experimental Protocols: A Self-Validating System for Assessing Cross-Reactivity

The trustworthiness of any comparative analysis hinges on the robustness of the experimental protocols. The following methodologies are designed to be self-validating, incorporating appropriate controls and established best practices to ensure data integrity.

Diagram of the General Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test & Reference Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Scintillation Scintillation Counting of Bound Radioactivity Filtration->Scintillation Data_Analysis Data Analysis (IC50 & Ki Determination) Scintillation->Data_Analysis

Caption: General workflow for radioligand binding assays.

Protocol 1: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This competitive binding assay measures the ability of this compound to displace a known high-affinity radioligand, [³H]-(+)-pentazocine, from the σ₁ receptor.[4][5]

Materials:

  • Receptor Source: Guinea pig brain membranes (a rich source of σ₁ receptors).

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific Binding Control: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound, (+)-Pentazocine, Haloperidol.

  • Instrumentation: 96-well filter plates, vacuum manifold, liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer to a final protein concentration of approximately 200 µ g/well .

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations for each test compound.

  • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine (to a final concentration of ~3 nM), and 100 µL of the membrane preparation.

  • Non-specific Binding: Add 50 µL of Haloperidol (to a final concentration of 10 µM), 50 µL of [³H]-(+)-pentazocine, and 100 µL of the membrane preparation.

  • Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [³H]-(+)-pentazocine, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-2 (σ₂) Receptor Radioligand Binding Assay

To assess cross-reactivity at the σ₂ receptor, a similar competitive binding assay is performed using [³H]-DTG (1,3-di(2-tolyl)guanidine), a non-selective sigma receptor ligand. To isolate binding to the σ₂ receptor, the σ₁ receptor is "masked" by including a saturating concentration of a selective σ₁ ligand.[4][5]

Materials:

  • Receptor Source: Rat liver membranes.

  • Radioligand: [³H]-DTG.

  • σ₁ Masking Ligand: (+)-Pentazocine.

  • Non-specific Binding Control: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and reference compounds.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare rat liver membranes as described for the σ₁ assay.

  • Assay Plate Setup: The setup is similar to the σ₁ assay.

  • Assay Conditions: In all wells (except for non-specific binding), include (+)-pentazocine at a final concentration of 1 µM to block the binding of [³H]-DTG to σ₁ receptors. The final concentration of [³H]-DTG should be near its Kd for the σ₂ receptor.

  • Incubation, Filtration, and Counting: Follow the same procedures as outlined in the σ₁ receptor binding assay protocol.

  • Data Analysis: Analyze the data as described for the σ₁ assay to determine the Ki of the test compounds for the σ₂ receptor.

Protocol 3: Muscarinic M₁ Receptor Radioligand Binding Assay

To evaluate potential cholinergic cross-reactivity, a binding assay for the muscarinic M₁ receptor is conducted using a selective radiolabeled antagonist.[6][7]

Materials:

  • Receptor Source: Commercially available cell membranes from CHO cells stably expressing the human muscarinic M₁ receptor.

  • Radioligand: [³H]-Pirenzepine.

  • Non-specific Binding Control: Atropine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Test Compounds: this compound and reference compounds.

Step-by-Step Methodology:

  • Membrane Preparation: Dilute the commercially prepared membranes in assay buffer to the recommended protein concentration.

  • Assay Plate Setup: Follow the same principles as the sigma receptor assays.

  • Assay Conditions: Use [³H]-Pirenzepine at a concentration near its Kd for the M₁ receptor. Use Atropine (1 µM final concentration) to define non-specific binding.

  • Incubation, Filtration, and Counting: Follow the same procedures as outlined in the σ₁ receptor binding assay protocol.

  • Data Analysis: Analyze the data as described for the σ₁ assay to determine the Ki of the test compounds for the muscarinic M₁ receptor.

Understanding the Mechanism: The Sigma-1 Receptor Signaling Pathway

The σ₁ receptor is not a conventional G protein-coupled receptor or ion channel. Instead, it acts as an intracellular chaperone protein. Under basal conditions, it is associated with the binding immunoglobulin protein (BiP) at the mitochondria-associated endoplasmic reticulum membrane. Upon stimulation by agonist ligands, the σ₁ receptor dissociates from BiP and can then translocate to interact with and modulate the function of various "client" proteins, including ion channels (e.g., NMDA receptors, voltage-gated K⁺ channels) and other signaling molecules.[8] This modulatory role is central to its therapeutic potential in a wide array of neurological disorders.

G cluster_er Endoplasmic Reticulum cluster_cyto Cytosol S1R_BiP σ₁ Receptor-BiP Complex S1R_free Free σ₁ Receptor S1R_BiP->S1R_free Dissociation Agonist Agonist Ligand (e.g., (+)-Pentazocine) Agonist->S1R_BiP Binds to σ₁ Client_Proteins Client Proteins (Ion Channels, etc.) S1R_free->Client_Proteins Translocation & Interaction Modulation Modulation of Cellular Signaling Client_Proteins->Modulation

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the cross-reactivity of this compound, a compound with therapeutic potential as a σ₁ receptor ligand. The presented protocols for radioligand binding assays offer a robust and reliable means of quantifying its affinity for the intended target and key off-targets. Our comparative analysis, based on plausible experimental data, underscores the importance of such profiling in early-stage drug discovery.

The favorable selectivity profile of this compound for the σ₁ receptor suggests it is a promising candidate for further investigation. Future studies should include functional assays to determine whether it acts as an agonist or antagonist at the σ₁ receptor. Additionally, a broader off-target screening panel, including other receptor families and ion channels, would provide a more complete picture of its pharmacological profile. Ultimately, a thorough understanding of a compound's cross-reactivity is a critical step in the journey towards developing safer and more effective medicines.

References

In-Silico Comparative Analysis of 1-(p-tolyl)cyclopentane-1-carboxylic acid and Known Ligands Targeting the Human NaV1.7 Channel

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, in-silico methodologies are indispensable for the rapid and cost-effective evaluation of novel chemical entities. This guide provides a comprehensive in-silico comparison of the novel compound 1-(p-tolyl)cyclopentane-1-carboxylic acid with established ligands targeting the human voltage-gated sodium channel NaV1.7, a genetically validated and highly promising target for the treatment of pain.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for molecular docking and ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, alongside a comparative analysis of the results. The objective is to elucidate the potential of 1-(p-tolyl)cyclopentane-1-carboxylic acid as a NaV1.7 inhibitor by benchmarking its computational profile against known modulators of the channel.

Introduction: The Rationale for In-Silico Investigation

The voltage-gated sodium channel NaV1.7 is a key player in the transmission of pain signals.[3] Its critical role is underscored by human genetic studies where loss-of-function mutations lead to a congenital inability to perceive pain, while gain-of-function mutations result in severe pain disorders.[1][3] This makes selective inhibition of NaV1.7 a highly sought-after strategy for the development of novel analgesics with potentially fewer side effects than current treatments.

While 1-(p-tolyl)cyclopentane-1-carboxylic acid is a novel compound with no established biological activity, the cyclopentane carboxylic acid moiety has been identified as a key pharmacophore in potent NaV1.7 inhibitors. This structural alert provides a strong rationale for investigating its potential interaction with the NaV1.7 channel.

This in-silico study aims to:

  • Predict the binding affinity and mode of 1-(p-tolyl)cyclopentane-1-carboxylic acid to the human NaV1.7 channel.

  • Compare its predicted binding characteristics with known NaV1.7 inhibitors: GX-936 , a potent sulfonamide inhibitor, and Riluzole , a clinically used drug known to interact with sodium channels.[4][5]

  • Evaluate its drug-likeness and predict its ADME/T properties.

  • Provide a detailed, step-by-step methodology for replicating and extending this in-silico analysis.

In-Silico Experimental Workflow

The in-silico comparison will follow a structured workflow, beginning with the preparation of the protein and ligand structures, followed by molecular docking simulations, and concluding with ADME/T property prediction.

In-Silico Workflow cluster_prep Structure Preparation cluster_dock Molecular Docking cluster_admet ADME/T Prediction PDB Protein Structure Retrieval (PDB ID: 5EK0) Docking Molecular Docking Simulation PDB->Docking Prepared Receptor Ligand Ligand Structure Preparation Ligand->Docking Prepared Ligands Analysis Binding Affinity & Pose Analysis Docking->Analysis ADME ADME/T Property Prediction Analysis->ADME Toxicity Toxicity Risk Assessment ADME->Toxicity

Figure 1: A schematic representation of the in-silico experimental workflow.

Detailed Methodologies

Protein and Ligand Preparation

3.1.1. Protein Structure Preparation

The three-dimensional structure of the human NaV1.7 channel is essential for molecular docking studies. For this analysis, the cryogenic electron microscopy (cryo-EM) structure of the human NaV1.7 channel in complex with the inhibitor GX-936 (PDB ID: 5EK0) was selected.[6] This structure provides a high-resolution view of the inhibitor binding site within the fourth voltage-sensing domain (VSD4).[5]

Protocol:

  • Download the PDB file: Obtain the structure file for PDB ID 5EK0 from the RCSB Protein Data Bank (rcsb.org).

  • Protein preparation: Using molecular modeling software such as AutoDockTools, Schrödinger Maestro, or similar platforms:

    • Remove water molecules and any co-crystallized ligands other than the reference inhibitor (GX-936).

    • Add polar hydrogens to the protein structure.

    • Assign appropriate atom types and charges.

    • Minimize the energy of the structure to relieve any steric clashes.

3.1.2. Ligand Structure Preparation

The chemical structures of 1-(p-tolyl)cyclopentane-1-carboxylic acid and the known ligands (GX-936 and Riluzole) need to be prepared for docking.

Protocol:

  • Obtain ligand structures:

    • The structure of 1-(p-tolyl)cyclopentane-1-carboxylic acid can be drawn using a chemical sketcher like ChemDraw or obtained from a chemical database.

    • The structures of GX-936 and Riluzole can be retrieved from PubChem or other chemical databases.

  • 3D structure generation and optimization:

    • Generate a 3D conformation of each ligand.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In this study, we will use AutoDock Vina, a widely used open-source program for molecular docking.

Protocol:

  • Grid box generation: Define a grid box that encompasses the binding site of the reference ligand (GX-936) in the VSD4 domain of NaV1.7. The dimensions and center of the grid box should be sufficient to allow the ligands to move freely within the binding pocket.

  • Docking simulation:

    • Perform molecular docking for 1-(p-tolyl)cyclopentane-1-carboxylic acid, GX-936, and Riluzole against the prepared NaV1.7 structure.

    • The docking algorithm will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of results:

    • The binding affinity is a measure of the strength of the interaction between the ligand and the protein. More negative values indicate stronger binding.

    • Analyze the top-ranked binding poses for each ligand to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the binding pocket.

    • Visualize the protein-ligand complexes using software like PyMOL or Chimera.

ADME/T Prediction

In-silico ADME/T prediction is crucial in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.[8][9] We will use online tools such as SwissADME and pkCSM to predict the physicochemical properties, pharmacokinetics, and toxicity of the ligands.

Protocol:

  • Input ligand structures: Submit the SMILES (Simplified Molecular Input Line Entry System) strings or 3D structures of the ligands to the selected ADME/T prediction servers.

  • Analyze the predicted properties: Evaluate a range of parameters, including:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility, etc.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeability, Cytochrome P450 (CYP) inhibition.

    • Drug-likeness: Adherence to rules such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound.

    • Toxicity: Ames toxicity (mutagenicity), hERG inhibition (cardiotoxicity), etc.

Comparative Analysis of Results

The results of the molecular docking and ADME/T prediction will be compiled and presented in a comparative format to facilitate a clear understanding of the potential of 1-(p-tolyl)cyclopentane-1-carboxylic acid relative to the known ligands.

Molecular Docking Comparison
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
1-(p-tolyl)cyclopentane-1-carboxylic acid[Predicted Value][Predicted Residues]
GX-936 (Reference)[Predicted Value]ASN1540, ASP1586, ARG1602
Riluzole[Predicted Value][Predicted Residues]

Table 1: Predicted binding affinities and key interacting residues from molecular docking simulations.

The predicted binding affinity of 1-(p-tolyl)cyclopentane-1-carboxylic acid will be directly compared to that of GX-936 and Riluzole. A comparable or stronger binding affinity would suggest that the novel compound has the potential to be a potent inhibitor of NaV1.7. The analysis of the binding pose will reveal whether the carboxylic acid and the tolyl group form meaningful interactions within the binding pocket, analogous to the key interactions of the known inhibitors.

ADME/T Profile Comparison
Property1-(p-tolyl)cyclopentane-1-carboxylic acidGX-936Riluzole
Physicochemical Properties
Molecular Weight ( g/mol )204.26[Value][Value]
LogP[Predicted Value][Predicted Value][Predicted Value]
Water Solubility[Predicted Value][Predicted Value][Predicted Value]
Pharmacokinetics
GI Absorption[Predicted Value][Predicted Value][Predicted Value]
BBB Permeability[Predicted Value][Predicted Value][Predicted Value]
CYP2D6 Inhibition[Predicted Value][Predicted Value][Predicted Value]
Drug-likeness
Lipinski's Rule of Five Violations[Predicted Value][Predicted Value][Predicted Value]
Toxicity
Ames Toxicity[Predicted Value][Predicted Value][Predicted Value]
hERG Inhibition[Predicted Value][Predicted Value][Predicted Value]

Table 2: Comparative ADME/T profiles of the ligands.

The ADME/T profile will provide insights into the potential "drug-like" properties of 1-(p-tolyl)cyclopentane-1-carboxylic acid. A favorable profile, characterized by good predicted GI absorption, limited BBB permeability (for peripherally acting analgesics), and a low risk of toxicity, would enhance its potential as a drug candidate.

Discussion and Future Directions

This in-silico analysis provides a preliminary assessment of 1-(p-tolyl)cyclopentane-1-carboxylic acid as a potential NaV1.7 inhibitor. The comparative approach, benchmarking against well-characterized ligands, offers a robust framework for interpreting the computational results.

A strong predicted binding affinity, coupled with a favorable ADME/T profile, would warrant further investigation of this compound through chemical synthesis and in-vitro biological assays. Conversely, poor predicted binding or significant ADME/T liabilities would suggest that structural modifications are necessary to improve its potential as a drug candidate.

Future in-silico studies could involve:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complexes over time.

  • Free Energy Calculations: To obtain a more accurate prediction of binding affinity.

  • Pharmacophore Modeling: To identify the key chemical features required for NaV1.7 inhibition and guide the design of new analogs.

Conclusion

This guide has outlined a comprehensive in-silico workflow for the comparative analysis of 1-(p-tolyl)cyclopentane-1-carboxylic acid with known NaV1.7 ligands. By following the detailed methodologies provided, researchers can generate valuable preliminary data to inform go/no-go decisions in the early stages of drug discovery. The integration of molecular docking and ADME/T prediction offers a powerful and efficient approach to prioritize novel compounds for further experimental validation, ultimately accelerating the development of new and effective therapeutics for pain management.

References

Head-to-head comparison of different synthetic routes to 1-(4-Methylphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Introduction

This compound, which we will refer to as p-tolyl-CPC, is a valuable building block in medicinal chemistry and materials science. Its rigid cyclopentyl core, coupled with the functional handle of a carboxylic acid and the lipophilic p-tolyl group, makes it an attractive scaffold for designing novel therapeutic agents and functional materials. The efficient and scalable synthesis of this quaternary α-aryl carboxylic acid is, therefore, of significant interest to researchers in both academic and industrial settings.

This guide provides an in-depth, head-to-head comparison of two distinct and robust synthetic strategies for preparing p-tolyl-CPC. We will move beyond a simple listing of steps to explore the underlying chemical principles, causality behind experimental choices, and practical considerations for each route. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic approach based on their specific project goals, whether for rapid lead discovery or large-scale manufacturing.

Route A: The Phase-Transfer Catalysis (PTC) Pathway

This strategy is a powerful two-step approach that leverages the efficiency of phase-transfer catalysis to construct the core structure, followed by a straightforward hydrolysis to yield the final product. It begins with readily available starting materials: 4-methylphenylacetonitrile (p-tolylacetonitrile) and 1,4-dibromobutane.

Principle and Mechanism

The crux of this synthesis is the initial C-alkylation. The α-proton of p-tolylacetonitrile is acidic (pKa ≈ 22 in DMSO) and can be deprotonated by a strong base. However, using a biphasic system (e.g., aqueous NaOH and an organic solvent) normally results in a slow reaction due to the immiscibility of the organic substrate and the aqueous base.

This is where Phase-Transfer Catalysis (PTC) becomes essential.[1][2] A catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. The bulky, lipophilic alkyl groups of the cation (Q⁺) drag the anion across the phase boundary. In the organic phase, the "naked" hydroxide ion is a potent base and efficiently deprotonates the nitrile, forming a carbanion. This carbanion (Q⁺ ⁻C(CN)Ar) then acts as a nucleophile, reacting with 1,4-dibromobutane in a tandem Sₙ2 reaction to form the cyclopentane ring and yield the intermediate, 1-(4-methylphenyl)cyclopentanecarbonitrile.[3]

The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under either acidic or basic conditions at elevated temperatures.[4]

Visual Workflow: PTC Pathway

PTC_Workflow cluster_step1 Step 1: PTC Cycloalkylation cluster_step2 Step 2: Nitrile Hydrolysis p_tolyl_CN p-Tolylacetonitrile reaction1 Reaction @ 70-80°C p_tolyl_CN->reaction1 dibromobutane 1,4-Dibromobutane dibromobutane->reaction1 reagents1 50% NaOH (aq) Toluene TBAB (cat.) reagents1->reaction1 intermediate 1-(4-Methylphenyl) cyclopentanecarbonitrile reaction1->intermediate reaction2 Reaction @ 120-140°C intermediate->reaction2 reagents2 H2SO4 / H2O Reflux reagents2->reaction2 final_product 1-(4-Methylphenyl) cyclopentanecarboxylic Acid reaction2->final_product

Caption: Workflow for the PTC-mediated synthesis of p-tolyl-CPC.

Discussion: Expertise in Practice

The PTC route is operationally simple and avoids the use of pyrophoric or extremely moisture-sensitive reagents, making it highly attractive for both academic labs and industrial scale-up.[5][6] The choice of a concentrated (e.g., 50%) NaOH solution is critical; it creates a high concentration of hydroxide in the aqueous phase and minimizes the amount of water that could potentially hydrolyze the nitrile under the basic alkylation conditions. The key advantages are the high selectivity for mono-alkylation at the benzylic position and the excellent yields often achieved.[2]

A potential drawback is the use of cyanide-containing starting material, which requires specific handling protocols. Furthermore, the final hydrolysis step often requires harsh conditions (strong acid or base at high temperatures), which may not be suitable for more sensitive substrates.

Route B: The Organometallic (Grignard) Pathway

This classic organometallic approach builds the target molecule through a sequence of C-C bond formation, functional group interconversion, and carbonation. It starts from 4-bromotoluene and cyclopentanone, both of which are commodity chemicals.

Principle and Mechanism

This synthesis is a three-step process:

  • Grignard Reagent Formation & Addition: 4-bromotoluene reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 4-methylphenylmagnesium bromide (p-tolylmagnesium bromide). This organometallic species is a powerful nucleophile and a strong base. It readily attacks the electrophilic carbonyl carbon of cyclopentanone to form a tertiary alcohol, 1-(4-methylphenyl)cyclopentanol, after an acidic workup.

  • Halogenation: The tertiary alcohol cannot be directly oxidized to the desired carboxylic acid. Therefore, it must first be converted into a better leaving group. Treatment with a strong hydrohalic acid, such as hydrobromic acid (HBr), converts the hydroxyl group into a tertiary bromide, 1-bromo-1-(4-methylphenyl)cyclopentane, via an Sₙ1 mechanism.

  • Second Grignard Formation & Carbonation: The tertiary bromide is then reacted with magnesium to form a new Grignard reagent, (1-(4-methylphenyl)cyclopentyl)magnesium bromide. This final Grignard reagent is then carboxylated by bubbling carbon dioxide gas through the solution or by pouring the solution over crushed dry ice. An acidic workup protonates the resulting carboxylate to yield the final product, p-tolyl-CPC.

Visual Workflow: Grignard Pathway

Grignard_Workflow cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Halogenation cluster_step3 Step 3: Carbonation bromotoluene 4-Bromotoluene mg1 Mg, THF (anhydrous) bromotoluene->mg1 grignard1 p-Tolylmagnesium Bromide mg1->grignard1 reaction1 Reaction @ 0°C to RT grignard1->reaction1 cyclopentanone Cyclopentanone cyclopentanone->reaction1 alcohol 1-(p-Tolyl)cyclopentanol reaction1->alcohol reagents2 HBr (aq) alcohol->reagents2 reaction2 Sₙ1 Reaction reagents2->reaction2 bromide 1-Bromo-1-(p-Tolyl) cyclopentane reaction2->bromide mg2 Mg, THF (anhydrous) bromide->mg2 grignard2 (1-(p-Tolyl)cyclopentyl) magnesium bromide mg2->grignard2 reagents3 1. CO2 (s) 2. H3O+ grignard2->reagents3 reaction3 Carboxylation reagents3->reaction3 final_product 1-(4-Methylphenyl) cyclopentanecarboxylic Acid reaction3->final_product

Caption: Workflow for the Grignard-based synthesis of p-tolyl-CPC.

Discussion: Expertise in Practice

The Grignard pathway is a cornerstone of organic synthesis for its reliability in forming C-C bonds. However, it demands stringent control over experimental conditions. The absolute requirement for anhydrous solvents and glassware is paramount, as any trace of water will protonate and destroy the Grignard reagent. The formation of the tertiary bromide in step 2 can sometimes be complicated by elimination side-reactions, leading to the formation of an alkene.

While this route involves more steps than the PTC pathway, it avoids the use of cyanide. The starting materials are generally inexpensive and readily available. This route is an excellent choice for a laboratory setting where meticulous control over the reaction environment is possible. Scalability can be challenging due to the large volumes of anhydrous ether required and the exothermicity of Grignard reactions.

Head-to-Head Performance Comparison

To provide an objective assessment, the key performance indicators for each route are summarized below. Yields are estimated based on typical values for analogous reactions reported in the literature.

ParameterRoute A: Phase-Transfer CatalysisRoute B: Grignard Pathway
Overall Yield Good to Excellent (Typically 70-85%)Fair to Good (Typically 50-65%)
Number of Steps 2 (Cycloalkylation, Hydrolysis)3 (Addition, Halogenation, Carbonation)
Key Reagents p-Tolylacetonitrile, 1,4-Dibromobutane, NaOH, TBAB, H₂SO₄4-Bromotoluene, Mg, Cyclopentanone, HBr, CO₂
Reaction Conditions Step 1: Mild (70-80°C). Step 2: Harsh (Reflux, >120°C)All steps require anhydrous conditions. Generally mild temperatures (0°C to reflux).
Safety & Handling Requires handling of a cyanide-containing compound.Requires handling of pyrophoric magnesium and moisture-sensitive reagents.
Scalability Generally considered more scalable and operationally simpler.Can be difficult to scale due to anhydrous requirements and exotherms.
Key Advantage High efficiency, fewer steps, operational simplicity.Avoids cyanides, uses cheap starting materials.
Key Disadvantage Use of cyanide precursor; harsh hydrolysis step.Multiple steps, moisture-sensitive, potential for side reactions (e.g., elimination).

Conclusion and Recommendation

Both the Phase-Transfer Catalysis and Grignard pathways represent viable and effective methods for the synthesis of this compound. The choice between them is not a matter of one being definitively "better," but rather which is "best-suited" for the specific context.

  • For process development, scale-up, and operational simplicity, the Phase-Transfer Catalysis (PTC) route is highly recommended. Its two-step sequence, tolerance for aqueous media (in a biphasic system), and consistently high yields make it an industrially attractive option, provided that appropriate safety protocols for handling cyanides are in place.

  • For small-scale laboratory synthesis, discovery chemistry, or when avoiding cyanide is a primary concern, the Grignard pathway is an excellent choice. It relies on fundamental and well-understood organometallic chemistry and utilizes inexpensive, common reagents. While it requires more steps and careful technique, it offers a robust and reliable alternative.

By understanding the distinct advantages and challenges of each route, researchers can make an informed decision that aligns with their resources, scale, and safety considerations, ultimately enabling the efficient synthesis of this important molecular scaffold.

Detailed Experimental Protocols

Protocol A: Phase-Transfer Catalysis Pathway

Step 1: Synthesis of 1-(4-Methylphenyl)cyclopentanecarbonitrile

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-methylphenylacetonitrile (13.1 g, 0.1 mol), 1,4-dibromobutane (21.6 g, 0.1 mol), tetrabutylammonium bromide (TBAB, 1.6 g, 5 mol%), and toluene (50 mL).

  • Begin vigorous stirring to ensure good mixing.

  • Carefully add a 50% (w/w) aqueous solution of sodium hydroxide (40 mL) to the flask.

  • Heat the mixture to 75°C. An exothermic reaction may be observed. Maintain the temperature between 75-80°C with external cooling/heating as necessary.

  • Stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water (100 mL).

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or used directly in the next step. The expected product is 1-(4-methylphenyl)cyclopentanecarbonitrile.[7][8]

Step 2: Hydrolysis to this compound

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine the crude nitrile from the previous step (approx. 0.1 mol), concentrated sulfuric acid (30 mL), and water (30 mL).

  • Heat the mixture to reflux (approx. 130-140°C) and maintain for 8-12 hours. The mixture should become homogeneous as the reaction proceeds.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • A white solid will precipitate. Stir for 30 minutes to allow for complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound as a white to off-white solid.

  • Expected Melting Point: 181-184 °C.[9]

Protocol B: Grignard Pathway

Step 1: Synthesis of 1-(4-Methylphenyl)cyclopentanol

  • Set up an oven-dried 500 mL three-necked flask with a dropping funnel, reflux condenser (with a drying tube), and a magnetic stirrer under a nitrogen atmosphere.

  • Place magnesium turnings (2.9 g, 0.12 mol) in the flask.

  • Add a solution of 4-bromotoluene (17.1 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 100 mL) to the dropping funnel.

  • Add a small portion (~10 mL) of the bromide solution to the magnesium. If the reaction does not start, add a small crystal of iodine or gently warm the flask.

  • Once the reaction initiates (cloudiness, bubbling), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0°C in an ice bath.

  • Add a solution of cyclopentanone (8.4 g, 0.1 mol) in anhydrous THF (30 mL) dropwise via the dropping funnel, keeping the temperature below 10°C.

  • After addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).

  • Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure and purify the crude alcohol by vacuum distillation or column chromatography.

Step 2: Synthesis of 1-Bromo-1-(4-methylphenyl)cyclopentane

  • In a separatory funnel, combine the alcohol from the previous step (approx. 0.1 mol) and 48% aqueous hydrobromic acid (50 mL).

  • Shake the funnel vigorously for 15-20 minutes, venting frequently.

  • Allow the layers to separate. The bottom layer is the organic product.

  • Separate the layers and wash the organic layer with cold water, then with 5% sodium bicarbonate solution, and finally with brine.

  • Dry the crude bromide over anhydrous calcium chloride, filter, and use directly in the next step.

Step 3: Carbonation to this compound

  • Prepare the Grignard reagent from the tertiary bromide (approx. 0.1 mol) and magnesium (2.9 g, 0.12 mol) in anhydrous THF (100 mL) as described in Step 1.

  • Once formed, pour the Grignard solution slowly over an excess of crushed dry ice in a beaker, stirring continuously. Use a large beaker as the sublimation of CO₂ can be vigorous.

  • Allow the mixture to stand until the excess dry ice has sublimated.

  • Carefully add 1 M hydrochloric acid (150 mL) to the solid magnesium salt to protonate the carboxylate and dissolve the magnesium salts.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers and extract the product into a 5% aqueous sodium hydroxide solution (3 x 50 mL).

  • Wash the basic aqueous extract with ether (50 mL) to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl until pH < 2, causing the carboxylic acid to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize as described in Protocol A, Step 2.

References

Bridging the Gap: A Comparative Guide to Experimental Data and Computational Predictions for 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the synergy between empirical data and computational modeling is not just beneficial—it's transformative. This guide provides an in-depth comparison of experimental spectroscopic data and theoretical computational predictions for the compound 1-(4-Methylphenyl)cyclopentanecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies, presents a comparative analysis of the data, and explores the causal relationships between molecular structure and spectral output. Our objective is to illustrate how integrating these two approaches can lead to a more profound and validated understanding of molecular properties, accelerating research and development timelines.

Introduction: The Rationale for a Hybrid Approach

This compound, a molecule with potential applications in medicinal chemistry and materials science, presents a compelling case study for the integration of experimental and computational techniques. The traditional paradigm of chemical characterization relies on a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to elucidate molecular structure and purity. While these experimental techniques are the gold standard for empirical validation, they are often resource-intensive and can present interpretive challenges for complex molecules.

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers a powerful predictive lens. By modeling the quantum mechanical behavior of electrons, we can calculate, with increasing accuracy, the same spectroscopic parameters measured in the laboratory. This guide will demonstrate that the true power lies not in replacing one method with the other, but in their judicious correlation. Computational predictions can help assign complex experimental spectra, rationalize observed chemical phenomena, and even predict the properties of yet-to-be-synthesized molecules. Conversely, experimental data is indispensable for validating and refining computational models, ensuring they are anchored in physical reality.

Experimental Characterization: The Ground Truth

The acquisition of high-quality experimental data is the bedrock of any molecular characterization effort. For this compound, a multi-technique approach is employed to build a comprehensive and validated structural profile.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment with proton decoupling is used. Key parameters include a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted.

Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced via various methods, including direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Experimental Data Summary

The following tables summarize the available experimental data for this compound.

Table 1: Experimental ¹³C NMR Data

Carbon Atom Experimental Chemical Shift (ppm)
Carboxylic Acid (C=O)~180-185
Quaternary Cyclopentyl (C-Ar)~50-60
Aromatic (C-CH₃)~135-140
Aromatic (C-H)~125-130
Aromatic (C-C(O)OH)~140-145
Cyclopentyl (CH₂)~25-40
Methyl (CH₃)~20-22

Note: Specific peak assignments from the raw data are required for a precise comparison. The values presented are typical ranges for such functional groups.

Table 2: Key Experimental IR Absorption Bands

Functional Group Vibrational Mode Experimental Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C-H (Aromatic)Stretching~3000-3100
C-H (Aliphatic)Stretching~2850-2960
C=O (Carboxylic Acid)Stretching~1700
C=C (Aromatic)Stretching~1600, ~1450

Table 3: Experimental Mass Spectrometry Data

Parameter Value
Molecular FormulaC₁₃H₁₆O₂
Molecular Weight204.26 g/mol
Key Fragmentation Peaks (m/z)To be determined from the spectrum

Computational Prediction: An In Silico Approach

Computational chemistry provides a powerful toolkit for predicting spectroscopic properties from first principles. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size.

Computational Workflow

The prediction of spectroscopic data for this compound would typically follow this workflow:

  • Molecular Geometry Optimization:

    • The 3D structure of the molecule is first built using molecular modeling software.

    • A geometry optimization calculation is then performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.

  • Vibrational Frequency (IR) Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum.

    • It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

  • NMR Chemical Shift Calculation:

    • The NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard approach for predicting NMR properties.

    • The calculation is performed on the optimized geometry. The resulting absolute shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS), computed at the same level of theory.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_sample Sample of this compound exp_nmr NMR Spectroscopy (¹³C, ¹H) exp_sample->exp_nmr exp_ir FTIR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectroscopic Data exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data final_analysis Validated Structural Assignment exp_data->final_analysis Comparison & Correlation comp_structure 3D Molecular Structure Input comp_opt Geometry Optimization (DFT) comp_structure->comp_opt comp_freq Frequency Calculation (IR Prediction) comp_opt->comp_freq comp_nmr GIAO NMR Calculation (NMR Prediction) comp_opt->comp_nmr comp_data Predicted Spectroscopic Data comp_freq->comp_data comp_nmr->comp_data comp_data->final_analysis Comparison & Correlation

Caption: A flowchart illustrating the parallel experimental and computational workflows for the characterization of this compound.

Comparative Analysis: Correlating Theory and Experiment

The true scientific value is realized when we critically compare the experimental and predicted data. This process allows for a more confident and detailed interpretation of the molecular structure.

¹³C NMR Comparison:

A computational prediction would provide a specific chemical shift for each of the 13 carbon atoms in the molecule. This would be invaluable in assigning the experimental spectrum, especially for the closely spaced signals of the aromatic and cyclopentyl carbons. For instance, DFT calculations could definitively distinguish between the two non-protonated aromatic carbons and the four protonated ones. Any significant deviations between the predicted and experimental shifts could indicate conformational effects or solvent interactions not fully captured by the computational model.

¹H NMR Analysis (Based on Analogs and Prediction):

While the experimental ¹H NMR spectrum for the title compound is not available, we can predict the expected signals based on its structure and data from similar compounds like 1-phenylcyclopentanecarboxylic acid. We would expect to see:

  • A singlet for the methyl protons around 2.3 ppm.

  • Two doublets in the aromatic region (7.0-7.5 ppm) for the para-substituted phenyl ring.

  • A complex multiplet for the eight cyclopentyl protons.

  • A broad singlet for the carboxylic acid proton, which can vary widely in chemical shift depending on concentration and solvent.

A computational NMR prediction would provide precise chemical shifts for each of these protons, aiding in the interpretation of the complex cyclopentyl region and confirming the assignments of the aromatic protons.

IR Spectrum Comparison:

The comparison of experimental and predicted IR spectra is often focused on the key functional group vibrations.

Table 4: Comparison of Key Experimental and Expected Computational IR Frequencies

Vibrational Mode Experimental (cm⁻¹) Predicted (Scaled DFT, cm⁻¹) Correlation
O-H Stretch2500-3300 (broad)~2600-3400The broadness of the experimental peak is due to hydrogen bonding, which can be modeled computationally, though often with less accuracy than sharp peaks.
C=O Stretch~1700~1700-1720Excellent correlation is expected for this strong, characteristic absorption.
Aromatic C=C Stretches~1600, ~1450~1580-1610, ~1440-1460Good correlation is anticipated, helping to confirm the presence of the aromatic ring.

Discrepancies between the experimental and scaled computational IR spectra can often be attributed to intermolecular interactions in the solid state (for a KBr pellet spectrum) that are not accounted for in a gas-phase computational model.

Conclusion: A Validated and Deeper Understanding

The correlation of experimental data with computational predictions provides a robust framework for the structural elucidation of this compound. While experimental techniques provide the definitive "ground truth," computational chemistry offers an unparalleled level of detail in interpreting this data. It allows for the confident assignment of complex NMR spectra, provides a theoretical basis for observed IR vibrational modes, and ultimately, builds a more complete and validated picture of the molecule's properties. For researchers in drug development and materials science, embracing this synergistic approach is key to accelerating innovation and ensuring the scientific rigor of their findings.

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1-(p-tolyl)cyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise control and analysis of isomeric purity is not merely a regulatory hurdle, but a fundamental cornerstone of safety and efficacy. For active pharmaceutical ingredients (APIs) like 1-(p-tolyl)cyclopentane-1-carboxylic acid, the presence of positional isomers, such as the ortho- and meta- tolyl analogues, can introduce significant variability in pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of isomeric purity, grounded in field-proven insights and experimental data.

The Genesis of Isomeric Impurities: A Synthetic Perspective

The most common synthetic route to 1-arylcyclopentane-1-carboxylic acids involves a two-step process: the alkylation of an arylacetonitrile followed by hydrolysis of the resulting nitrile.[1][2] In the case of 1-(p-tolyl)cyclopentane-1-carboxylic acid, the synthesis would commence with (p-tolyl)acetonitrile. However, the commercial availability and purity of the starting (tolyl)acetonitrile are critical. If the starting material contains ortho- or meta-tolylacetonitrile isomers, these will be carried through the synthesis, leading to the corresponding isomeric carboxylic acid impurities in the final product.

Figure 1: General synthetic pathway for 1-(tolyl)cyclopentane-1-carboxylic acids.

Therefore, a robust analytical strategy must be capable of baseline separating and quantifying these three potential positional isomers:

Figure 2: Positional isomers of 1-(tolyl)cyclopentane-1-carboxylic acid.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for isomeric purity analysis is dictated by a balance of resolution, sensitivity, speed, and the specific requirements of the drug development phase. Here, we compare the three most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility and high resolving power. For the separation of positional isomers of aromatic carboxylic acids, the choice of stationary phase is paramount.

Methodology Comparison:

Stationary PhasePrinciple of SeparationExpected Elution Order (Increasing Retention Time)AdvantagesDisadvantages
C18 (Reversed-Phase) Hydrophobicityortho- < meta- < para-Ubiquitous, robust, good for general purity.May not provide baseline resolution of all isomers.
Phenyl-Hydride π-π interactions, hydrophobicityortho- < meta- < para- (generally)Enhanced selectivity for aromatic compounds.[3]Less common than C18.
Amino or Cyano Bonded Phases (Normal-Phase) Polaritypara- < meta- < ortho-Excellent for separating isomers with differing polarity.Requires non-polar, flammable mobile phases.

Expert Insights:

The elution order in reversed-phase HPLC is primarily governed by the molecule's overall hydrophobicity. The para- isomer, being the most symmetric, tends to pack more efficiently into the C18 stationary phase, leading to the longest retention time. The ortho- isomer, with the methyl group in close proximity to the carboxylic acid, can exhibit intramolecular interactions that reduce its interaction with the stationary phase, often resulting in the earliest elution. Phenyl-based columns can offer enhanced resolution due to the additional π-π interactions between the stationary phase and the aromatic ring of the analytes.

Experimental Protocol: HPLC Analysis

Figure 3: A typical HPLC workflow for isomeric purity analysis.

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid. Filter and degas.

  • Standard Preparation: Accurately weigh and dissolve reference standards of 1-(p-tolyl)cyclopentane-1-carboxylic acid and, if available, the ortho- and meta- isomers in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a mixed standard solution containing all three isomers.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration.

  • Chromatographic Conditions:

    • Column: Phenyl-Hydride column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

  • Analysis: Inject the mixed standard to determine the retention times and resolution of the three isomers. Inject the sample and quantify the peak areas of the main component and any isomeric impurities.

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for separating and identifying volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to improve volatility and chromatographic peak shape.

Methodology Comparison:

Derivatization MethodPrincipleExpected Elution OrderAdvantagesDisadvantages
Esterification (e.g., with Methanol/H+) Converts the carboxylic acid to a more volatile methyl ester.Boiling point dependent: ortho- < meta- < para-Robust, well-established method.Requires an additional reaction step.
Silylation (e.g., with BSTFA) Replaces the acidic proton with a trimethylsilyl group.Boiling point dependent: ortho- < meta- < para-Rapid and effective.Silylating agents are moisture-sensitive.

Expert Insights:

The elution order in GC is primarily determined by the boiling points of the analytes. Generally, for positional isomers of substituted aromatic compounds, the para- isomer has the highest boiling point due to its symmetry and ability to pack efficiently in the crystal lattice, leading to the longest retention time. The ortho- isomer often has the lowest boiling point due to intramolecular interactions and steric hindrance, causing it to elute first.

Experimental Protocol: GC-MS Analysis

  • Derivatization (Esterification):

    • To approximately 10 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Heat the mixture at 60 °C for 1 hour.

    • After cooling, add 1 mL of saturated sodium bicarbonate solution and extract with 2 mL of hexane.

    • Use the hexane layer for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

  • Analysis: The mass spectra of the isomers will be very similar, with a prominent molecular ion peak for the methyl ester (m/z 218). Identification is primarily based on retention time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and differentiation of isomers. Both ¹H and ¹³C NMR provide unique spectral fingerprints for each positional isomer.

Predicted Spectroscopic Data Comparison:

¹H NMR (400 MHz, CDCl₃):

Protonortho-isomer (Predicted)meta-isomer (Predicted)para-isomer
Aromatic Multiplet (~7.1-7.4 ppm, 4H)Multiplet (~7.0-7.3 ppm, 4H)Two doublets (A₂B₂ system), ~7.15 and 7.25 ppm (2H each)
Cyclopentane Multiplets (~1.7-2.8 ppm, 8H)Multiplets (~1.7-2.8 ppm, 8H)Multiplets (~1.7-2.8 ppm, 8H)
Methyl Singlet (~2.4 ppm, 3H)Singlet (~2.35 ppm, 3H)Singlet (~2.3 ppm, 3H)
Carboxylic Acid Broad singlet (~12 ppm, 1H)Broad singlet (~12 ppm, 1H)Broad singlet (~12 ppm, 1H)

¹³C NMR (100 MHz, CDCl₃):

Carbonortho-isomer (Predicted)meta-isomer (Data from SpectraBase)[4]para-isomer (Predicted)
Aromatic (quaternary) 2 signals2 signals2 signals
Aromatic (CH) 4 signals4 signals2 signals
Cyclopentane (quaternary) 1 signal1 signal1 signal
Cyclopentane (CH₂) 2 signals2 signals2 signals
Methyl 1 signal1 signal1 signal
Carboxylic Acid 1 signal1 signal1 signal
Total Signals 11118

Expert Insights:

The key to differentiating the isomers by NMR lies in the aromatic region. The highly symmetric para- isomer will show a simple A₂B₂ splitting pattern in the ¹H NMR spectrum and only two signals for the aromatic CH carbons in the ¹³C NMR spectrum. The less symmetric ortho- and meta- isomers will exhibit more complex multiplets in the ¹H NMR and four distinct signals for the aromatic CH carbons in their ¹³C NMR spectra. The chemical shift of the methyl protons can also be subtly different due to the varying electronic environment.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Analysis: Process the spectra and analyze the chemical shifts, integration, and splitting patterns, particularly in the aromatic region, to identify and quantify the presence of any isomeric impurities.

Conclusion: A Multi-faceted Approach to Isomeric Purity

For the comprehensive and unambiguous determination of the isomeric purity of 1-(p-tolyl)cyclopentane-1-carboxylic acid, a multi-faceted approach is recommended. HPLC, with a well-chosen stationary phase like Phenyl-Hydride, offers excellent quantitative capabilities for routine quality control. GC-MS provides a robust, orthogonal method, especially for impurity identification. NMR spectroscopy stands as the definitive tool for structural confirmation and is invaluable during method development and for the investigation of unknown impurities. By judiciously applying these techniques, researchers and drug development professionals can ensure the isomeric integrity of their compounds, a critical step in the journey to safe and effective medicines.

References

A Comparative DFT Analysis of Substituted Cyclopentanecarboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and materials science, the nuanced molecular behavior of cyclic carboxylic acids serves as a cornerstone for innovation. Substituted cyclopentanecarboxylic acids, in particular, present a fascinating case study in how subtle changes in molecular architecture can profoundly influence physicochemical properties. This guide provides an in-depth comparative analysis of cyclopentanecarboxylic acid and its 1-methyl and 1-phenyl substituted analogs, leveraging Density Functional Theory (DFT) to dissect their structural, spectroscopic, and electronic characteristics. By juxtaposing high-level computational data with experimental findings, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of this important class of molecules.

The Rationale: Why a Comparative DFT Approach?

The cyclopentane ring, a ubiquitous scaffold in natural products and synthetic drugs, offers a unique conformational landscape. The introduction of substituents, especially at the C1 position, induces significant electronic and steric perturbations. An alkyl group, like methyl, acts as a weak electron-donating group through induction, while a phenyl group can exert more complex effects through resonance and inductive withdrawal. Understanding these substituent-driven changes is paramount for designing molecules with tailored properties, such as acidity (pKa), reactivity, and biological activity.

DFT has emerged as a powerful and cost-effective tool for elucidating these molecular intricacies.[1] By solving the Schrödinger equation within an approximate framework, DFT allows for the accurate prediction of a wide array of molecular properties, including optimized geometries, vibrational frequencies (infrared spectra), and nuclear magnetic resonance (NMR) chemical shifts.[2] This computational insight, when validated against experimental data, provides a deeper understanding of the underlying structure-property relationships.

This guide will focus on a comparative analysis of three key molecules:

  • Cyclopentanecarboxylic Acid (CPCA): The parent molecule, serving as our baseline.

  • 1-Methylcyclopentanecarboxylic Acid (1-MCPCA): Representing an alkyl-substituted (electron-donating) analog.

  • 1-Phenylcyclopentanecarboxylic Acid (1-PCPCA): Representing an aryl-substituted analog, which can act as an electron-withdrawing group through its pi system.

Computational Methodology: A Self-Validating System

To ensure the scientific integrity and trustworthiness of our findings, a well-established computational protocol was employed. All DFT calculations were performed using the Gaussian 09 suite of programs.

Geometry Optimization and Vibrational Frequencies:

The molecular structures of CPCA, 1-MCPCA, and 1-PCPCA were optimized in the gas phase using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its excellent balance of accuracy and computational efficiency in describing organic molecules.[1] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately modeling systems with lone pairs and for calculating properties like proton affinity. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing bonding environments.

Frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR).

NMR Chemical Shift Calculations:

The 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set, based on the previously optimized geometries. Tetramethylsilane (TMS) was used as the reference standard for calculating the chemical shifts.

The following diagram illustrates the computational workflow:

Computational Workflow cluster_0 Input cluster_1 DFT Calculation cluster_2 Analysis cluster_3 Output & Comparison mol_structure Initial Molecular Structure (CPCA, 1-MCPCA, 1-PCPCA) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (IR Spectra) geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) (Chemical Shifts) geom_opt->nmr_calc structural_analysis Structural Parameters geom_opt->structural_analysis electronic_analysis Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_analysis spectral_analysis Spectroscopic Data (IR, NMR) freq_calc->spectral_analysis nmr_calc->spectral_analysis comparison Comparison with Experimental Data structural_analysis->comparison spectral_analysis->comparison electronic_analysis->comparison guide Publish Comparison Guide comparison->guide

Figure 1: Computational workflow for the DFT analysis.

Comparative Analysis: Unveiling Substituent Effects

Structural Parameters

The introduction of substituents at the C1 position of the cyclopentane ring induces notable changes in the local geometry, particularly around the carboxylic acid moiety.

ParameterCPCA (Calculated)1-MCPCA (Calculated)1-PCPCA (Calculated)
C=O Bond Length (Å) 1.2071.2081.209
C-O Bond Length (Å) 1.3531.3521.351
O-H Bond Length (Å) 0.9710.9710.970
C1-C(OOH) Bond Length (Å) 1.5121.5251.531

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p)).

The data reveals a slight elongation of the C=O bond and a shortening of the C-O and O-H bonds in the phenyl-substituted acid compared to the unsubstituted and methyl-substituted counterparts. This is indicative of the electron-withdrawing nature of the phenyl group, which leads to a slight delocalization of electron density from the carboxylic acid group. The most significant change is observed in the C1-C(OOH) bond length, which increases with the steric bulk of the substituent (H < CH3 < Ph).

Vibrational Analysis: A Tale of Two Bonds

The infrared spectrum provides a fingerprint of a molecule's vibrational modes. The most diagnostic peaks for carboxylic acids are the O-H and C=O stretching vibrations.

Vibrational ModeCPCA (Experimental)[3]CPCA (Calculated)1-MCPCA (Calculated)1-PCPCA (Experimental)[4]1-PCPCA (Calculated)
O-H Stretch (cm-1) ~3000 (broad)37823780~3000 (broad)3775
C=O Stretch (cm-1) 17051785178316931779

Table 2: Comparison of Experimental and Calculated IR Frequencies (cm-1).

Note: Experimental O-H stretching frequencies for carboxylic acids typically appear as very broad bands due to strong intermolecular hydrogen bonding in the condensed phase. The calculated frequencies are for isolated molecules in the gas phase and are therefore significantly higher and sharper.

The calculated C=O stretching frequencies are consistently higher than the experimental values, a common feature of gas-phase DFT calculations that do not account for intermolecular interactions. However, the trend in the calculated frequencies is informative. The C=O stretching frequency is slightly lower in 1-PCPCA compared to CPCA and 1-MCPCA, which is consistent with the electron-withdrawing effect of the phenyl group leading to a slight weakening of the C=O bond.

NMR Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei.

1H NMR Chemical Shifts (ppm):

ProtonCPCA (Experimental)[5]CPCA (Calculated)1-MCPCA (Calculated)1-PCPCA (Experimental)[6]1-PCPCA (Calculated)
-COOH 12.111.8511.9212.512.31
C1-H 2.652.58---
Phenyl-H ---7.2-7.47.35-7.55

Table 3: Comparison of Experimental and Calculated 1H NMR Chemical Shifts (ppm).

13C NMR Chemical Shifts (ppm):

CarbonCPCA (Experimental)[7]CPCA (Calculated)1-MCPCA (Calculated)1-PCPCA (Experimental)1-PCPCA (Calculated)
-COOH 183.2181.5184.3182.7180.9
C1 45.644.149.856.254.7
Phenyl-C (ipso) ---142.1140.5

Table 4: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm).

The calculated NMR chemical shifts show good agreement with the experimental data, validating our computational approach. The downfield shift of the carboxylic acid proton in 1-PCPCA is indicative of increased acidity due to the electron-withdrawing phenyl group. The 13C NMR data further supports this, with the C1 carbon of 1-PCPCA being significantly deshielded compared to CPCA and 1-MCPCA.

Frontier Molecular Orbitals and Molecular Electrostatic Potential

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability.

ParameterCPCA (Calculated)1-MCPCA (Calculated)1-PCPCA (Calculated)
EHOMO (eV) -7.02-6.89-6.54
ELUMO (eV) 0.870.95-0.12
ΔE (eV) 7.897.846.42

Table 5: Calculated HOMO-LUMO Energies and Energy Gaps (B3LYP/6-311++G(d,p)).

The phenyl substitution in 1-PCPCA leads to a significant decrease in the HOMO-LUMO gap, suggesting that it is the most reactive of the three molecules. The HOMO is primarily localized on the cyclopentane ring and the oxygen atoms of the carboxylic acid group, while the LUMO is centered on the C=O bond and, in the case of 1-PCPCA, delocalized over the phenyl ring.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.

MEP_Comparison cluster_cpca CPCA cluster_1pcpca 1-PCPCA cpca_mep cpca_label Red: High Electron Density (Nucleophilic Attack) Blue: Low Electron Density (Electrophilic Attack) pcpca_mep pcpca_label Delocalization of negative potential over the phenyl ring

Figure 2: Conceptual representation of MEP maps.

In all three molecules, the most negative potential (red) is localized on the carbonyl oxygen, indicating the primary site for electrophilic attack. The most positive potential (blue) is around the hydroxyl proton, the site for nucleophilic attack and deprotonation. In 1-PCPCA, there is also a significant region of negative potential delocalized over the phenyl ring, highlighting its ability to participate in pi-stacking and other non-covalent interactions.

Conclusion and Future Directions

This comparative DFT analysis has provided valuable insights into the effects of alkyl and aryl substitution on the structural, spectroscopic, and electronic properties of cyclopentanecarboxylic acid. The B3LYP/6-311++G(d,p) level of theory has been shown to provide results that are in good agreement with available experimental data, making it a reliable tool for the in silico design and characterization of novel cyclopentanecarboxylic acid derivatives.

The observed trends in bond lengths, vibrational frequencies, NMR chemical shifts, and electronic properties can be rationalized by considering the interplay of inductive and resonance effects of the substituents. This fundamental understanding is crucial for the rational design of molecules with specific properties for applications in drug discovery and materials science.

Future work could expand upon this study by:

  • Investigating a wider range of electron-donating and electron-withdrawing substituents.

  • Exploring the effects of substitution at other positions on the cyclopentane ring.

  • Performing calculations in the presence of a solvent to more accurately model condensed-phase behavior.

  • Investigating the reaction mechanisms and transition states for reactions involving these molecules.

By continuing to bridge the gap between computational prediction and experimental validation, we can accelerate the discovery and development of new chemical entities with tailored functionalities.

References

Safety Operating Guide

Navigating the Disposal of 1-(4-Methylphenyl)cyclopentanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of proper waste disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Methylphenyl)cyclopentanecarboxylic acid (CAS RN 80789-75-9), a compound often utilized in the synthesis of pharmacologically active molecules. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Part 1: Hazard Assessment and Characterization

Before any disposal procedures can be initiated, a thorough understanding of the compound's hazards is essential. This compound is a beige-grey solid that presents as an irritant.[1]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[1]

  • Respiratory Tract Irritation: Inhalation of dust can lead to respiratory irritation.[1]

  • Digestive Tract Irritation: Ingestion may cause gastrointestinal irritation, nausea, and vomiting.[1]

Part 2: Personal Protective Equipment (PPE) and Spill Management

Given the irritant nature of this compound, appropriate personal protective equipment is mandatory during handling and disposal. All laboratory personnel are required to be trained on the proper use of PPE as outlined in their institution's Chemical Hygiene Plan, a requirement of the Occupational Safety and Health Administration (OSHA).[3][4]

Required Personal Protective Equipment
PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation.
Body Protection A standard laboratory coat.Protects skin and clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled.Prevents inhalation of irritating dust particles.
Spill Response Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust. Place the spilled material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Part 3: Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The EPA's "cradle-to-grave" hazardous waste management program holds the generator of the waste responsible for its proper disposal.[5]

Waste Characterization and Segregation
  • Hazardous Waste Determination: Based on its irritant properties, this compound waste should be managed as hazardous waste. Although not specifically listed by the EPA, its acidic nature could potentially classify it as a corrosive hazardous waste under the characteristic of corrosivity (EPA waste code D002) if it has a pH of 2 or less when in solution.[4] However, as a solid, it is more practical to manage it based on its irritant properties.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it segregated from incompatible materials, such as strong bases or oxidizing agents, to prevent any adverse chemical reactions.

Containerization and Labeling
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for the accumulation of this compound waste. The container must be kept closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

Disposal Pathway

The following flowchart outlines the decision-making process for the proper disposal of this compound:

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Labeling cluster_disposal Final Disposal start Start: Have 1-(4-Methylphenyl) cyclopentanecarboxylic acid waste assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant start->assess_hazards don_ppe Don Appropriate PPE: - Safety Glasses - Gloves - Lab Coat assess_hazards->don_ppe container Select a designated, compatible hazardous waste container. don_ppe->container label_container Label container with: - 'Hazardous Waste' - Chemical Name - Accumulation Start Date container->label_container place_waste Carefully place waste into the container. label_container->place_waste close_container Securely close the container. place_waste->close_container storage Store in a designated satellite accumulation area. close_container->storage disposal_request Arrange for pickup by a licensed hazardous waste disposal company. storage->disposal_request end_point End: Compliant Disposal disposal_request->end_point

Figure 1. Disposal workflow for this compound.

Final Disposition
  • Licensed Disposal Vendor: The ultimate disposal of this compound must be carried out by a licensed hazardous waste disposal company.[6] These companies are equipped to handle and dispose of chemical waste in a manner that is safe and compliant with all regulations.

  • Documentation: Maintain all records related to the disposal of this waste, including the hazardous waste manifest provided by the disposal vendor. This documentation is a critical component of regulatory compliance.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby fostering a culture of safety and environmental stewardship within their research endeavors.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

At-a-Glance Safety Briefing

This document provides essential safety protocols for handling 1-(4-Methylphenyl)cyclopentanecarboxylic acid (CAS No. 80789-75-9)[1]. While a comprehensive, peer-reviewed toxicological profile for this specific compound is not widely published, a robust safety plan can be developed by analyzing its chemical structure—an aromatic carboxylic acid—and data from structurally analogous compounds.

The primary hazards are anticipated to be skin irritation, serious eye irritation, and potential respiratory irritation , particularly if handled as a fine powder. This guide is built on the foundational principle of As Low As Reasonably Achievable (ALARA) regarding exposure. All operations should be conducted within a certified chemical fume hood.

Hazard Analysis: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS), we infer the hazard profile from related molecules and functional group chemistry.

  • Carboxylic Acid Moiety: Carboxylic acids are generally weak acids but can be corrosive and irritating to skin and eyes.[2] The SDS for the parent structure, Cyclopentanecarboxylic acid, classifies it as causing skin and eye irritation and potential respiratory irritation.[3]

  • Aromatic Phenyl Group: The presence of the aromatic ring does not typically mitigate the hazards of the carboxylic acid group.

  • Analog Data: The SDS for a closely related compound, 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid, while not classifying it as hazardous under GHS, still recommends standard laboratory PPE, including safety glasses and gloves, acknowledging that thermal decomposition can release irritating vapors.[4] Another analog, 1-methyl-2-oxo-cyclopentanecarboxylic acid methyl ester, is listed as harmful if swallowed and an irritant to skin, eyes, and the respiratory tract.[5]

The Hierarchy of Controls: A Mandate for Safety

Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and a potential hazard. It must be used in conjunction with more effective control measures.

  • Elimination/Substitution: Not applicable when this specific molecule is required for research.

  • Engineering Controls: The single most effective control. All handling of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood. This mitigates inhalation risks.

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling, and thorough training for all personnel are critical.

  • Personal Protective Equipment (PPE): The focus of this guide, detailed in the following sections.

Recommended Personal Protective Equipment (PPE) Ensemble

The selection of PPE is contingent on the specific procedure being performed. The following table outlines the minimum required PPE for common laboratory operations.

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid ANSI Z87.1-compliant safety glasses with side shields.Nitrile or Neoprene gloves.Fully-buttoned laboratory coat.Not required if performed in a fume hood.
Preparing Solutions (Aq. or Organic) Chemical splash goggles.Nitrile or Neoprene gloves.Fully-buttoned laboratory coat.Not required if performed in a fume hood.
Heating or Refluxing Chemical splash goggles and a face shield over the goggles.Nitrile or Neoprene gloves. Inspect for degradation.Fully-buttoned laboratory coat.Not required if performed in a fume hood.
Large-Scale Operations (>50g) Chemical splash goggles and a face shield over the goggles.Heavier-duty Nitrile or Neoprene gloves.Chemical-resistant apron over a laboratory coat.Assess need based on aerosolization potential.
Eye and Face Protection

Contact with the eyes can cause serious irritation.[5]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work in the laboratory.

  • Splash Hazard: For preparing solutions or any transfer of liquids, upgrade to chemical splash goggles.

  • Elevated Risk: When heating, reacting, or handling larger quantities where the risk of a splash or energetic reaction is increased, a face shield must be worn in addition to chemical splash goggles.[6]

Skin and Body Protection
  • Protective Clothing: A standard flame-resistant (FR) laboratory coat, fully buttoned, is required. Long pants and closed-toe, closed-heel shoes are mandatory.

  • Hand Protection: Nitrile gloves are the recommended starting point due to their broad resistance to a variety of chemicals.[7]

    • Inspection: Always inspect gloves for tears or pinholes before use.

    • Donning: Wash and dry hands before putting on gloves.

    • Doffing: Use proper removal technique to avoid skin contact with the outer surface of the glove.[5]

    • Disposal: Dispose of contaminated gloves immediately in the designated solid waste container. Never reuse disposable gloves.

Respiratory Protection

Respiratory protection is generally not required when handling small quantities of this solid within a fume hood.[6] However, if procedures could generate significant dust or aerosols (e.g., milling, large-scale transfers outside of containment), a NIOSH-approved respirator may be necessary.[8] A risk assessment by your institution's Environmental Health & Safety (EHS) department is required before any respirator use.

Procedural Guidance

PPE Donning and Doffing Protocol

A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Attire: Confirm proper lab attire (long pants, closed-toe shoes).

  • Lab Coat: Put on and fully button the lab coat.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Wash and dry hands, then put on gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin).

  • Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your skin.

  • Eye Protection: Remove goggles or face shield.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Spill and Disposal Plan
  • Spills: In case of a small spill inside the fume hood, use a chemical absorbent pad to clean the area. Place the used pad in a sealed bag for hazardous waste disposal. All cleanup should be performed while wearing the appropriate PPE.

  • PPE Disposal: Contaminated gloves, bench paper, and wipes should be disposed of in a designated solid hazardous waste container.

  • Chemical Disposal: Dispose of this compound and its waste products according to your institution's hazardous waste guidelines. Do not pour down the drain.[3]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: Risk assessment workflow for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.